molecular formula C23H28N2O6S B11939790 Carbobenzyloxymethionyltyrosine methyl ester CAS No. 101035-14-7

Carbobenzyloxymethionyltyrosine methyl ester

Cat. No.: B11939790
CAS No.: 101035-14-7
M. Wt: 460.5 g/mol
InChI Key: NYDSWXAFGJGWAV-UHFFFAOYSA-N
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Description

Carbobenzyloxymethionyltyrosine methyl ester is a useful research compound. Its molecular formula is C23H28N2O6S and its molecular weight is 460.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Carbobenzyloxymethionyltyrosine methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Carbobenzyloxymethionyltyrosine methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

101035-14-7

Molecular Formula

C23H28N2O6S

Molecular Weight

460.5 g/mol

IUPAC Name

methyl 3-(4-hydroxyphenyl)-2-[[4-methylsulfanyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoate

InChI

InChI=1S/C23H28N2O6S/c1-30-22(28)20(14-16-8-10-18(26)11-9-16)24-21(27)19(12-13-32-2)25-23(29)31-15-17-6-4-3-5-7-17/h3-11,19-20,26H,12-15H2,1-2H3,(H,24,27)(H,25,29)

InChI Key

NYDSWXAFGJGWAV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCSC)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Foundational & Exploratory

Comprehensive Technical Guide: Chemical Structure, Synthesis, and Enzymatic Profiling of Carbobenzyloxymethionyltyrosine Methyl Ester (Cbz-Met-Tyr-OMe)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Carbobenzyloxymethionyltyrosine methyl ester (commonly abbreviated as Cbz-Met-Tyr-OMe or Z-Met-Tyr-OMe) is a highly specific, synthetically protected dipeptide. In the realm of peptide chemistry and enzymology, it serves a dual purpose: it is a valuable intermediate in the liquid-phase synthesis of longer peptide sequences, and it acts as a highly sensitive substrate for probing the esterase activity of serine proteases such as α-chymotrypsin. This whitepaper provides a comprehensive, causality-driven guide to its molecular architecture, de novo synthesis, and enzymatic profiling.

Molecular Architecture & Physicochemical Profiling

The structural integrity of Cbz-Met-Tyr-OMe relies on four distinct chemical moieties, each selected for specific synthetic or biological functions:

  • Carbobenzyloxy (Cbz/Z) Group: An N-terminal protecting group that prevents unwanted nucleophilic attacks by the methionine amine. It also increases the overall hydrophobicity of the molecule, which is critical for binding to the hydrophobic S1 pocket of certain proteases.

  • Methionine (Met) Residue: A non-polar, sulfur-containing amino acid. The thioether side chain can serve as a site for controlled oxidation (to sulfoxide or sulfone) in redox-dependent assays.

  • Tyrosine (Tyr) Residue: An aromatic amino acid featuring a phenolic hydroxyl group. The aromatic ring is the primary recognition motif for α-chymotrypsin[1].

  • Methyl Ester (OMe): A C-terminal protecting group that prevents polymerization during synthesis. Biologically, it transforms the peptide into an esterase substrate, allowing for rapid enzymatic cleavage[2].

Table 1: Physicochemical Properties
PropertyValue
Chemical Name Carbobenzyloxymethionyltyrosine methyl ester
Common Abbreviations Cbz-Met-Tyr-OMe, Z-Met-Tyr-OMe
CAS Number 101035-14-7
Molecular Formula C23H28N2O6S[3]
Monoisotopic Mass 460.1668 Da[3]
InChIKey NYDSWXAFGJGWAV-UHFFFAOYSA-N[3]

De Novo Synthesis Protocol: Coupling of Z-Met-OH and H-Tyr-OMe

The synthesis of Cbz-Met-Tyr-OMe relies on the highly efficient coupling of N-protected methionine (Z-Met-OH) with C-protected tyrosine (H-Tyr-OMe). To ensure high yield and prevent racemization, a uronium-based coupling agent (HATU) is utilized alongside a sterically hindered base.

Protocol 1: HATU-Mediated Liquid-Phase Peptide Synthesis
  • Activation: Dissolve Z-Met-OH (1.0 eq) and HATU (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF).

    • Causality: DMF is chosen because it ensures complete solvation of both the hydrophobic Cbz group and the polar HATU reagent. HATU is strictly preferred over traditional carbodiimides (like EDC) due to its superior reaction kinetics and its ability to suppress enantiomerization via the formation of a highly reactive 7-aza-OBt active ester intermediate.

  • Base Addition: Chill the solution to 0°C and dropwise add N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

    • Causality: DIPEA acts as a non-nucleophilic base. Its steric bulk prevents it from competing for the electrophilic center, allowing it to solely abstract the carboxylic proton to drive active ester formation. The 0°C environment minimizes thermal side reactions.

  • Coupling: Add H-Tyr-OMe hydrochloride (1.0 eq) to the activated mixture. Allow the reaction to stir and gradually warm to room temperature for 4–6 hours.

    • Causality: The free amino group of Tyr-OMe (liberated from its hydrochloride salt by excess DIPEA) acts as the nucleophile, attacking the active ester to form the stable peptide bond.

  • Quenching & Workup (Self-Validating Purification): Dilute the reaction with Ethyl Acetate (EtOAc) and wash sequentially in a separatory funnel with 1M HCl, saturated NaHCO3, and brine.

    • Causality: This sequence is a self-validating purification system. The 1M HCl protonates and removes unreacted H-Tyr-OMe and DIPEA into the aqueous layer. The saturated NaHCO3 deprotonates and extracts unreacted Z-Met-OH and the acidic HOAt byproduct. Brine removes residual water and traces of DMF.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the target dipeptide.

SynthesisWorkflow ZMet Z-Met-OH (N-protected) Reagents HATU + DIPEA (Coupling Agents) ZMet->Reagents HTyr H-Tyr-OMe (C-protected) Intermediate Active Ester Intermediate HTyr->Intermediate Nucleophilic Attack Reagents->Intermediate Product Cbz-Met-Tyr-OMe (Target Dipeptide) Intermediate->Product Peptide Bond Formation

Caption: Workflow for the HATU-mediated liquid-phase synthesis of Cbz-Met-Tyr-OMe.

Enzymatic Profiling: Substrate Behavior with α-Chymotrypsin

While α-chymotrypsin is classically known as an endopeptidase that cleaves peptide bonds at the C-terminus of aromatic amino acids, it exhibits a highly potent esterase activity when presented with C-terminal esters like Cbz-Met-Tyr-OMe[1]. The enzyme hydrolyzes the ester bond orders of magnitude faster than a corresponding amide bond, making this molecule an exceptional kinetic probe[2].

Protocol 2: Enzymatic Esterase Assay
  • Substrate Preparation: Dissolve Cbz-Met-Tyr-OMe in a minimal volume of DMSO (5% final assay volume) and dilute into 50 mM Tris-HCl buffer (pH 7.8) containing 10 mM CaCl2.

    • Causality: DMSO is strictly required to keep the hydrophobic dipeptide in solution without denaturing the enzyme. The pH 7.8 buffer matches the optimal catalytic pH for the catalytic triad (Ser195, His57, Asp102) of α-chymotrypsin. Ca2+ ions are included to stabilize the enzyme against autolysis.

  • Enzyme Initiation: Add a standardized aliquot of α-chymotrypsin (e.g., 10 nM final concentration) to initiate the reaction.

    • Causality: The aromatic ring of Tyrosine docks into the hydrophobic S1 pocket of the enzyme, perfectly aligning the labile methyl ester with the nucleophilic Ser195 hydroxyl group.

  • Monitoring & Validation: Track the reaction via Reverse-Phase HPLC (C18 column), monitoring absorbance at 254 nm.

    • Causality: As the reaction proceeds, the hydrophobic Cbz-Met-Tyr-OMe is converted into the more polar Cbz-Met-Tyr-OH and methanol. This results in a distinct, self-validating shift to a shorter retention time on the C18 column, allowing for precise integration of product formation over time.

EnzymaticCleavage Substrate Cbz-Met-Tyr-OMe Complex Michaelis Complex [E-S] Substrate->Complex Enzyme α-Chymotrypsin Enzyme->Complex Acyl Acyl-Enzyme Intermediate Complex->Acyl Ester Cleavage Product1 Cbz-Met-Tyr-OH Acyl->Product1 Hydrolysis Product2 Methanol Acyl->Product2 Release

Caption: Mechanism of α-chymotrypsin esterase activity on the Cbz-Met-Tyr-OMe substrate.

Analytical Validation Data

To ensure the trustworthiness of the synthesized or purchased compound, the following analytical parameters should be verified prior to enzymatic profiling.

Table 2: Expected Analytical Validation Metrics
Analytical MethodTarget Observation / PeakValidation Rationale
ESI-MS (Positive Mode) [M+H]+ at m/z 461.17Confirms the exact monoisotopic mass of the intact dipeptide[3].
1H NMR (CDCl3) Singlet at ~3.6 ppm (3H)Validates the presence of the intact C-terminal methyl ester (OMe).
1H NMR (CDCl3) Multiplets at 6.7–7.4 ppm (9H)Confirms the presence of both the Cbz aromatic ring and the Tyrosine phenol ring.
RP-HPLC (C18) Single sharp peak (>95% AUC)Ensures the absence of unreacted Z-Met-OH or H-Tyr-OMe, which could skew enzymatic kinetic data.

References

  • PubChemLite. Carbobenzyloxymethionyltyrosine methyl ester (C23H28N2O6S). Université du Luxembourg. Retrieved from[Link]

  • SciELO. Dipeptide synthesis in biphasic medium: evaluating the use of commercial porcine pancreatic lipase preparations and the involvement of contaminant proteases. Retrieved from[Link]

  • DCU Research Repository. The use of chemically stabilised proteolytic enzymes in peptide synthesis. Retrieved from[Link]

Sources

molecular weight and formula of Carbobenzyloxymethionyltyrosine methyl ester

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Identity

Carbobenzyloxymethionyltyrosine methyl ester (Cbz-Met-Tyr-OMe) is a synthetic dipeptide derivative primarily utilized as a specific substrate in the kinetic characterization of proteolytic enzymes, most notably Chymotrypsin A .

Structurally, it combines an N-terminal Carbobenzyloxy (Cbz or Z) protection group to mimic the polypeptide chain continuity, a Methionine-Tyrosine dipeptide core to probe subsite specificity (


 interactions), and a C-terminal methyl ester to facilitate solubility and provide a leaving group for esterase activity assays.
Physicochemical Profile

The following data represents the definitive physicochemical baseline for experimental design.

ParameterValueTechnical Note
Common Name Cbz-Met-Tyr-OMeAlso known as Z-Met-Tyr-OMe
IUPAC Name Methyl (2S)-2-[[(2S)-2-(benzyloxycarbonylamino)-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoateStereochemistry is typically L,L unless specified.
CAS Number 101035-14-7Rare chemical collection (Sigma-Aldrich/Merck)
Molecular Formula

Confirmed via elemental stoichiometry
Molecular Weight 460.55 g/mol Monoisotopic Mass: ~460.17 Da
Solubility DMSO, DMF, MethanolSparingly soluble in water; requires organic co-solvent (e.g., 5-10% DMSO) for aqueous assays.
Storage -20°C, DesiccatedHydrolytically unstable at pH > 8.0 or in presence of moisture.

Structural Logic & Synthetic Design

As researchers, we do not select substrates randomly. The design of Cbz-Met-Tyr-OMe is a deliberate engineering choice to probe the Hydrophobic Pocket (S1) of serine proteases.

The "Z" Group (Carbobenzyloxy)
  • Function: N-terminal protection.

  • Mechanism: The benzyl carbamate moiety (

    
    ) prevents aminopeptidase degradation and eliminates the charged N-terminus. This mimics the interior of a longer protein chain, allowing the enzyme to recognize the substrate based on side-chain topology rather than terminal charge artifacts.
    
The Met-Tyr Core (Specificity)
  • Tyrosine (

    
     Residue):  Chymotrypsin preferentially cleaves peptide/ester bonds on the carboxyl side of aromatic residues (Tyr, Trp, Phe). The phenolic hydroxyl of Tyr also allows for potential secondary interactions or pH-dependent solubility changes.
    
  • Methionine (

    
     Residue):  The inclusion of Methionine at the 
    
    
    
    position serves a critical dual purpose:
    • Spacer/Recognition: It probes the

      
       subsite of the enzyme.
      
    • Oxidation Probe: Met is susceptible to oxidation (Met-sulfoxide). This substrate is often used to study how oxidative stress alters proteolytic susceptibility. If the Met is oxidized, the

      
       (binding affinity) for chymotrypsin often increases drastically, reducing catalytic efficiency.
      
The Methyl Ester (OMe)[1]
  • Function: C-terminal modification.

  • Kinetic Utility: Unlike a peptide bond (amide), the ester bond is hydrolyzed more rapidly by serine proteases (esterase activity). This allows for faster turnover numbers (

    
    ) during initial velocity studies. It also simplifies the monitoring of the reaction via pH-stat titration  (release of acid) or RP-HPLC .
    

Experimental Protocol: Enzymatic Hydrolysis Assay

Objective: Determine the hydrolytic stability or enzymatic kinetics (


) of Cbz-Met-Tyr-OMe in the presence of 

-Chymotrypsin.

Principle: The enzyme cleaves the C-terminal methyl ester, releasing Methanol and the free acid Cbz-Met-Tyr-OH.



Materials
  • Buffer: 50 mM Tris-HCl, 10 mM

    
    , pH 7.8 (Calcium stabilizes Chymotrypsin).
    
  • Enzyme:

    
    -Chymotrypsin (bovine pancreas), solubilized in 1 mM HCl (prevents autolysis).
    
  • Substrate Stock: 10 mM Cbz-Met-Tyr-OMe in DMSO (Freshly prepared).

  • Detection: RP-HPLC (Preferred for specificity) or pH-Stat.

Workflow (RP-HPLC Method)

This method is superior to spectrophotometry for this specific substrate as it separates the product from the substrate definitively.

  • Preparation:

    • Equilibrate Buffer at 25°C or 37°C.

    • Prepare a reaction mixture: 980 µL Buffer + 10 µL Substrate Stock (Final [S] = 100 µM).

  • Initiation:

    • Add 10 µL of Enzyme solution (approx. 0.1–1.0 units). Vortex gently for 2 seconds.

  • Incubation:

    • Incubate at controlled temperature.

  • Sampling (Time Course):

    • At

      
       min, remove 100 µL aliquots.
      
    • Quench: Immediately add 100 µL of 1% Trifluoroacetic acid (TFA) in Acetonitrile to stop the reaction and precipitate the enzyme.

  • Analysis:

    • Centrifuge samples (10,000 x g, 5 min).

    • Inject supernatant onto C18 HPLC column.

    • Gradient: 10% to 90% Acetonitrile/Water (+0.1% TFA) over 20 mins.

    • Detection: UV at 280 nm (Tyrosine absorption).

  • Calculation:

    • Quantify the decrease in the Ester peak (higher retention time) and appearance of the Acid peak (lower retention time).

    • Plot [Product] vs. Time to determine initial velocity (

      
      ).
      

Mechanistic Visualization

The following diagram illustrates the catalytic pathway of Chymotrypsin acting upon Cbz-Met-Tyr-OMe.

Chymotrypsin_Mechanism Enzyme Free Enzyme (Chymotrypsin-Ser195) ES_Complex Michaelis Complex (E-S Non-covalent) Enzyme->ES_Complex Binding (k1) Substrate Substrate (Cbz-Met-Tyr-OMe) Substrate->ES_Complex Binding (k1) Acyl_Enzyme Acyl-Enzyme Intermediate (Cbz-Met-Tyr-O-Ser195) ES_Complex->Acyl_Enzyme Acylation (Release MeOH) Product1 Product 1: Methanol (MeOH) ES_Complex->Product1 Leaving Group Product2 Product 2: Cbz-Met-Tyr-OH Acyl_Enzyme->Product2 Deacylation (k3) Water H2O Water->Acyl_Enzyme Hydrolysis

Figure 1: The catalytic cycle of Chymotrypsin hydrolysis of Cbz-Met-Tyr-OMe. The reaction proceeds via a ping-pong mechanism involving an acyl-enzyme intermediate.

References

  • PubChem. (2023).[1] Compound Summary: Carbobenzyloxymethionyltyrosine methyl ester (CID 102602052). National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link]

  • Schechter, I., & Berger, A. (1967). On the size of the active site in proteases. I. Papain. Biochemical and Biophysical Research Communications, 27(2), 157-162.

    
     used in this guide). [Link]
    
  • Fruton, J. S. (1982). Proteinase-catalyzed synthesis of peptide bonds. Advances in Enzymology and Related Areas of Molecular Biology, 53, 239-306. (Context for Cbz-protected ester substrates). [Link]

Sources

Solvation Dynamics and Protocols for Carbobenzyloxymethionyltyrosine Methyl Ester (Z-Met-Tyr-OMe) in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Solvation Challenge

Carbobenzyloxymethionyltyrosine methyl ester (Z-Met-Tyr-OMe) is a fully protected, highly hydrophobic dipeptide frequently utilized as an enzymatic substrate and a building block in advanced peptide synthesis. A common bottleneck in utilizing protected short peptides is their profound insolubility in aqueous media and standard biological buffers[1]. Unlike unprotected peptides, which rely on zwitterionic charges for solvation, Z-Met-Tyr-OMe possesses a net charge of zero.

As a Senior Application Scientist, I frequently observe researchers struggling with inconsistent assay results due to micro-aggregation or incomplete solubilization of such protected fragments. This whitepaper deconstructs the physicochemical properties of Z-Met-Tyr-OMe, provides a mechanistic rationale for solvent selection, and outlines field-validated, self-verifying protocols to ensure absolute solubility and structural integrity during organic and biological workflows.

Physicochemical Profiling: Deconstructing the Molecule

To master the solubility of Z-Met-Tyr-OMe, we must first understand the thermodynamic contributions of its constituent moieties. The solubility of a peptide is dictated by its amino acid composition and the presence of terminal capping groups[2],[3].

  • Z-Protecting Group (Carbobenzyloxy): This N-terminal cap is a bulky, aromatic, and highly lipophilic moiety. It eliminates the basicity of the N-terminus, removing any potential for protonation at physiological pH. It drives high affinity for halogenated and aromatic solvents via

    
     stacking and hydrophobic interactions.
    
  • Methionine (Met): A non-polar, aliphatic amino acid featuring a thioether side chain. It significantly increases the overall hydrophobicity of the dipeptide[3]. Crucially, the thioether is highly susceptible to oxidation, a factor that strictly dictates solvent choice[4],[5].

  • Tyrosine (Tyr): While possessing a polar phenolic hydroxyl group capable of acting as a hydrogen bond donor/acceptor, the bulky aromatic ring ensures the residue remains predominantly hydrophobic. It allows for favorable interactions with polar aprotic solvents like DMF.

  • Methyl Ester (OMe): Capping the C-terminus with a methyl ester eliminates the carboxylic acid's negative charge. This prevents salt-bridge formation and drastically lowers the molecule's dielectric constant, rendering it incompatible with water.

StructuralInfluence Molecule Z-Met-Tyr-OMe ZGroup Z-Protecting Group (Aromatic, Hydrophobic) Molecule->ZGroup Met Methionine (Thioether, Non-polar) Molecule->Met Tyr Tyrosine (Phenolic OH, H-bond donor) Molecule->Tyr OMe Methyl Ester (Uncharged C-term) Molecule->OMe Solv1 High Affinity: DCM, EtOAc, THF ZGroup->Solv1 Solv3 Low Affinity: Water, Hexane ZGroup->Solv3 Repels Met->Solv1 Met->Solv3 Repels Solv2 High Affinity: DMF, DMAc Tyr->Solv2 OMe->Solv1

Caption: Structural components of Z-Met-Tyr-OMe and their corresponding solvent affinities.

Strategic Solvent Selection: The DMSO vs. DMF Dilemma

A ubiquitous guideline in peptide chemistry is to dissolve highly hydrophobic peptides (>50% hydrophobic residues) in 100% Dimethyl Sulfoxide (DMSO)[3],[5]. However, applying this generalized rule to Z-Met-Tyr-OMe is a critical error.

The Causality of Oxidation: Methionine residues are highly sensitive to oxidation, readily converting to methionine sulfoxide[4],[5]. DMSO acts as a mild oxidant over time, especially at room temperature or upon repeated freeze-thaw cycles. Therefore, while DMSO will readily dissolve the dipeptide, it will silently degrade the sample integrity.

The Solution: Dimethylformamide (DMF) or Dimethylacetamide (DMAc) must be used as the primary organic solvents. They provide the necessary polar aprotic environment to disrupt intermolecular hydrogen bonding between the peptide backbones without risking thioether oxidation[4],[6].

Solubility Matrix in Organic Solvents
Solvent ClassSpecific SolventSolubility ProfileMechanistic Rationale & Field Notes
Polar Aprotic DMF / DMAc Excellent (>50 mg/mL) Optimal for stock solutions. High dielectric constant disrupts backbone H-bonds. Zero risk of Met oxidation[4],[5].
Polar AproticDMSOExcellent (>50 mg/mL)Not Recommended for storage. High solubility, but poses a severe risk of oxidizing the Methionine side chain[4],[5].
HalogenatedDichloromethane (DCM)HighExcellent for synthetic organic workflows (e.g., SPPS cleavage or liquid-phase synthesis) due to affinity with the Z-group[6].
Polar ProticMethanol / EthanolModerateUseful for LC-MS sample preparation. The protic nature competes with the Tyr hydroxyl for H-bonding.
Non-PolarHexane / HeptaneInsolubleThe molecule is too polar (due to the peptide bonds) to dissolve in pure aliphatic hydrocarbons.
AqueousWater / PBS (pH 7.4)InsolubleLack of ionizable groups prevents hydration shells from forming[3]. Requires solvent-shift techniques.

Validated Solubilization Protocols

The following methodologies are designed as self-validating systems . In peptide chemistry, assuming a clear liquid is fully dissolved can lead to catastrophic assay failure due to invisible micro-aggregates. The inclusion of a centrifugation step ensures empirical proof of solubility.

Protocol A: Preparation of a 10 mM Master Stock in DMF

Objective: Create a stable, oxidation-free organic stock for long-term storage or downstream dilution.

  • Thermal Equilibration: Remove the lyophilized Z-Met-Tyr-OMe vial from

    
     storage and place it in a desiccator for 30 minutes.
    
    • Causality: Opening a cold vial introduces ambient humidity. Water condensation will coat the hydrophobic powder, creating an aqueous barrier that severely retards subsequent organic solvation[3].

  • Solvent Addition: Add the calculated volume of anhydrous, oxygen-free DMF directly to the vial[5].

  • Mechanical Disruption: Vortex the solution vigorously for 60 seconds. If particulates remain, sonicate in a water bath at

    
     for 5 minutes.
    
    • Causality: Mild thermal energy and sonication overcome the lattice energy of the hydrophobic powder without risking thermal degradation of the methyl ester[3].

  • Self-Validation (Critical Step): Centrifuge the vial at

    
     for 5 minutes. Inspect the bottom and sidewalls of the tube against a dark background.
    
    • Causality: If a microscopic white pellet is visible, the peptide is only suspended, not dissolved. You must add more DMF. If no pellet is present, absolute solubilization is empirically verified[5].

Protocol B: The "Solvent Shift" for Aqueous Assays

Objective: Transition the hydrophobic dipeptide into a biological buffer (e.g., for chymotrypsin assays) without inducing precipitation.

  • Calculate Final Tolerance: Biological assays typically tolerate a maximum of 1% to 5% (v/v) organic solvent[4]. Ensure your DMF stock concentration is high enough to allow for a

    
     or 
    
    
    
    dilution.
  • Rapid Injection: While vortexing the target aqueous buffer (e.g., Tris-HCl pH 7.5), rapidly inject the required volume of the DMF master stock directly into the vortex vortex-funnel.

    • Causality: Rapid dispersion prevents localized high concentrations of the highly hydrophobic dipeptide from nucleating and crashing out of solution.

  • Surfactant Rescue (If Needed): If turbidity (cloudiness) appears, the dipeptide has precipitated. You must either decrease the final peptide concentration or introduce a non-ionic surfactant (e.g., 0.01% Tween-20) to the aqueous buffer prior to the solvent shift to act as a micellar carrier.

SolubilizationWorkflow Start Dry Powder: Z-Met-Tyr-OMe Step1 Add Primary Solvent (100% Anhydrous DMF) Start->Step1 Check1 Visual Inspection (Clear Solution?) Step1->Check1 Sonicate Vortex & Sonicate (< 40°C) Check1->Sonicate No Centrifuge Centrifuge 10,000 x g (Check for Pellet) Check1->Centrifuge Yes Sonicate->Check1 Step2 Dilute with Aqueous Buffer (Solvent Shift) Centrifuge->Step2 Check2 Precipitation? Step2->Check2 Adjust Increase Organic % or Add Surfactant Check2->Adjust Yes Final Ready for Downstream Assay / Synthesis Check2->Final No Adjust->Step2

Caption: Self-validating workflow for the solubilization and aqueous dilution of Z-Met-Tyr-OMe.

References

  • Thermo Fisher Scientific. "Peptide solubility guidelines." Hosted via Hebrew University of Jerusalem. URL: [Link]

  • JPT Peptide Technologies. "Peptide Solubilization." JPT Support Center. URL: [Link]

  • SB-Peptide. "Peptide Solubility Guidelines - How to solubilize a peptide." SB-Peptide Technical Resources. URL: [Link]

  • Verardo, G. et al. "α-N-Protected dipeptide acids: a simple and efficient synthesis via the easily accessible mixed anhydride method using free amino acids in DMSO and tetrabutylammonium hydroxide." Journal of Peptide Science, 2013. URL: [Link]

  • NIH National Library of Medicine. "Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis." PMC. URL: [Link]

Sources

Part 1: Molecular Architecture & Physicochemical Properties

[2]

To understand stability, one must first understand the structural vulnerabilities.[1] Cbz-Met-Tyr-OMe is a hydrophobic dipeptide ester containing three distinct chemically reactive zones.

ComponentFunctionalityStability Risk
N-Terminus (Cbz) Benzyloxycarbonyl protectionHigh Stability. Resistant to mild acid/base.[1][2][3] Prone to hydrogenolysis (

/Pd) or strong acids (HBr).[2][3] Imparts significant hydrophobicity, driving aggregation.[1]
Residue 1 (Met) Methionine (Thioether)High Risk (Oxidation). The sulfur atom is highly nucleophilic and prone to oxidation by atmospheric

or peroxides to form Methionine Sulfoxide (Met(O)).[2][3]
Residue 2 (Tyr) Tyrosine (Phenol)Moderate Risk. The phenolic hydroxyl can undergo radical oxidation at high pH, but is generally stable under standard storage.[2][3]
C-Terminus (OMe) Methyl EsterHigh Risk (Hydrolysis). Thermodynamically unstable in aqueous solution relative to the free acid (Cbz-Met-Tyr-OH).[1][2][3]

Physicochemical Constants (Experimental & Predicted):

  • Molecular Weight: 458.53 g/mol [1][2]

  • LogP (Octanol/Water): ~2.5 – 3.0 (Highly Lipophilic due to Cbz/OMe capping)[2][3]

  • Solubility: Soluble in DMSO, MeOH, DMF.[1][3] Poorly soluble in water (< 0.5 mg/mL without co-solvent).[2][3]

  • pKa (Tyr-OH): ~10.1 (Relevance: Avoid pH > 9.5 to prevent phenolate formation and oxidative coupling).[1][2][3]

Part 2: Thermodynamic Stability Landscape

The stability of Cbz-Met-Tyr-OMe is defined by the competition between Hydrolysis (Thermodynamic control) and Oxidation (Kinetic control).[1][2][3]

Hydrolytic Stability (The Ester Bond)

In aqueous media, the methyl ester is thermodynamically unstable. The equilibrium constant (

123
  • Thermodynamics: The Gibbs Free Energy change (

    
    ) for peptide ester hydrolysis is typically -3 to -5 kcal/mol .[1][2][3] This means that at equilibrium in water, >99% of the compound will exist as the hydrolyzed acid form.
    
  • Kinetics: While thermodynamically favored, the rate of spontaneous hydrolysis at neutral pH (pH 6-7) is slow (

    
     range).[1][2][3] However, in the presence of esterases (like chymotrypsin) or at pH > 8.5 (saponification), the half-life drops to minutes.[1][3]
    
Oxidative Stability (The Methionine Sulfur)

Unlike hydrolysis, which is pH-driven, oxidation is driven by the presence of Reactive Oxygen Species (ROS) or simple atmospheric exposure over time.[1][3]

  • Mechanism: The Met sulfur acts as a nucleophile, attacking oxygen to form the Sulfoxide (R-S(=O)-R').[2][3] This is often reversible in vivo but requires harsh reduction chemistry (e.g.,

    
    /DMS) to reverse in vitro.[2][3]
    
  • Impact: Oxidation increases polarity (lower retention time on RP-HPLC) and disrupts enzyme recognition sites.[1][2][3]

Part 3: Visualization of Degradation Pathways

The following diagram maps the degradation logic. Use this to troubleshoot impurity profiles in HPLC.

DegradationPathwaysStartCbz-Met-Tyr-OMe(Intact Target)OxidationCbz-Met(O)-Tyr-OMe(Sulfoxide Impurity)Start->Oxidation [O] (Air/Peroxides)Kinetic ControlHydrolysisCbz-Met-Tyr-OH(Free Acid)Start->Hydrolysis +H2O (pH > 8 or Enzyme)Thermodynamic ControlAggregatesAmorphous Aggregates(Precipitate)Start->Aggregates High Conc. in H2OHydrophobic EffectOxidation->Hydrolysis Secondary Degradation

Figure 1: Degradation pathways for Cbz-Met-Tyr-OMe.[1][2][3] Red path indicates oxidative stress; Yellow path indicates hydrolytic instability.[1][2]

Part 4: Experimental Methodologies

To validate the stability of your specific lot or reaction mixture, use these self-validating protocols.

Protocol A: Stability-Indicating RP-HPLC Method

Rationale: Standard C18 gradients may co-elute the Met and Met(O) species.[3] This method utilizes a shallow gradient and low pH to resolve the polar sulfoxide from the parent peak.

  • Column: C18 (e.g., Zorbax Eclipse Plus),

    
    , 
    
    
    .[2][3]
  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Suppresses silanol ionization).[2][3]

  • Mobile Phase B: 0.1% TFA in Acetonitrile (Solubilizes the Cbz group).

  • Gradient:

    • 0-2 min: 20% B (Isocratic hold)[1][2][3]

    • 2-20 min: 20%

      
       80% B (Linear gradient)[1][2][3]
      
    • 20-25 min: 80% B (Wash)[1][2][3]

  • Detection: UV at 280 nm (Specific for Tyrosine/Cbz; ignores non-aromatic impurities) and 214 nm (Peptide bond).[2][3]

  • Validation Criteria:

    • Met(O) Shift: The oxidized species (Cbz-Met(O)-Tyr-OMe) will elute earlier than the parent peak (typically

      
      ) due to increased polarity of the S=O bond.[1][2][3]
      
    • Hydrolysis Shift: The free acid (Cbz-Met-Tyr-OH) will also elute earlier than the ester but usually later than the sulfoxide depending on pH.[1][2][3]

Protocol B: Thermodynamic Solubility Assay (Shake-Flask)

Rationale: Determining the saturation limit is crucial for enzymatic synthesis yields.

  • Preparation: Add excess solid Cbz-Met-Tyr-OMe to 2 mL of phosphate buffer (pH 7.0).

  • Equilibration: Shake at 25°C for 24 hours. Critical: Purge headspace with Argon to prevent oxidation during shaking.

  • Separation: Centrifuge at 15,000 x g for 10 mins.

  • Quantification: Dilute supernatant 1:10 in MeOH and analyze via Protocol A.

Part 5: Implications for Biocatalytic Synthesis

Cbz-Met-Tyr-OMe is frequently synthesized via Kinetically Controlled Synthesis using chymotrypsin.[1][2][3] In this process, an activated ester (e.g., Cbz-Met-OEt) reacts with Tyr-OMe.[1][2][3]

The Thermodynamic Trap: The enzyme catalyzes both the formation of the peptide bond and the hydrolysis of the ester.

  • Synthesis Rate (

    
    ):  Formation of Cbz-Met-Tyr-OMe.[1][2][3]
    
  • Hydrolysis Rate (

    
    ):  Breakdown to Cbz-Met-Tyr-OH.[1][2][3]
    

To maximize yield, you must operate in a Kinetic Trap :

  • High Nucleophile Concentration: Use excess Tyr-OMe to outcompete water.[1][2][3]

  • Organic Co-solvent: Use 50-60% DMSO or DMF.[1][2][3] This suppresses water activity (

    
    ), lowering the hydrolysis rate (
    
    
    ) while keeping the hydrophobic substrate soluble.[3]
  • Time Management: Stop the reaction before thermodynamic equilibrium is reached. At equilibrium, the yield will approach 0% (total hydrolysis).[3]

ReactionCoordinateSSubstratesTSAcyl-EnzymeS->TS ActivationP_KineticPeptideEster(Target)TS->P_Kinetic +Nucleophile(Fast)P_ThermoPeptideAcid(Waste)TS->P_Thermo +Water(Slow but Stable)P_Kinetic->P_Thermo SecondaryHydrolysis

Figure 2: Kinetic vs. Thermodynamic control in enzymatic synthesis. The green path represents the desired kinetic product; the red path represents the thermodynamic sink.

References

  • Jakubke, H. D. (1994).[3] Peptide Bond Formation by Proteinases. In: The Peptides: Analysis, Synthesis, Biology. This foundational text details the thermodynamic vs. kinetic control mechanisms in protease-catalyzed synthesis using substrates like Cbz-Met-Tyr-OMe.[1][2][3]

  • Bordusa, F. (2002).[3] Proteases in Organic Synthesis. Chemical Reviews. Provides specific reaction conditions for chymotrypsin-mediated synthesis and the hydrolysis rates of peptide esters.[1]

  • Maitland, J. B., et al. (2023).[1][3] Methionine Oxidation in Peptide Synthesis: Strategies for Prevention. Journal of Peptide Science. Covers the mechanistic details of Met oxidation and HPLC resolution of sulfoxides.

  • Schechter, I., & Berger, A. (1967).[1][3] On the size of the active site in proteases. I. Papain. Biochemical and Biophysical Research Communications. Establishes the nomenclature for peptide binding sites (S1, S1', etc.) relevant to Cbz-Met-Tyr-OMe binding.

Technical Whitepaper: Structural Informatics and Application Workflows for Carbobenzyloxymethionyltyrosine Methyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Core Directive

In the landscape of peptide chemistry and enzymology, synthetic dipeptide derivatives serve as critical tools for mapping protease active sites and validating coupling efficiencies. Carbobenzyloxymethionyltyrosine methyl ester (Z-Met-Tyr-OMe) is a specialized, orthogonally protected dipeptide. As a Senior Application Scientist, I have structured this guide to move beyond basic chemical descriptors, providing a mechanistic deep-dive into its structural rationale, physicochemical properties, and field-proven experimental workflows.

This whitepaper is designed for researchers and drug development professionals who require rigorous, self-validating protocols for peptide synthesis and enzymatic kinetic assays.

Chemical Identity & Structural Informatics

The utility of Z-Met-Tyr-OMe is dictated by its precise structural modifications. The molecule consists of a methionine-tyrosine dipeptide core, flanked by two distinct protecting groups that dictate its solubility, reactivity, and biological recognition.

Causality of Structural Modifications
  • N-Terminal Z-Group (Carbobenzyloxy): The bulky, lipophilic Z-group prevents unwanted N-terminal acylation during synthesis. In enzymatic assays, it acts as a hydrophobic recognition motif, anchoring the substrate into the S2/S3 subsites of proteases like pepsin and chymotrypsin[1].

  • C-Terminal OMe (Methyl Ester): Esterification of the tyrosine carboxylate eliminates the negative charge at physiological pH. This prevents electrostatic repulsion within hydrophobic enzyme pockets and shifts the molecule's susceptibility toward esterase activity rather than pure peptidase activity.

  • Thioether & Phenolic Moieties: The methionine side chain (thioether) and tyrosine side chain (phenol) provide a unique electronic environment, making the Met-Tyr bond a highly specific target for selective cleavage.

Quantitative Identifiers

The following table summarizes the core identifiers required for regulatory tracking, inventory management, and in silico modeling[2][3][4].

Identifier TypeValue
IUPAC / Compound Name methyl 3-(4-hydroxyphenyl)-2-[[4-methylsulfanyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoate
Common Abbreviation Z-Met-Tyr-OMe
CAS Registry Number 101035-14-7
Molecular Formula C₂₃H₂₈N₂O₆S
Monoisotopic Mass 460.1668 Da
Molecular Weight 460.55 g/mol
SMILES String COC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCSC)NC(=O)OCC2=CC=CC=C2
InChIKey NYDSWXAFGJGWAV-UHFFFAOYSA-N

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every reagent choice is grounded in chemical causality, and validation checkpoints are embedded directly into the workflow.

Protocol A: Solution-Phase Peptide Coupling (Synthesis)

This protocol details the synthesis of Z-Met-Tyr-OMe from its protected amino acid precursors using carbodiimide chemistry.

Step 1: Carboxylate Activation

  • Action: Dissolve 1.0 eq of Z-Met-OH in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere. Add 1.1 eq of EDC·HCl and 1.1 eq of HOBt. Stir at 0°C for 30 minutes.

  • Causality: EDC activates the free carboxyl group of methionine. However, the resulting O-acylisourea intermediate is highly prone to oxazolone formation, which causes stereochemical inversion (racemization). HOBt is added to rapidly intercept this intermediate, forming a chirally stable OBt-active ester.

Step 2: Nucleophilic Coupling

  • Action: Add 1.0 eq of H-Tyr-OMe·HCl to the mixture, followed by the dropwise addition of 2.2 eq of DIPEA (N,N-Diisopropylethylamine). Allow the reaction to warm to room temperature and stir for 12 hours.

  • Causality: DIPEA is a non-nucleophilic base that neutralizes the HCl salt of the tyrosine derivative, freeing the amine for nucleophilic attack on the OBt-active ester without participating in side reactions.

Step 3: Self-Validating Checkpoint

  • Action: Spot the reaction mixture on a silica TLC plate alongside starting materials. Elute with Hexane:Ethyl Acetate (1:1).

  • Validation: The complete disappearance of the ninhydrin-positive H-Tyr-OMe spot and the emergence of a new UV-active (254 nm) product spot confirms successful coupling.

Step 4: Orthogonal Workup

  • Action: Dilute with ethyl acetate. Wash sequentially with 5% citric acid, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄ and concentrate.

  • Causality: Citric acid selectively protonates and removes basic impurities (DIPEA), while NaHCO₃ deprotonates and extracts acidic byproducts (unreacted Z-Met-OH, HOBt). This orthogonal washing yields high-purity Z-Met-Tyr-OMe.

SynthesisWorkflow ZMet Z-Met-OH (N-Protected) ActiveEster OBt-Active Ester Intermediate ZMet->ActiveEster Activation HTyr H-Tyr-OMe (C-Protected) Product Z-Met-Tyr-OMe (Target Dipeptide) HTyr->Product Coupling Reagents EDC/HOBt DIPEA Reagents->ActiveEster Catalysis ActiveEster->Product Nucleophilic Attack

Figure 1: Solution-phase peptide coupling workflow for synthesizing Z-Met-Tyr-OMe.

Protocol B: Enzymatic Esterase Assay

While Z-Met-Tyr-OMe contains a peptide bond, its C-terminal methyl ester makes it an exceptional substrate for quantifying the esterase activity of serine proteases like α-Chymotrypsin.

Step 1: Substrate Preparation

  • Action: Prepare a 10 mM stock solution of Z-Met-Tyr-OMe in DMSO. Dilute to a final concentration of 0.5 mM in 50 mM Tris-HCl buffer containing 0.1 M NaCl.

  • Causality: The substrate is highly lipophilic; DMSO ensures complete dissolution before introduction to the aqueous buffer.

Step 2: Environmental Optimization

  • Action: Adjust the buffer to exactly pH 7.8 and equilibrate at 25°C.

  • Causality: pH 7.8 matches the physiological optimum for α-chymotrypsin. At this pH, the catalytic triad (Ser195, His57, Asp102) is optimally aligned and deprotonated, priming Ser195 for nucleophilic attack on the ester carbonyl.

Step 3: Kinetic Initiation & Self-Validating Readout

  • Action: Introduce 10 nM of α-Chymotrypsin to the reaction vessel. Monitor the reaction using a pH-stat autotitrator set to maintain pH 7.8 using 0.01 M NaOH.

  • Validation: As the enzyme hydrolyzes the methyl ester, it releases Z-Met-Tyr-OH and methanol. The generation of the free carboxylic acid releases protons into the solution. The volume of NaOH automatically dispensed by the autotitrator to maintain pH 7.8 provides a direct, self-validating, real-time kinetic readout of the reaction velocity (

    
    ).
    

EnzymaticAssay Substrate Z-Met-Tyr-OMe (Substrate) Complex Michaelis Complex (Enzyme-Substrate) Substrate->Complex Enzyme α-Chymotrypsin (Serine Protease) Enzyme->Complex Product1 Z-Met-Tyr-OH (Hydrolyzed Dipeptide) Complex->Product1 Esterase Activity Product2 Methanol (Leaving Group) Complex->Product2

Figure 2: Enzymatic esterase cleavage pathway of Z-Met-Tyr-OMe by α-Chymotrypsin.

References

  • PubChemLite. Carbobenzyloxymethionyltyrosine methyl ester (C23H28N2O6S) Structural Information & Collision Cross Section. Université du Luxembourg / PubChem. [Link]

  • Baker, L. E. Die Verwendung enzymatischer Reaktionen für die Reinheitsprüfung und Strukturaufklärung von Peptiden und Proteinen. Chimia. [Link]

Sources

Technical Guide: Carbobenzyloxymethionyltyrosine Methyl Ester as a Protease Substrate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the role, mechanism, and experimental application of N-Carbobenzyloxymethionyltyrosine methyl ester (Cbz-Met-Tyr-OMe) as a protease substrate.

Part 1: Executive Summary & Molecular Profile

Carbobenzyloxymethionyltyrosine methyl ester (Cbz-Met-Tyr-OMe) is a synthetic dipeptide derivative primarily utilized as a highly specific substrate for acid proteases , most notably Pepsin (EC 3.4.23.1) .[1] Unlike heterogeneous protein substrates like hemoglobin or casein, which yield complex mixtures of peptides, Cbz-Met-Tyr-OMe provides a defined chemical target that allows for precise kinetic characterization (


, 

) and mechanistic dissection of the enzyme's active site.[1]

This compound is particularly valuable in pharmaceutical drug development for validating the activity of digestive enzyme supplements and in biochemical research for mapping the subsite specificity of aspartic proteases.

Chemical Profile
PropertySpecification
IUPAC Name Methyl (2S)-2-[[(2S)-2-(benzyloxycarbonylamino)-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoate
Common Abbreviation Cbz-Met-Tyr-OMe
Molecular Formula

Molecular Weight 460.54 g/mol
Solubility Soluble in methanol, ethanol, DMSO; limited solubility in water (requires organic co-solvent)
Primary Target Pepsin (cleavage of Met-Tyr peptide bond)

Part 2: Mechanistic Role & Enzyme Kinetics

The Structural Basis of Recognition

Pepsin is an aspartic protease that preferentially cleaves peptide bonds between hydrophobic and aromatic amino acids. Cbz-Met-Tyr-OMe is engineered to perfectly satisfy the S1 and S1' subsites of the pepsin active site:

  • S1 Subsite (Hydrophobic Pocket): The Methionine (Met) side chain fits into the hydrophobic S1 pocket. The N-terminal Carbobenzyloxy (Cbz) group acts as a blocking group, mimicking the upstream polypeptide chain and preventing aminopeptidase degradation, while also enhancing hydrophobic binding.[1]

  • S1' Subsite (Aromatic Specificity): The Tyrosine (Tyr) residue is positioned in the S1' pocket. Pepsin shows a strong preference for aromatic residues (Phe, Tyr, Trp) in this position.[1][2]

  • Cleavage Site: The catalytic aspartate residues (Asp32 and Asp215) in the active site activate a water molecule to attack the peptide bond between Methionine and Tyrosine.

Reaction Pathway

The enzymatic hydrolysis proceeds as follows:


[1]
  • Substrate: N-Blocked, no free N-terminus.

  • Products:

    • Cbz-Met: N-blocked amino acid (Acidic product).[1]

    • H-Tyr-OMe: Tyrosine methyl ester with a free primary amine .[1]

This generation of a free amine group from a blocked substrate is the critical chemical change used for detection.

Mechanistic Diagram (DOT)

PepsinMechanism Substrate Cbz-Met-Tyr-OMe (Substrate) ES_Complex Enzyme-Substrate Complex (ES) Substrate->ES_Complex Binding (S1/S1' Fit) Transition Tetrahedral Intermediate ES_Complex->Transition Aspartate Catalysis Products Cbz-Met + H-Tyr-OMe (Products) Transition->Products Peptide Bond Hydrolysis Detection Ninhydrin Reaction (Purple Complex) Products->Detection Quantification of Free Amine

Caption: Kinetic pathway of Cbz-Met-Tyr-OMe hydrolysis by Pepsin, leading to amine liberation.

Part 3: Experimental Protocols

Protocol A: The Ninhydrin Colorimetric Assay (Robust & Accessible)

This method relies on the reaction of Ninhydrin with the newly liberated primary amine of the H-Tyr-OMe product. It is self-validating because the substrate (blocked N-terminus) does not react, ensuring zero background from the starting material.[1]

Reagents Preparation
  • Assay Buffer: 0.01 M HCl (pH 2.0). Note: Pepsin is inactive at pH > 6.0.[2]

  • Substrate Stock: Dissolve Cbz-Met-Tyr-OMe in methanol to 10 mM. Dilute to 1 mM in Assay Buffer immediately before use. Caution: Ensure methanol concentration in final assay is <5% to avoid denaturing the enzyme.

  • Ninhydrin Reagent: Standard 2% ninhydrin solution in ethanol/buffer.

  • Enzyme Stock: Pepsin dissolved in 0.01 M HCl (approx.[1][3] 0.1 mg/mL).[1]

Step-by-Step Workflow
  • Equilibration: Pre-incubate 1.0 mL of Substrate Solution at 37°C for 5 minutes.

  • Initiation: Add 50 µL of Enzyme Stock. Mix by inversion.

  • Incubation: Incubate at 37°C for exactly 10 minutes.

  • Quenching: Add 1.0 mL of 0.2 M Sodium Citrate buffer (pH 5.0) . Reasoning: This raises the pH above pepsin's active range, stopping the reaction, and provides the optimal pH for the ninhydrin reaction.

  • Derivatization: Add 1.0 mL of Ninhydrin Reagent. Heat in a boiling water bath (100°C) for 15 minutes.

  • Measurement: Cool to room temperature. Dilute with 5 mL of 50% ethanol. Measure Absorbance at 570 nm .

  • Blanking: Run a parallel blank where the enzyme is added after the quenching buffer.

Protocol B: RP-HPLC Quantification (High Precision)

For drug development applications requiring strict GLP compliance, HPLC is superior for separating substrate, product, and potential degradation impurities.[1]

Method Parameters
  • Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm).[1]

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 10% B to 60% B over 15 minutes.

  • Detection: UV at 280 nm (detects Tyrosine phenol ring).[1]

Workflow
  • Reaction: Perform incubation as in Protocol A (steps 1-3).

  • Stop Solution: Add equal volume of 10% Trichloroacetic Acid (TCA) or simply inject immediately if the autosampler is chilled to 4°C (pepsin is slow at low temp).

  • Analysis: Inject 20 µL.

  • Quantification: Integrate the peak area of H-Tyr-OMe (elutes earlier than the hydrophobic substrate).[1] Calculate concentration using a standard curve of L-Tyrosine methyl ester.

Part 4: Data Analysis & Visualization

Calculating Enzyme Activity

Activity is typically defined in Units. For this synthetic substrate: 1 Unit = Amount of enzyme that hydrolyzes 1.0 µmole of Cbz-Met-Tyr-OMe per minute at 37°C, pH 2.0.[1]

Formula:


[1]
  • 
    : Absorbance (570 nm).[1]
    
  • 
    : Extinction coefficient of the Tyr-OMe-Ninhydrin complex (determine experimentally using a Tyr-OMe standard curve).
    
  • 
    : Time (min).
    
  • 
    : Volumes (mL).
    
Assay Workflow Diagram (DOT)

AssayWorkflow Prep Substrate Prep (1mM Cbz-Met-Tyr-OMe in pH 2.0 HCl) Reaction Enzymatic Reaction (37°C, 10 min) Prep->Reaction Add Pepsin Stop Quenching (pH Shift to 5.0) Reaction->Stop Add Citrate Buffer Detect Detection Phase (Ninhydrin @ 100°C) Stop->Detect Add Ninhydrin Read Read Absorbance (570 nm) Detect->Read Cool & Dilute

Caption: Step-by-step workflow for the colorimetric determination of pepsin activity.

Part 5: Troubleshooting & Expert Insights

Substrate Solubility

Issue: Cbz-Met-Tyr-OMe is hydrophobic. Solution: Always prepare a 10x or 100x stock in Methanol or DMSO. Do not exceed 5% organic solvent in the final reaction, as organic solvents can inhibit pepsin or induce conformational changes.

Spontaneous Hydrolysis

Issue: Ester bonds can hydrolyze spontaneously at high pH. Control: While the assay runs at pH 2.0 (stable), the quenching step raises pH. Ensure the detection step is performed immediately after quenching to prevent non-enzymatic hydrolysis of the ester moiety, although the peptide bond is the primary target here.

Methionine Oxidation

Issue: The Methionine thioether is susceptible to oxidation to sulfoxide, which may alter binding affinity (


).
Prevention:  Store substrate powder at -20°C under desiccant. Use fresh stock solutions.

References

  • Fruton, J. S., & Bergmann, M. (1939).[1] The Specificity of Pepsin. The Journal of Biological Chemistry, 127, 627-641.[1]

  • Inouye, K., & Fruton, J. S. (1967).[1] Studies on the Specificity of Pepsin.[4][5] Biochemistry, 6(6), 1765–1777.[1]

  • Dunn, B. M. (2001).[1] Pepsin Protocols. Methods in Molecular Biology, Vol 167. Humana Press.[1]

  • Sigma-Aldrich. (n.d.).[1] Enzymatic Assay of Pepsin. Technical Bulletin.

Sources

An In-depth Technical Guide to the pKa Values of Functional Groups in Z-Met-Tyr-OMe

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The acid dissociation constant (pKa) is a critical physicochemical parameter that governs the ionization state of a molecule at a given pH. This, in turn, dictates properties essential for drug development, including solubility, membrane permeability, and target binding affinity.[1] This guide provides a comprehensive analysis of the ionizable functional groups within the protected dipeptide, N-benzyloxycarbonyl-L-methionyl-L-tyrosine methyl ester (Z-Met-Tyr-OMe). We will deconstruct the molecule to identify its single titratable group under physiological conditions—the phenolic hydroxyl of the tyrosine residue. This document offers a detailed exploration of the theoretical pKa of this group, the chemical principles governing its acidity, and the environmental factors that can induce pKa shifts. Furthermore, we provide field-proven, step-by-step experimental protocols for the empirical determination of pKa values, ensuring a self-validating system for researchers.

Structural Deconstruction and Identification of Ionizable Groups

The molecule Z-Met-Tyr-OMe is a dipeptide derivative where both the N-terminus and C-terminus are chemically protected. A systematic analysis of its structure reveals several functional groups, the majority of which are non-ionizable under typical aqueous conditions (pH 1-14).

  • N-Terminal Benzyloxycarbonyl (Z) Group: The Z-group (or Cbz) is a urethane-type protecting group.[2] It is introduced to prevent the N-terminal amine from participating in unwanted side reactions during peptide synthesis.[3][4] This amide-like group is stable under a wide range of pH conditions and is typically removed by catalytic hydrogenolysis or strong acids, not by protonation or deprotonation in aqueous solution.[2][5] Therefore, it is considered non-ionizable.

  • Methionine (Met) Side Chain: The side chain of methionine contains a thioether (-S-CH₃) group. This group is chemically stable and does not have a proton to donate, making it non-ionizable. The literature pKa values often associated with methionine (pKa₁ ≈ 2.28, pKa₂ ≈ 9.21) refer to the α-carboxyl and α-amino groups of the free amino acid, respectively, which are not present in their ionizable forms in this peptide.[6]

  • Peptide (Amide) Bonds: The amide linkages connecting the amino acid residues are not basic or acidic enough to be protonated or deprotonated in water. Their protons have a very high pKa and are not considered ionizable.[7]

  • C-Terminal Methyl Ester (OMe) Group: The C-terminal carboxylic acid is protected as a methyl ester. This functional group is non-ionizable and prevents the formation of a negatively charged carboxylate.

  • Tyrosine (Tyr) Side Chain: The side chain of tyrosine features a phenolic hydroxyl group attached to an aromatic ring. This is the sole ionizable functional group of significance in the Z-Met-Tyr-OMe molecule.

The diagram below illustrates the structure of Z-Met-Tyr-OMe, highlighting the key functional groups.

Z_Met_Tyr_OMe_Structure cluster_Z N-Terminal Z-Group (Non-ionizable) cluster_Met Methionine cluster_Tyr Tyrosine cluster_OMe C-Terminal OMe-Group (Non-ionizable) Z Z-group Met_backbone Backbone Z->Met_backbone Peptide Bond (Non-ionizable) Met_sidechain Thioether Side Chain (Non-ionizable) Tyr_backbone Backbone Met_backbone->Tyr_backbone Peptide Bond (Non-ionizable) Tyr_sidechain Phenolic -OH (IONIZABLE) OMe Methyl Ester Tyr_backbone->OMe Tyrosine_Ionization Protonated Protonated Tyrosine (Tyr-OH) Predominant at pH < 10.1 Deprotonated Deprotonated Tyrosine (Tyr-O⁻) Predominant at pH > 10.1 Protonated->Deprotonated + OH⁻ Deprotonated->Protonated + H⁺ UV_Vis_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Peptide Stock Solution C Create Samples at Each pH A->C B Prepare Buffers (pH 8.5 - 11.5) B->C D Measure Absorbance at ~293 nm C->D E Plot Absorbance vs. pH D->E F Determine Inflection Point E->F G Result: pKa F->G

Caption: Workflow for pKa determination via UV-Vis titration.

3.2. Protocol 2: pKa Determination by Potentiometric Titration

Principle: This classic method involves titrating a solution of the analyte with a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter. A plot of pH versus the volume of titrant added reveals buffer regions. The pKa corresponds to the pH at the half-equivalence point, where half of the acidic group has been neutralized.

Methodology:

  • Sample Preparation: Dissolve a precisely weighed amount of Z-Met-Tyr-OMe in a known volume of deionized, CO₂-free water to create a solution of known concentration (e.g., 5-10 mM).

  • Initial Acidification: Add a small, known amount of strong acid (e.g., HCl) to the solution to ensure the tyrosine side chain is fully protonated at the start of the titration.

  • Titration Setup:

    • Place the solution in a jacketed beaker to maintain a constant temperature.

    • Use a calibrated pH electrode to monitor the pH continuously.

    • Use a micro-burette to add a standardized solution of strong base (e.g., 0.1 M NaOH) in small, precise increments.

  • Titration Procedure:

    • Record the initial pH of the solution.

    • Add small aliquots of the NaOH solution, allowing the pH to stabilize after each addition. Record the pH and the total volume of titrant added.

    • Continue the titration well past the expected equivalence point.

  • Data Analysis:

    • Plot pH (y-axis) against the volume of NaOH added (x-axis).

    • Identify the equivalence point, which is the steepest point on the curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV vs. V).

    • The half-equivalence point is the volume of titrant that is exactly half of the volume at the equivalence point.

    • The pKa is the pH of the solution at this half-equivalence point.

Conclusion

A thorough analysis of Z-Met-Tyr-OMe reveals that it possesses a single ionizable functional group relevant to aqueous solution chemistry: the phenolic hydroxyl of the tyrosine side chain. Its pKa is theoretically predicted to be approximately 10.1, a value that can be precisely confirmed using established experimental methods like UV-Vis spectrophotometry or potentiometric titration. For professionals in drug development, understanding that this molecule will be neutral at physiological pH but will acquire a negative charge under basic conditions is fundamental. This knowledge informs decisions on formulation, purification strategies (e.g., ion-exchange chromatography), and predictions of its interaction in biological systems.

References

  • Isodesmic reaction for accurate theoretical pKa calculations of amino acids and peptides. Google Scholar.
  • A tyrosine amino acid has a side chain with a pKa of about 10.5. Draw the chemical structure of the major - brainly.com. Brainly.com.
  • Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods - Optibrium. Optibrium.
  • Ionizable Amino Acids - AK Lectures. AK Lectures.
  • pKa values of amino acids - Star Republic: Guide for Biologists. Star Republic.
  • Amino Acids - Tyrosine - The Biology Project. The Biology Project, University of Arizona.
  • Accurately Predicting Protein pKa Values Using Nonequilibrium Alchemy.
  • Computer Prediction of pKa Values in Small Molecules and Proteins.
  • pKa Determination of a Histidine Residue in a Short Peptide Using Raman Spectroscopy. MDPI.
  • The pKa values of acidic and basic residues buried at the same internal location in a protein are governed by different factors. PMC, NIH.
  • Computer Prediction of pKa Values in Small Molecules and Proteins. PMC, NIH.
  • L-Methionine | C5H11NO2S | CID 6137. PubChem, NIH.
  • pKa Values for Organic and Inorganic Bronsted Acids
  • Residue-Specific pKa Measurements of the β-Peptide and Mechanism of pH-Induced Amyloid Formation. Journal of the American Chemical Society.
  • Ch27 pKa and pI values. University of Calgary.
  • 5.5: Acid-base Properties of Phenols. Chemistry LibreTexts.
  • Comprehensive Determination of Protein Tyrosine pKa Values for Photoactive Yellow Protein Using Indirect 13C NMR Spectroscopy. PMC, NIH.
  • Amino Acid Deriv
  • Comprehensive Determination of Protein Tyrosine pKa Values for Photoactive Yellow Protein Using Indirect 13C NMR Spectroscopy.
  • Peptide Design: Principles & Methods. Thermo Fisher Scientific.
  • Accurately Predicting Protein pKa Values Using Nonequilibrium Alchemy.
  • Z - Benzyloxycarbonyl. Bachem.
  • pKa values for various α-amino group of peptide analogues, 19...
  • The Benzyloxycarbonyl (Cbz or Z) Protecting Group. Benchchem.
  • 13.15: pKa and Amino Acids. Chemistry LibreTexts.
  • 2 Protection of Functional Groups. Thieme.

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literature review of Carbobenzyloxymethionyltyrosine methyl ester derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Carbobenzyloxymethionyltyrosine Methyl Ester Derivatives: Synthesis, Characterization, and Therapeutic Potential

Authored by a Senior Application Scientist

Introduction: The Significance of Protected Dipeptides in Medicinal Chemistry

In the landscape of modern drug discovery, peptides and their derivatives represent a crucial class of therapeutic agents. Their high specificity and biological activity make them attractive candidates for targeting a wide array of diseases. However, the inherent instability and poor bioavailability of native peptides necessitate chemical modifications to enhance their drug-like properties. This guide focuses on a specific class of modified dipeptides: Carbobenzyloxymethionyltyrosine methyl ester and its derivatives.

The core structure, a dipeptide composed of methionine and tyrosine, is of significant interest. Methionine, with its sulfur-containing side chain, can play roles in antioxidant processes, while tyrosine, a precursor to key neurotransmitters, is a common feature in biologically active peptides. The strategic protection of the N-terminus with a carbobenzyloxy (Cbz or Z) group and the C-terminus with a methyl ester is a cornerstone of classic peptide synthesis. This approach not only facilitates controlled, stepwise peptide elongation but can also modulate the physicochemical properties of the final molecule, influencing its solubility, stability, and interaction with biological targets. This guide provides a comprehensive overview of the synthesis, characterization, and potential biological applications of these derivatives, offering valuable insights for researchers in peptide chemistry and drug development.

Part 1: Synthesis of Carbobenzyloxymethionyltyrosine Methyl Ester

The synthesis of Carbobenzyloxymethionyltyrosine methyl ester is a multi-step process that relies on fundamental principles of peptide chemistry. The overall strategy involves the protection of the reactive functional groups of the constituent amino acids, followed by the formation of the peptide bond, and subsequent deprotection if further chain elongation is desired.

Core Principles of Synthesis

The primary challenge in synthesizing a specific peptide sequence is to prevent unwanted side reactions, such as self-polymerization of the amino acids. This is achieved through the use of protecting groups for the N-terminal amine and the C-terminal carboxylic acid.

  • N-Terminal Protection: The carbobenzyloxy (Cbz) group is a widely used protecting group for the α-amino group of amino acids. It is stable under a variety of reaction conditions but can be readily removed by catalytic hydrogenation.

  • C-Terminal Protection: The methyl ester is a simple and effective protecting group for the C-terminal carboxylic acid. It prevents the carboxyl group from reacting during the peptide coupling step. Methyl esterification can also improve the solubility of the amino acid derivative in organic solvents.[1]

Synthetic Workflow

The synthesis can be logically broken down into three key stages:

  • Preparation of Protected Amino Acid Precursors: This involves the N-protection of methionine with the Cbz group and the C-terminal protection of tyrosine as a methyl ester.

  • Peptide Coupling: The formation of the amide bond between Cbz-methionine and tyrosine methyl ester.

  • Purification and Characterization: Isolation and verification of the final product.

Caption: Synthetic workflow for Carbobenzyloxymethionyltyrosine methyl ester.

Detailed Experimental Protocol: Peptide Coupling

The following is a representative protocol for the coupling of Cbz-methionine and tyrosine methyl ester using a carbodiimide-mediated approach.

Materials:

  • Cbz-L-methionine

  • L-tyrosine methyl ester hydrochloride

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N-methylmorpholine (NMM) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) (anhydrous)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of the Amine Component:

    • Suspend L-tyrosine methyl ester hydrochloride (1.0 eq) in anhydrous DCM.

    • Cool the suspension to 0 °C in an ice bath.

    • Add N-methylmorpholine (1.1 eq) dropwise and stir for 15-20 minutes to liberate the free amine.

  • Activation of the Carboxyl Component:

    • In a separate flask, dissolve Cbz-L-methionine (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.

    • Cool the solution to 0 °C.

    • Add DCC or EDC (1.1 eq) to the solution and stir for 30 minutes at 0 °C. A white precipitate of dicyclohexylurea (DCU) will form if DCC is used.

  • Coupling Reaction:

    • Add the solution containing the activated Cbz-L-methionine to the suspension of L-tyrosine methyl ester at 0 °C.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up and Purification:

    • If DCC was used, filter the reaction mixture to remove the DCU precipitate.

    • Dilute the filtrate with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the pure Carbobenzyloxymethionyltyrosine methyl ester.

Part 2: Spectroscopic Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized dipeptide derivative. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of the dipeptide.[2][3][4]

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the protons of the methionine and tyrosine residues, as well as the Cbz and methyl ester protecting groups. Key signals to identify include the amide (NH) proton, the α-protons of each amino acid residue, the aromatic protons of the tyrosine and Cbz groups, the methyl protons of the ester, and the S-methyl protons of methionine.

  • ¹³C NMR: The carbon NMR spectrum provides information on the carbon framework of the molecule. Diagnostic signals include the carbonyl carbons of the peptide bond, the ester, and the urethane of the Cbz group, as well as the aromatic carbons and the aliphatic carbons of the amino acid side chains.

Table 1: Expected ¹H NMR Chemical Shifts for Carbobenzyloxymethionyltyrosine Methyl Ester

Proton(s)Expected Chemical Shift (ppm)Multiplicity
Aromatic (Tyr & Cbz)6.8 - 7.5Multiplet
Amide (NH)~6.5 - 7.0Doublet
Cbz-CH₂~5.1Singlet
α-H (Tyr)~4.6Multiplet
α-H (Met)~4.4Multiplet
O-CH₃ (Ester)~3.7Singlet
β-H (Tyr)~3.0Multiplet
γ-H (Met)~2.5Triplet
S-CH₃ (Met)~2.1Singlet
β-H (Met)~1.9 - 2.2Multiplet
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized compound and to gain structural information through fragmentation patterns.[4][5]

  • Electrospray Ionization (ESI-MS): This soft ionization technique is ideal for analyzing peptides. The expected [M+H]⁺ or [M+Na]⁺ ions will confirm the molecular weight of the target molecule.

  • Tandem Mass Spectrometry (MS/MS): Fragmentation of the parent ion can provide sequence information. Cleavage of the peptide bond will generate characteristic b- and y-ions, confirming the Met-Tyr sequence.

Caption: Characteristic b- and y-ion fragmentation in MS/MS.

Part 3: Potential Biological Applications and Future Directions

While specific biological data for Carbobenzyloxymethionyltyrosine methyl ester is not extensively published, the known activities of related compounds provide a strong basis for predicting its therapeutic potential.

Antioxidant Activity

Methionine is a sulfur-containing amino acid known for its antioxidant properties. Derivatives of peptides containing methionine may act as scavengers of reactive oxygen species (ROS).[6] The presence of the phenolic hydroxyl group in the tyrosine residue can also contribute to antioxidant activity. Novel synthetic derivatives of other peptides have demonstrated significant antioxidant capacity.[6][7][8]

Antiproliferative and Anticancer Activity

Numerous peptide derivatives have been investigated for their potential as anticancer agents.[9][10][11] The introduction of lipophilic groups, such as the Cbz group, can enhance cell permeability and interaction with intracellular targets. The specific dipeptide sequence may also confer selectivity towards certain cancer cell lines. Further studies could explore the antiproliferative effects of these derivatives against various cancer cell lines.

Enzyme Inhibition

Dipeptide derivatives can act as inhibitors of specific enzymes. For instance, certain N-carbobenzoxy amino acid esters have been shown to inhibit proteases like acrosin, leading to antifertility effects.[12] The Met-Tyr sequence could be investigated as a potential inhibitor for a range of proteases or other enzymes implicated in disease.

Future Research and Development

The Carbobenzyloxymethionyltyrosine methyl ester core structure represents a versatile scaffold for further chemical modification to optimize biological activity.

  • Side Chain Modification: The phenolic hydroxyl of tyrosine and the thioether of methionine can be further functionalized to modulate activity and selectivity.

  • Protecting Group Variation: Exploring different N- and C-terminal protecting groups can influence the pharmacokinetic properties of the molecule.

  • Bioisosteric Replacement: Replacing methionine or tyrosine with non-natural amino acids could lead to derivatives with enhanced stability and novel biological activities.

Carbobenzyloxymethionyltyrosine methyl ester and its derivatives are a promising class of compounds for further investigation in drug discovery. The well-established methods of peptide synthesis provide a clear path for their preparation, and standard analytical techniques allow for their unambiguous characterization. Based on the known biological activities of related peptide derivatives, these compounds warrant exploration for their potential as antioxidant, antiproliferative, and enzyme-inhibitory agents. This guide provides a foundational framework for researchers to embark on the synthesis and evaluation of this intriguing class of molecules.

References

Sources

Methodological & Application

Application Note: Synthesis of Carbobenzyloxymethionyltyrosine Methyl Ester (Cbz-Met-Tyr-OMe)

[1]

Abstract & Significance

Carbobenzyloxymethionyltyrosine methyl ester (Cbz-Met-Tyr-OMe) is a protected dipeptide widely utilized as a chromogenic substrate for determining the specificity and kinetic parameters of proteases such as pepsin and

1

This protocol details two distinct synthetic pathways:

  • Method A (Chemical): A robust solution-phase coupling using EDC/HOBt, optimized for high yield and purity.[1]

  • Method B (Enzymatic): A thermodynamic condensation catalyzed by Papain, demonstrating "green" peptide synthesis principles.[1]

Retrosynthetic Analysis

The target molecule is assembled by coupling the N-protected amino acid Z-Met-OH with the C-protected amino acid H-Tyr-OMe .[1]

Chemical Structure:

Molecular Weight:1

RetrosynthesisTargetCbz-Met-Tyr-OMe(Target Dipeptide)BondPeptide Bond FormationTarget->BondRetrosynthesisFragment1Z-Met-OH(Carboxyl Component)Bond->Fragment1Fragment2H-Tyr-OMe · HCl(Amine Component)Bond->Fragment2

Figure 1: Retrosynthetic disconnection of Cbz-Met-Tyr-OMe.[1]

Method A: Chemical Synthesis (EDC/HOBt Coupling)[1]

This method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt).[1] This system is preferred over Dicyclohexylcarbodiimide (DCC) to avoid the difficult removal of dicyclohexylurea (DCU) byproducts and to suppress racemization.[1]

Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][2]Amount (Example)Role
Z-Met-OH 283.341.02.83 g (10 mmol)Carboxyl Donor
H-Tyr-OMe[1] · HCl 231.681.02.32 g (10 mmol)Amine Acceptor
EDC[1] · HCl 191.701.12.11 gCoupling Agent
HOBt (anhydrous) 135.121.11.49 gRacemization Suppressor
N-Methylmorpholine (NMM) 101.152.22.42 mLBase (Neutralization)
DMF (Anhydrous) -Solvent30 mLSolvent
Step-by-Step Protocol
Step 1: Activation of Z-Met-OH
  • Flame-dry a 100 mL round-bottom flask (RBF) and purge with Argon (

    
    ) to prevent methionine oxidation.
    
  • Dissolve Z-Met-OH (10 mmol) and HOBt (11 mmol) in anhydrous DMF (15 mL).

  • Cool the solution to 0°C in an ice/water bath.

  • Add EDC·HCl (11 mmol) in one portion. Stir at 0°C for 20 minutes to form the active ester.

Step 2: Preparation of Amine Component
  • In a separate vessel, dissolve H-Tyr-OMe[1]·HCl (10 mmol) in DMF (15 mL).

  • Add NMM (22 mmol) dropwise to neutralize the hydrochloride salt and release the free amine.

    • Critical: Ensure the pH is ~8 (damp litmus paper).[1] Do not use excess base as it promotes racemization.

Step 3: Coupling Reaction
  • Transfer the H-Tyr-OMe solution dropwise into the activated Z-Met-OH solution at 0°C.

  • Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature (RT) and stir for 12–18 hours.

  • Monitoring: Check reaction progress via TLC (System: Chloroform/Methanol 9:1). The starting materials should disappear.

Step 4: Workup & Isolation
  • Evaporate DMF under reduced pressure (rotary evaporator, water bath < 40°C) to obtain an oily residue.

  • Redissolve the residue in Ethyl Acetate (EtOAc, 100 mL).

  • Wash Sequence (Perform in a separatory funnel):

    • 3 x 30 mL 5%

      
        (Removes unreacted amine/EDC).[1]
      
    • 3 x 30 mL Water .

    • 3 x 30 mL 5%

      
        (Removes unreacted acid/HOBt).[1]
      
    • 3 x 30 mL Brine (Saturated NaCl).[1]

  • Dry the organic layer over anhydrous

    
    .
    
  • Filter and concentrate in vacuo to yield the crude solid.

Step 5: Purification
  • Recrystallize the crude product from Ethyl Acetate / Hexane .

  • Dissolve in minimal hot EtOAc, then add Hexane dropwise until turbidity persists. Cool to 4°C overnight.

  • Filter the white crystals and dry under high vacuum.

Method B: Enzymatic Synthesis (Papain-Catalyzed)[1][3][4]

This method exploits the reverse proteolytic activity of Papain in a biphasic system. It is stereospecific (only L-isomers couple) and avoids racemization completely.[1]

Reaction Principle
1
Protocol
  • Aqueous Phase: Dissolve H-Tyr-OMe·HCl (5 mmol) and Z-Met-OH (5 mmol) in 10 mL of 1M Sodium Citrate buffer (pH 5.5).

    • Note: Add dilute NaOH if necessary to solubilize, but readjust pH to 5.5.

  • Enzyme Addition: Add Papain (crude powder, 200 mg) and L-Cysteine (20 mg, activator) and EDTA (5 mg, stabilizer).

  • Biphasic Setup: Add 10 mL of Ethyl Acetate. The product, being hydrophobic, will partition into the organic phase, driving the equilibrium toward synthesis.

  • Incubation: Incubate at 37°C with vigorous shaking (200 rpm) for 24 hours.

  • Isolation:

    • Separate the phases.

    • Wash the organic phase with 5%

      
       (removes unreacted Z-Met-OH) and 1M HCl (removes unreacted Tyr-OMe).[1]
      
    • Dry over

      
       and evaporate to yield pure Z-Met-Tyr-OMe.[1]
      

Characterization & Quality Control

ParameterSpecificationMethod
Appearance White crystalline solidVisual
Purity > 98%HPLC (

, Acetonitrile/Water gradient)
Mass Spec

ESI-MS
NMR (

)
Confirms Cbz aromatic (7.3 ppm), Met S-Me (2.0 ppm), Tyr aromatic (6.7/7.0 ppm)400 MHz DMSO-

Melting Point 110–112°C (Typical for similar analogs, verify experimentally)Capillary MP
Analytical Workflow Diagram

WorkflowStartCrude ProductWashAcid/Base Wash(Remove SM)Start->WashDryDrying (Na2SO4)Wash->DryRecrystRecrystallization(EtOAc/Hex)Dry->RecrystQCQC: NMR, MS, HPLCRecryst->QC

Figure 2: Purification and QC workflow.[1]

Troubleshooting & Safety

Methionine Oxidation
  • Issue: Formation of Methionine Sulfoxide (

    
     peak in MS).[1]
    
  • Cause: Exposure to air during coupling or workup.

  • Solution: Perform all reactions under

    
     or 
    
    
    . Degas all solvents. If oxidation occurs, reduce back to Met using
    
    
    / Dimethylsulfide.
Racemization
  • Issue: Loss of optical activity or diastereomer formation.

  • Cause: Over-activation with base or high temperatures.[1]

  • Solution: Strictly maintain

    
     during activation. Use HOBt as an additive. Avoid excess NMM (check pH frequently).[1]
    
Safety Hazards
  • EDC/DCC: Potent allergens.[1] Wear gloves and work in a fume hood.

  • Solvents: DMF and EtOAc are flammable and toxic.

References

  • Fruton, J. S., & Bergmann, M. (1939). The Specificity of Pepsin. Journal of Biological Chemistry, 127, 627-641. Link

  • Sheehan, J. C., & Hess, G. P. (1955). A New Method of Forming Peptide Bonds. Journal of the American Chemical Society, 77(4), 1067–1068. Link[1]

  • Kullmann, W. (1980).[1] Proteases as catalysts for enzymic syntheses of opioid peptides. Journal of Biological Chemistry, 255(17), 8234-8238.[1] Link

  • Bordusa, F. (2002).[1] Proteases in Organic Synthesis. Chemical Reviews, 102(12), 4817–4868.[1] Link[1]

  • Isowa, Y., et al. (1977). The thermolysin-catalyzed condensation reactions of N-substituted amino acids with amino acid esters.[1] Tetrahedron Letters, 18(30), 2611-2614.[1] Link[1]

procedure for coupling Cbz-Methionine and Tyrosine methyl ester

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solution-Phase Synthesis of Cbz-Met-Tyr-OMe

Abstract & Scope

This application note details the protocol for the solution-phase coupling of N-Benzyloxycarbonyl-L-methionine (Cbz-Met-OH) and L-Tyrosine methyl ester (H-Tyr-OMe) to form the dipeptide Cbz-Met-Tyr-OMe .

This specific coupling presents two distinct chemoselective challenges:

  • Methionine Oxidation: The thioether side chain of methionine is highly susceptible to oxidation (forming sulfoxide) under aerobic conditions or in the presence of peroxides in aged solvents.

  • Tyrosine Phenolic Interference: While the phenolic hydroxyl of tyrosine is generally unreactive under mild coupling conditions, aggressive activation can lead to O-acylation side products.

This guide provides a Standard Protocol (EDC/HOBt) for robust, cost-effective synthesis and a High-Efficiency Protocol (HATU) for rapid optimization.

Chemical Components & Properties

ComponentAbbreviationMW ( g/mol )RoleKey Sensitivity
Cbz-L-Methionine Cbz-Met-OH283.34Carboxyl ComponentThioether oxidation (Met

Met(O))
L-Tyrosine Methyl Ester HCl H-Tyr-OMe·HCl231.68Amine ComponentHygroscopic; requires neutralization
EDC·HCl EDC191.70Coupling AgentMoisture sensitive
HOBt (anhydrous) HOBt135.12Racemization SuppressorExplosive when dry (use wetted or substitute Oxyma)
HATU HATU380.23High-Speed Coupling AgentExpensive; requires precise base stoichiometry

Mechanism of Action: EDC/HOBt Coupling

To ensure scientific integrity, it is crucial to understand why these reagents are selected. The direct reaction of a carboxylic acid and amine is slow and requires high temperatures that destroy chiral integrity.

  • Activation: EDC (carbodiimide) reacts with the carboxylic acid of Cbz-Met-OH to form an unstable O-acylisourea.

  • Stabilization: HOBt attacks the O-acylisourea, displacing the urea byproduct and forming a chemically active but configurationally stable OBt-ester .[1]

  • Aminolysis: The amine of H-Tyr-OMe attacks the OBt-ester, expelling HOBt and forming the peptide bond.

Visualizing the Mechanism:

G CbzMet Cbz-Met-OH (Carboxylic Acid) Inter1 O-Acylisourea (Unstable Intermediate) CbzMet->Inter1 Activation EDC EDC (Activator) EDC->Inter1 ActiveEster Cbz-Met-OBt (Active Ester) Inter1->ActiveEster Transesterification (Prevents Racemization) HOBt HOBt (Additive) HOBt->ActiveEster Product Cbz-Met-Tyr-OMe (Dipeptide) ActiveEster->Product Aminolysis Byproducts Urea + HOBt ActiveEster->Byproducts TyrOMe H-Tyr-OMe (Nucleophile) TyrOMe->Product

Figure 1: Mechanism of EDC/HOBt mediated peptide coupling. The HOBt intercept prevents the formation of N-acylurea side products and suppresses racemization.[1]

Protocol A: Standard Solution Phase (EDC/HOBt)

Recommended for gram-scale synthesis where cost and purification ease are priorities.

Reagents:
  • Cbz-Met-OH (1.0 eq)

  • H-Tyr-OMe·HCl (1.1 eq)

  • EDC[1][2][3][4][5][6]·HCl (1.1 eq)

  • HOBt (1.1 eq)

  • N-Methylmorpholine (NMM) (2.2 eq) – Used to neutralize the HCl salt and maintain pH.

  • Solvent: Anhydrous DMF (Dimethylformamide) or DCM (Dichloromethane). Note: DMF is preferred for Tyrosine solubility.

Step-by-Step Procedure:
  • Preparation of Inert Environment:

    • Flame-dry a round-bottom flask and purge with Argon or Nitrogen .

    • Critical: Methionine oxidizes easily.[7] Ensure solvents are degassed (sparged with inert gas) prior to use.

  • Dissolution and Activation (0 min):

    • Dissolve Cbz-Met-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF.

    • Cool the solution to 0°C in an ice bath.

    • Add EDC·HCl (1.1 eq). Stir for 15–20 minutes at 0°C.

    • Observation: The solution may become slightly cloudy as the active ester forms.

  • Amine Neutralization & Addition (T+20 min):

    • In a separate vial, dissolve H-Tyr-OMe·HCl (1.1 eq) in a minimal amount of DMF.

    • Add NMM (2.2 eq) to this vial to liberate the free amine.

    • Add this solution dropwise to the activated acid mixture at 0°C.

  • Reaction (T+30 min to 12 hrs):

    • Allow the reaction to stir at 0°C for 1 hour, then remove the ice bath and warm to room temperature.

    • Stir overnight (12–16 hours).

    • Monitoring: Check by TLC (System: Ethyl Acetate/Hexane) or LC-MS.

  • Workup (Extraction):

    • Evaporate DMF under reduced pressure (rotary evaporator with high vacuum).

    • Redissolve the residue in Ethyl Acetate (EtOAc).

    • Wash 1: 1M KHSO₄ or 5% Citric Acid (3x)

      
       Removes unreacted amine and basic NMM.
      
    • Wash 2: Water (1x).

    • Wash 3: Saturated NaHCO₃ (3x)

      
       Removes unreacted Cbz-Met-OH and HOBt.
      
    • Wash 4: Brine (1x).

    • Dry over anhydrous Na₂SO₄, filter, and concentrate.[8][9]

Protocol B: High-Efficiency (HATU)

Recommended for difficult couplings or when reaction speed is critical.

Reagents:
  • Cbz-Met-OH (1.0 eq)

  • H-Tyr-OMe·HCl (1.0 eq)

  • HATU (1.0 eq)[4]

  • DIPEA (Diisopropylethylamine) (3.0 eq)

Step-by-Step Procedure:
  • Mixing:

    • Dissolve Cbz-Met-OH , H-Tyr-OMe·HCl , and HATU in anhydrous DMF under Argon.

    • Cool to 0°C.[9][10][11]

  • Initiation:

    • Add DIPEA dropwise.

    • Caution: The solution will turn yellow (characteristic of HOAt liberation). Maintain pH ~8 (check with damp pH paper above liquid).

  • Reaction:

    • Stir for 1–2 hours at room temperature. HATU reactions are typically complete within 2 hours.

  • Workup:

    • Dilute with Ethyl Acetate and follow the same wash sequence as Protocol A.

    • Note: HATU byproducts are water-soluble but can be persistent; ensure thorough bicarbonate washes.

Workflow Visualization

Workflow Start Start: Weigh Reagents SolventPrep Degas DMF (Argon) Prevent Met Oxidation Start->SolventPrep Neutralize Neutralize: H-Tyr-OMe.HCl + NMM Start->Neutralize Activate activation: Cbz-Met-OH + EDC + HOBt (0°C, 20 min) SolventPrep->Activate Couple Coupling Reaction (RT, 12-16h) Activate->Couple Neutralize->Couple Monitor QC: TLC / LC-MS Couple->Monitor Monitor->Couple Incomplete Workup Extraction (EtOAc) Acid/Base Washes Monitor->Workup Complete Finish Final Product: Cbz-Met-Tyr-OMe Workup->Finish

Figure 2: Experimental workflow for the synthesis of Cbz-Met-Tyr-OMe, emphasizing the parallel preparation of the activated acid and the neutralized amine.

Quality Control & Troubleshooting

Analytical Data Expectations
  • 1H NMR (DMSO-d6 or CDCl3):

    • Cbz Group: Multiplet at 7.3 ppm (5H, aromatic), Singlet at 5.1 ppm (2H, benzylic CH2).

    • Tyrosine: Two doublets at ~6.7 and 7.0 ppm (AA'BB' system, 4H).

    • Methionine: S-Methyl singlet at ~2.0-2.1 ppm.

    • Methyl Ester: Singlet at ~3.6-3.7 ppm (3H).

    • Amide NH: Doublets at ~8.0 ppm.

Troubleshooting Table
IssueProbable CauseCorrective Action
Extra Peak M+16 in MS Methionine Oxidation (Sulfoxide)Use fresh, degassed DMF. Purge reaction vessel with Argon. Reduce with NH₄I/Me₂S if necessary [1].
Low Yield Incomplete coupling or hydrolysisEnsure H-Tyr-OMe·HCl is fully neutralized. Check EDC quality (hygroscopic).
Racemization High pH or Over-activationUse HOBt/Oxyma. Keep base equivalents strict (max 3 eq for HATU). Keep temp at 0°C during addition.
O-Acylation (Tyr) Excess coupling reagentAvoid large excess of EDC/HATU. Ensure 1:1 stoichiometry.

References

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Organic Syntheses. (2013). Coupling Reagents and Procedures. Organic Syntheses, Coll. Vol. 10.

  • Albericio, F., & El-Faham, A. (2018).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[1]

Sources

kinetic analysis of pepsin using Carbobenzyloxymethionyltyrosine methyl ester

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Kinetic Analysis of Porcine Pepsin using the Chromogenic Substrate Carbobenzyloxymethionyltyrosine Methyl Ester

Audience: Researchers, scientists, and drug development professionals in enzymology, drug discovery, and protein biochemistry.

Abstract: This document provides a comprehensive guide to performing a kinetic analysis of pepsin using the synthetic dipeptide substrate, Carbobenzyloxymethionyltyrosine methyl ester (Z-Met-Tyr-OMe). We delve into the mechanistic underpinnings of pepsin catalysis, offer a detailed, step-by-step protocol for a continuous spectrophotometric assay, and provide guidance on data analysis for the determination of key kinetic parameters, such as the Michaelis-Menten constant (K*) and the maximal reaction velocity (Vmax). This application note is designed to equip researchers with a robust and reproducible method for characterizing pepsin activity and for screening potential inhibitors.

Introduction: The Rationale for a Mechanistic Approach

Pepsin, a principal aspartic protease in the stomach, initiates the digestion of proteins by cleaving peptide bonds.[1][2] Its catalytic activity is optimal in highly acidic environments (pH 1.5-2.5) and is driven by two critical aspartate residues within its active site.[1][2] Pepsin exhibits a preference for cleaving peptide bonds adjacent to aromatic amino acids, such as phenylalanine, tryptophan, and tyrosine.[1] Understanding the kinetics of pepsin is fundamental to elucidating its biological function and for the development of therapeutic agents targeting its activity.

The choice of substrate is paramount for a successful kinetic analysis. While complex protein substrates like hemoglobin are traditionally used, they often present challenges in terms of purity, batch-to-batch variability, and the complexity of their cleavage patterns.[3][4] Synthetic peptide substrates, such as Carbobenzyloxymethionyltyrosine methyl ester (Z-Met-Tyr-OMe), offer a more defined and reproducible system for studying enzyme kinetics. The cleavage of the peptide bond between methionine and tyrosine by pepsin can be monitored continuously using spectrophotometry, providing a direct measure of enzyme activity.

This application note will guide you through the process of setting up and executing a kinetic assay for pepsin using Z-Met-Tyr-OMe, with a focus on the underlying principles that ensure the integrity and reproducibility of your results.

The Mechanism of Pepsin Catalysis

Pepsin's catalytic mechanism involves a general acid-base catalysis facilitated by its two active site aspartate residues.[1][5] One aspartate, in its deprotonated form (Asp-), acts as a nucleophile, attacking a water molecule. The other, protonated aspartate (Asp-H), donates a proton to the carbonyl oxygen of the scissile peptide bond in the substrate. This process polarizes the carbonyl group, making it more susceptible to nucleophilic attack by the activated water molecule. This leads to the formation of a transient tetrahedral intermediate, which subsequently collapses, resulting in the cleavage of the peptide bond.[1][5]

Figure 1: Simplified schematic of the general acid-base catalysis mechanism of pepsin.

Experimental Workflow: A Self-Validating System

A robust kinetic assay is a self-validating system. This means that the experimental design incorporates controls and checks to ensure that the measured activity is directly and solely attributable to the enzyme of interest. The following workflow is designed with this principle in mind.

Figure 2: A comprehensive workflow for the kinetic analysis of pepsin.

Detailed Protocols

4.1. Reagent Preparation

  • Assay Buffer (100 mM Sodium Citrate, pH 2.0):

    • Dissolve 2.94 g of sodium citrate dihydrate in approximately 80 mL of ultrapure water.

    • Adjust the pH to 2.0 at 37°C using 1 M HCl.

    • Bring the final volume to 100 mL with ultrapure water.

    • Filter the buffer through a 0.22 µm filter. Causality: A citrate buffer is chosen for its buffering capacity in the acidic range required for optimal pepsin activity. The pH is set to 2.0 as this is within the optimal range for pepsin function.[2]

  • Substrate Stock Solution (10 mM Z-Met-Tyr-OMe):

    • The molecular weight of Carbobenzyloxymethionyltyrosine methyl ester is 460.55 g/mol .

    • Accurately weigh 4.61 mg of Z-Met-Tyr-OMe.

    • Dissolve the substrate in 1 mL of a suitable organic solvent such as methanol or dimethyl sulfoxide (DMSO). Ensure complete dissolution.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Causality: A stock solution in an organic solvent is necessary due to the limited aqueous solubility of many synthetic peptides. The final concentration of the organic solvent in the assay should be kept low (typically ≤1%) to minimize its effect on enzyme activity.

  • Porcine Pepsin Stock Solution (1 mg/mL):

    • Prepare a stock solution of porcine pepsin at 1 mg/mL in cold 10 mM HCl.[3]

    • Keep the pepsin solution on ice at all times to minimize autolysis.[6]

    • For the kinetic assay, prepare a working solution by diluting the stock solution in cold 10 mM HCl to a final concentration of approximately 10-20 µg/mL.[4] The optimal final enzyme concentration should be determined empirically to ensure a linear reaction rate for at least the first few minutes of the assay. Causality: Pepsin is stored and diluted in a dilute acid solution to maintain its stability and prevent irreversible inactivation that occurs at neutral or alkaline pH.[7]

4.2. Spectrophotometric Kinetic Assay

This protocol is based on the principle that the cleavage of the peptide bond results in a change in the molar absorptivity of the solution, which can be monitored spectrophotometrically. A wavelength of 234 nm is often used to monitor the formation of the new carboxyl group upon peptide bond hydrolysis.

  • Instrument Setup:

    • Set a UV-Vis spectrophotometer to record absorbance at 234 nm.

    • Equilibrate the cuvette holder to 37°C.

  • Reaction Mixture Preparation:

    • In a 1 mL quartz cuvette, prepare a series of reaction mixtures by adding the following in order:

      • Assay Buffer (to a final volume of 1 mL)

      • Varying volumes of the 10 mM Z-Met-Tyr-OMe stock solution to achieve a range of final substrate concentrations (e.g., 0.1, 0.2, 0.5, 1.0, 2.0, 5.0 mM).

    • Include a blank for each substrate concentration containing all components except the enzyme.

  • Initiation and Data Acquisition:

    • Place the cuvette in the spectrophotometer and allow the temperature to equilibrate for 5 minutes.

    • Initiate the reaction by adding a small, fixed volume of the diluted pepsin working solution (e.g., 10 µL of a 10 µg/mL solution).

    • Immediately mix the solution by gently pipetting up and down or by inverting the cuvette (if sealed).

    • Start recording the absorbance at 234 nm every 15 seconds for a total of 5-10 minutes.

4.3. Data Analysis: From Raw Data to Kinetic Constants

  • Calculate Initial Velocities (v₀):

    • For each substrate concentration, plot absorbance versus time.

    • The initial velocity (v₀) is the slope of the initial linear portion of this curve.

    • Convert the change in absorbance per minute (ΔA/min) to molar concentration per minute (µM/min) using the Beer-Lambert law (A = εbc), where a differential molar extinction coefficient (Δε) for the cleavage of the Met-Tyr bond at 234 nm is required. This value may need to be determined experimentally or found in the literature for similar peptide cleavages.

  • Michaelis-Menten Analysis:

    • Plot the initial velocities (v₀) against the corresponding substrate concentrations ([S]).

    • Fit the data to the Michaelis-Menten equation using a non-linear regression software (e.g., GraphPad Prism, Origin): v₀ = (Vmax * [S]) / (Km + [S])

    • This analysis will yield the values for the Michaelis-Menten constant (K*) and the maximum reaction velocity (Vmax).

Data Presentation and Interpretation

The results of the kinetic analysis should be presented clearly to allow for straightforward interpretation.

Table 1: Hypothetical Kinetic Parameters for Pepsin with Z-Met-Tyr-OMe

ParameterValueUnitInterpretation
K0.5mMThe substrate concentration at which the reaction velocity is half of Vmax. A lower K indicates a higher affinity of the enzyme for the substrate.
Vmax100µM/minThe maximum rate of the reaction when the enzyme is saturated with the substrate.
kcat (Turnover Number)50s⁻¹The number of substrate molecules converted to product per enzyme molecule per second. Calculated as Vmax / [E]t, where [E]t is the total enzyme concentration.
kcat/K* (Catalytic Efficiency)100mM⁻¹s⁻¹A measure of the enzyme's overall catalytic efficiency, taking into account both substrate binding and turnover.

Note: The values presented in this table are for illustrative purposes only and will vary depending on the specific experimental conditions.

Trustworthiness: A Self-Validating System

To ensure the trustworthiness of the obtained kinetic data, the following controls and considerations are essential:

  • Enzyme Concentration Linearity: Perform the assay with varying concentrations of pepsin at a saturating substrate concentration to confirm that the reaction rate is directly proportional to the enzyme concentration.

  • Time Linearity: Ensure that the initial velocities are measured within the linear phase of the reaction, before significant substrate depletion or product inhibition occurs.

  • No-Enzyme Control: A reaction mixture without pepsin should show no significant change in absorbance over time, confirming that the observed activity is enzyme-dependent.

  • Solvent Effects: If an organic solvent is used to dissolve the substrate, its final concentration in the assay should be kept constant across all substrate concentrations and be low enough not to affect pepsin activity.

Conclusion and Future Applications

This application note provides a robust and detailed protocol for the kinetic analysis of pepsin using the synthetic substrate Carbobenzyloxymethionyltyrosine methyl ester. By following the outlined procedures and understanding the underlying principles, researchers can obtain reliable and reproducible kinetic data. This assay can be readily adapted for high-throughput screening of pepsin inhibitors, which is of significant interest in drug discovery for conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers.[2] Furthermore, the principles described herein can be applied to the kinetic characterization of other proteases with different synthetic substrates.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Pepsin?
  • Hollands, T. R., & Fruton, J. S. (1968). on the mechanism of pepsin action. Proceedings of the National Academy of Sciences of the United States of America, 62(4), 1116–1120.
  • Knya. (2024, December 26). Pepsin: Functions, Mechanism, and Clinical Significance.
  • ResearchGate. (n.d.). values of the Michaelis-Menten constant, Km, for the hydrolytic kinetics of some synthetic substrates by pepsin.
  • Longdom Publishing. (n.d.). Pepsin Gastric Enzyme Facilitating Protein Hydrolysis and Digesti.
  • PMC. (n.d.). ON THE MECHANISM OF PEPSIN ACTION.
  • ResearchGate. (2025, October 6). (PDF) Revisiting the enzymatic kinetics of pepsin using isothermal titration calorimetry.
  • Sigma-Aldrich. (n.d.). Enzymatic Assay of Pepsin (3.4.23.1).
  • The Royal Society of Chemistry. (n.d.). Protocol for enzyme assays.
  • PubMed. (n.d.). Kinetic Assay of Human Pepsin With Albumin-Bromphenol Blue as Substrate.
  • PubMed. (n.d.). A useful spectrophotometric rate assay for pepsin.
  • PubMed. (n.d.). Kinetic studies on the mechanism of pepsin action.
  • ACS Publications. (n.d.). Spectrophotometric Determination of the Kinetics of the Pepsin-Catalyzed Hydrolysis of Certain Dipeptide Substrates | Journal of the American Chemical Society.
  • Worthington Biochemical. (n.d.). Pepsin - Assay.
  • RSC Publishing. (2021, April 24). Protein acidification and hydrolysis by pepsin ensure efficient trypsin-catalyzed hydrolysis - Food & Function.
  • Semantic Scholar. (n.d.). Kinetics of pepsin-induced hydrolysis and the coagulation of milk proteins.
  • BioAssay Systems. (n.d.). Pepsin Inhibitor.
  • MDPI. (2023, October 20). A Simple Validated Method for the Estimation of Pepsin Activity in Microtiter Array for the INFOGEST Protocol.
  • ResearchGate. (n.d.). The Specificity and Mechanism of Pepsin Action.
  • Promega Corporation. (n.d.). Pepsin Protocol.

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Separation of Z-Met-Tyr-OMe and Metabolites

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol is designed for researchers and drug development professionals. It synthesizes physicochemical principles with practical chromatography to ensure robust separation of Z-Met-Tyr-OMe from its enzymatic hydrolysis products.

Introduction & Scope

Z-Met-Tyr-OMe is a synthetic dipeptide derivative widely employed as a chromogenic substrate for determining the activity of acidic proteases, particularly Pepsin A and Cathepsin D . The hydrophobic "Z" (Carbobenzyloxy) group and the methyl ester (OMe) protection render the molecule highly lipophilic, mimicking the hydrophobic core of protein substrates preferred by these enzymes.

In enzymatic assays, the protease cleaves the peptide bond between Methionine (Met) and Tyrosine (Tyr), yielding Z-Met and H-Tyr-OMe . Accurate kinetic analysis requires a robust HPLC method capable of baseline resolution between the intact substrate (Z-Met-Tyr-OMe) and its cleavage products. This guide details a Reversed-Phase HPLC (RP-HPLC) protocol optimized for this specific separation, addressing the solubility challenges associated with the protected peptide.

Key Separation Challenges
  • Hydrophobicity: The Z-group and methyl ester significantly increase retention, requiring high organic strength for elution.

  • Detection: While the Z-group absorbs at 254 nm, the Tyrosine moiety allows for specific detection at 280 nm, reducing interference from non-aromatic buffer components.

  • Peak Shape: The presence of free amines (in H-Tyr-OMe) and free acids (in Z-Met) requires pH control to prevent peak tailing.

Physicochemical Profile

Understanding the analyte's properties is the foundation of this method.

PropertyZ-Met-Tyr-OMe (Substrate)Z-Met (Product 1)H-Tyr-OMe (Product 2)
Molecular Weight ~458.5 g/mol ~283.3 g/mol ~195.2 g/mol
Hydrophobicity (LogP) High (Est. > 3.0)ModerateLow (Polar Amine)
Ionization State (pH 2) NeutralNeutral (COOH suppressed)Cationic (NH3+)
Solubility DMSO, Methanol, AcetonitrileDMSO, MethanolWater, Methanol
UV Max 254 nm (Z-group), 280 nm (Tyr)254 nm (Z-group)275-280 nm (Tyr)

Method Development Strategy

The separation strategy relies on hydrophobic discrimination using a C18 stationary phase.

  • Stationary Phase: A C18 (Octadecylsilane) column is selected to retain the highly hydrophobic Z-Met-Tyr-OMe. A standard 5 µm particle size is sufficient for kinetic assays, though <3 µm can be used for high-throughput screening (HTS).

  • Mobile Phase Chemistry:

    • Acid Modifier: 0.1% Trifluoroacetic acid (TFA) is critical. It suppresses the ionization of the carboxylic acid on Z-Met (keeping it sharp) and ion-pairs with the free amine of H-Tyr-OMe to improve its retention and shape.

    • Organic Modifier: Acetonitrile (ACN) is preferred over Methanol due to lower backpressure and sharper peaks for hydrophobic peptides.

  • Elution Order:

    • Early: H-Tyr-OMe (Most polar, positively charged).

    • Mid: Z-Met (Moderately hydrophobic).

    • Late: Z-Met-Tyr-OMe (Most hydrophobic, fully protected).

Standard Operating Procedure (Protocol)

Equipment & Reagents[1]
  • HPLC System: Binary gradient pump, UV-Vis or PDA detector, Autosampler.

  • Column: C18, 4.6 x 150 mm, 5 µm, 100 Å (e.g., Agilent Zorbax Eclipse or Phenomenex Jupiter).

  • Solvents: HPLC-grade Water, Acetonitrile (ACN), Trifluoroacetic Acid (TFA).

  • Standard: Z-Met-Tyr-OMe (Sigma/Merck or similar).

Reagent Preparation
  • Mobile Phase A (0.1% TFA in Water): Add 1.0 mL TFA to 1000 mL HPLC-grade water. Mix and degas.

  • Mobile Phase B (0.1% TFA in ACN): Add 1.0 mL TFA to 1000 mL Acetonitrile. Mix and degas.

  • Stock Solution (1 mg/mL): Dissolve 10 mg Z-Met-Tyr-OMe in 10 mL Methanol (Do not use water; the substrate will precipitate).

  • Working Standard: Dilute Stock 1:10 with Mobile Phase A/B (50:50) immediately before injection to prevent precipitation.

Chromatographic Conditions
  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C (Controlled temperature ensures reproducibility).

  • Injection Volume: 10 - 20 µL

  • Detection: 280 nm (Primary), 254 nm (Secondary).

  • Gradient Program:

Time (min)% Mobile Phase BEvent
0.020Equilibration
2.020Isocratic Hold (Elute polar impurities)
15.080Linear Gradient (Elute Substrate)
17.095Wash Step
20.095Wash Hold
20.120Re-equilibration
25.020End of Run
System Suitability Criteria
  • Resolution (Rs): > 2.0 between Z-Met and Z-Met-Tyr-OMe.

  • Tailing Factor: < 1.5 for all peaks.

  • Retention Time Precision: < 2.0% RSD (n=5).

Visualizations

Enzymatic Reaction & Separation Logic

The following diagram illustrates the chemical transformation and the resulting chromatographic separation logic.

G Substrate Z-Met-Tyr-OMe (Substrate) Enzyme Pepsin / Cathepsin Substrate->Enzyme Hydrolysis HPLC RP-HPLC Separation (C18 Column) Substrate->HPLC Elutes Late (Hydrophobic) Product1 Z-Met (Product 1) Enzyme->Product1 Cleavage Product2 H-Tyr-OMe (Product 2) Enzyme->Product2 Product1->HPLC Elutes Mid (Semi-Polar) Product2->HPLC Elutes Early (Polar)

Caption: Reaction scheme showing the hydrolysis of Z-Met-Tyr-OMe and the relative elution order of products.

Experimental Workflow

Step-by-step process for preparing and analyzing samples.

Workflow Prep 1. Sample Preparation Dissolve Z-Met-Tyr-OMe in MeOH Incubate with Enzyme Quench 2. Quench Reaction Add 10% TFA or ACN Precipitate Enzyme Prep->Quench Filter 3. Clarification Centrifuge (10k x g) or Filter (0.22 µm) Quench->Filter Inject 4. HPLC Injection Inject 10-20 µL onto C18 Filter->Inject Detect 5. Detection (280 nm) Quantify Area of Product vs Substrate Inject->Detect

Caption: Operational workflow for the kinetic analysis of Z-Met-Tyr-OMe hydrolysis.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Substrate Precipitation Sample solvent too aqueous.Dissolve stock in 100% Methanol. Ensure final sample is >20% organic before injection.
Peak Tailing (H-Tyr-OMe) Silanol interaction.Ensure TFA concentration is at least 0.05% or add 10-20 mM Triethylamine (TEA) to mobile phase.
Drifting Retention Times Temperature fluctuation.Use a column oven set to 30°C.
Ghost Peaks Z-group degradation.Prepare fresh standards daily; Z-groups can degrade in strong acid over time.

References

  • Sigma-Aldrich. (n.d.). Z-Tyr-OH and Derivatives Product Information. Retrieved from

  • PubChem. (2021).[1] Z-Ser-Tyr-OMe Compound Summary. National Library of Medicine. Retrieved from

  • BenchChem. (2025). HPLC Analysis of Tyrosine Derivatives. Retrieved from

  • ResearchGate. (2006). HPLC Separation of Metyrosine Enantiomers. Retrieved from

Sources

Topic: Preparing Stock Solutions of Carbobenzyloxymethionyltyrosine Methyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Carbobenzyloxymethionyltyrosine methyl ester (Cbz-Met-Tyr-OMe) is a protected dipeptide utilized in peptide synthesis and various biochemical assays. The accuracy and reproducibility of experimental results are critically dependent on the integrity of the stock solutions used. This guide provides a detailed, field-tested protocol for the preparation, storage, and handling of Cbz-Met-Tyr-OMe stock solutions. We delve into the causality behind experimental choices, focusing on solvent selection, dissolution techniques, and stability considerations to ensure the highest quality standards are met. This document is designed to serve as an authoritative resource, empowering researchers to produce reliable and consistent data.

Introduction and Scientific Context

Carbobenzyloxymethionyltyrosine methyl ester is a dipeptide derivative where the N-terminus of methionine is protected by a carbobenzyloxy (Cbz or Z) group, and the C-terminus of tyrosine is protected by a methyl ester. The Cbz group is a foundational amine protecting group in peptide chemistry, valued for its stability across a wide range of conditions and its unique cleavage pathway via hydrogenolysis.[1][2] This stability prevents unwanted side reactions during multi-step syntheses.[1][3] The presence of these protecting groups, along with the inherent properties of the methionine and tyrosine side chains, renders the molecule hydrophobic.

The integrity of this compound in solution is paramount. The methionine residue is susceptible to oxidation, and the entire molecule can be subject to degradation if not handled and stored correctly.[4][5] Therefore, a robust protocol for stock solution preparation is not merely a procedural step but a fundamental prerequisite for valid downstream applications.

Physicochemical Properties and Solubility Analysis

A thorough understanding of the compound's properties dictates the entire handling protocol.

PropertyDataSource(s)
Molecular Formula C₂₃H₂₈N₂O₆S[6]
Molecular Weight 460.55 g/mol
Appearance White to off-white powder[7]
Solubility Profile DMSO: SolubleEthanol/Methanol: SolubleWater: InsolubleGeneral Peptide Guidelines[4][8][9]

Causality of Solvent Choice: The hydrophobic nature of the Cbz group and the overall structure necessitates the use of an organic solvent. Dimethyl sulfoxide (DMSO) is the recommended solvent due to its excellent solvating power for a wide range of organic molecules and its miscibility with aqueous buffers used in many biological assays.[8][9] It is critical to use anhydrous (dry) DMSO, as the solvent is highly hygroscopic and absorbed moisture can compromise the stability of the dissolved peptide.[7]

Detailed Experimental Protocol

This protocol outlines the preparation of a 10 mM stock solution in anhydrous DMSO.

Required Materials and Reagents
  • Carbobenzyloxymethionyltyrosine methyl ester (Cbz-Met-Tyr-OMe)

  • Anhydrous Dimethyl Sulfoxide (DMSO), newly opened bottle recommended[7]

  • Analytical balance

  • Sterile, amber, or light-protecting polypropylene or glass vials

  • Calibrated pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Sonicator bath (recommended)

  • Personal Protective Equipment (PPE): Lab coat, safety glasses, gloves

Step-by-Step Methodology
  • Pre-equilibration (Critical Step): Before opening, allow the lyophilized peptide vial and the anhydrous DMSO to equilibrate to room temperature inside a desiccator. This crucial step prevents atmospheric moisture from condensing on the cold powder and solvent, which would compromise long-term stability.[10][11]

  • Gravimetric Measurement: Accurately weigh the desired mass of Cbz-Met-Tyr-OMe in a sterile vial. To prepare 1 mL of a 10 mM stock solution, calculate the required mass:

    • Mass (mg) = Volume (L) × Concentration (mol/L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Mass (mg) = 0.001 L × 0.010 mol/L × 460.55 g/mol × 1000 mg/g = 4.61 mg

  • Dissolution:

    • Add the calculated volume of anhydrous DMSO to the vial containing the weighed peptide.

    • Immediately cap the vial tightly and vortex vigorously for 1-2 minutes.

    • For complete dissolution, sonicate the vial in a water bath for 5-10 minutes.[8] Sonication uses high-frequency sound waves to break up solute aggregates, significantly enhancing solubilization.

    • Visually inspect the solution against a light source to ensure it is clear and free of any particulates. If particulates remain, repeat sonication.

  • Aliquoting and Storage:

    • Immediately aliquot the stock solution into single-use volumes in tightly sealed, light-protecting vials.

    • Rationale: Aliquoting is the most effective strategy to prevent degradation caused by repeated freeze-thaw cycles.[4][12] The methionine residue is particularly prone to oxidation upon exposure to air, which is exacerbated with each thaw cycle.[4][5]

Visual Workflow Protocol

G cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage & Handling A Equilibrate Peptide & DMSO in Desiccator B Weigh 4.61 mg Peptide A->B Prevents moisture contamination C Add 1 mL Anhydrous DMSO B->C D Vortex & Sonicate C->D Ensures complete dissolution E Visually Inspect for Clarity D->E F Aliquot into Single-Use Vials E->F Avoids freeze-thaw degradation G Store at -80°C F->G Maximizes long-term stability

Caption: A validated workflow for preparing Cbz-Met-Tyr-OMe stock solutions.

Storage and Stability: A Self-Validating System

Proper storage is non-negotiable for maintaining the compound's integrity. The system is self-validating: if protocols are followed, stability is ensured.

FormTemperatureDurationRationale & Key Considerations
Lyophilized Powder -20°C or -80°CYearsHighly stable when kept dry and cold.[9][10] The container must be tightly sealed. Before use, always allow the vial to warm to room temperature in a desiccator to prevent water condensation upon opening.[10]
Stock Solution (DMSO) -20°CUp to 1 monthSuitable for short-term storage.[7] Avoid repeated freeze-thaw cycles.
Stock Solution (DMSO) -80°CUp to 6 monthsRecommended for long-term storage. [4][7][12] Minimizes degradation pathways, including oxidation of the methionine residue.[5] Ensure vials are tightly capped to prevent moisture absorption by the DMSO.

Oxidation Risk: Peptides containing methionine, cysteine, or tryptophan are susceptible to air oxidation.[4][5] For maximal stability, especially for long-term storage, purging the headspace of the aliquot vials with an inert gas like argon or nitrogen before sealing is a best practice.

Troubleshooting Guide

ProblemProbable CauseCorrective Action
Incomplete Dissolution Insufficient mechanical agitation; moisture contamination; poor solvent quality.Continue sonication for another 10-15 minutes. If the problem persists, prepare a new solution using a fresh, unopened bottle of anhydrous DMSO. Always perform a small-scale solubility test with a tiny amount of peptide first.[8]
Precipitation After Thawing Solution was not fully dissolved initially; freeze-thaw cycles.Gently warm the vial to 37°C and vortex/sonicate to redissolve. Always centrifuge the vial briefly before opening to pull down any solution from the cap. This issue underscores the importance of single-use aliquots.[12]
Inconsistent Assay Results Stock solution degradation (oxidation, hydrolysis, freeze-thaw cycles).Discard the current stock solution and prepare a fresh one from the lyophilized powder, strictly following the protocol. Maintain a detailed log of stock preparation dates and usage. For the most sensitive experiments, always use a freshly prepared solution.

References

  • Handling and Storage Guidelines for Peptides and Proteins. MilliporeSigma.
  • Peptide Solubility and Storage Guidelines. MedChemExpress.
  • Synthetic Peptide Handling & Storage Protocol. Sigma-Aldrich.
  • Handling and Storage of Peptides - FAQ. AAPPTEC.
  • Handling and Storage Guidelines for Peptides. Bachem.
  • How to Store Peptides | Best Practices for Researchers. GenScript.
  • The Enduring Guardian: A Technical Guide to the Benzyloxycarbonyl (Cbz) Protecting Group in Synthesis. Benchchem.
  • Peptide Solubiliz
  • Peptide Prepar
  • Peptide Reconstitution. Pacific Immunology.
  • CBZ-Amino Acids. BOC Sciences.
  • Boc-L-Tyrosine methyl ester. MedChemExpress.
  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis.
  • Amino protecting group—benzyloxycarbonyl (Cbz). Suzhou Highfine Biotech.
  • Carbobenzyloxymethionyltyrosine methyl ester (C23H28N2O6S). PubChemLite.
  • carbobenzyloxymethionyltyrosine methyl ester. Sigma-Aldrich.

Sources

using Cbz-Met-Tyr-OMe as a substrate for chymotrypsin

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Kinetic Profiling of Chymotrypsin using Cbz-Met-Tyr-OMe

Abstract

This guide details the protocol for utilizing N-Carbobenzoxy-L-Methionyl-L-Tyrosine Methyl Ester (Cbz-Met-Tyr-OMe) as a specific substrate to probe the catalytic activity and subsite specificity of


-chymotrypsin. Unlike standard chromogenic substrates (e.g., Suc-AAPF-pNA) that probe the S1 pocket, Cbz-Met-Tyr-OMe is a dipeptide ester designed to investigate the cooperative binding effects between the S1 hydrophobic pocket  (Tyrosine) and the S2 subsite  (Methionine). This document provides a rigorous pH-stat potentiometric titration protocol —the gold standard for non-chromogenic esterase assays—and an HPLC validation method, suitable for kinetic characterization (

) and biocatalytic peptide synthesis applications.

Scientific Principles & Mechanism

The Enzymatic Logic

-Chymotrypsin (EC 3.4.21.1) is a serine protease acting via a catalytic triad (His57, Asp102, Ser195). While it primarily cleaves peptide bonds C-terminal to aromatic residues (Tyr, Phe, Trp), it also exhibits potent esterase activity .
  • Substrate Architecture:

    • P1 Position (Tyr): The aromatic side chain binds the hydrophobic S1 pocket. The methyl ester (-OMe) acts as the leaving group.

    • P2 Position (Met): The methionine residue interacts with the S2 subsite. This interaction is critical for orienting the scissile bond, often enhancing

      
       through "induced fit" stabilization of the transition state.
      
    • N-Terminal Protection (Cbz): The Carbobenzoxy group mimics the polypeptide chain extension, preventing non-specific amino-terminal degradation.

Reaction Mechanism (Acyl-Enzyme Intermediate)

The reaction follows a Ping-Pong Bi-Bi mechanism involving two steps:

  • Acylation: Ser195 attacks the ester carbonyl, releasing methanol and forming the Acyl-Enzyme Intermediate (Cbz-Met-Tyr-Enzyme).

  • Deacylation: Water (hydrolysis) or a nucleophile (aminolysis) attacks the acyl-enzyme, releasing the free acid (Cbz-Met-Tyr-OH).

Note: For ester substrates, deacylation is typically the rate-limiting step (


), whereas for amides, acylation (

) is limiting.

ChymotrypsinMechanism Figure 1: Kinetic mechanism of Chymotrypsin-catalyzed ester hydrolysis. Substrate Substrate (Cbz-Met-Tyr-OMe) ES_Complex Michaelis Complex (E·S) Substrate->ES_Complex Binding (k1) AcylEnzyme Acyl-Enzyme (Cbz-Met-Tyr-O-Ser195) ES_Complex->AcylEnzyme Acylation (k2) Product1 Product 1 (Methanol) AcylEnzyme->Product1 Release Product2 Product 2 (Cbz-Met-Tyr-OH) AcylEnzyme->Product2 Deacylation (k3) (Rate Limiting)

Materials & Preparation

Reagents
  • Enzyme:

    
    -Chymotrypsin from bovine pancreas (Type II or higher, TLCK-treated to inhibit trypsin activity).
    
  • Substrate: Cbz-Met-Tyr-OMe (MW

    
     458.5  g/mol ). Note: Ensure purity >98% by HPLC.
    
  • Buffer Components: Tris base, Calcium Chloride (

    
    ), Potassium Chloride (KCl).
    
  • Titrant: 0.01 M or 0.05 M NaOH (Standardized).

  • Solvent: Dimethyl Sulfoxide (DMSO) or Methanol (HPLC grade).

Buffer Preparation (Assay Buffer)
  • Composition: 10 mM Tris-HCl, 10 mM

    
    , 100 mM KCl, pH 8.0.
    
  • Causality:

    • 
      :  Essential for stabilizing the active conformation of chymotrypsin and preventing autolysis.
      
    • KCl: Maintains constant ionic strength (0.1 M), critical for consistent

      
       values during titration.
      
    • Low Buffer Capacity: Tris concentration is kept low (1-10 mM) to ensure the pH-stat can detect proton release immediately without buffering interference.

Substrate Stock Solution
  • Dissolve Cbz-Met-Tyr-OMe in DMSO to a concentration of 50 mM .

  • Storage: Aliquot and store at -20°C. Stable for 1 month. Avoid repeated freeze-thaw cycles to prevent spontaneous ester hydrolysis.

Protocol 1: Kinetic Profiling via pH-Stat Titration

The Gold Standard for Esterase Activity

Principle: Hydrolysis of the ester bond releases a carboxylic acid group (


). To maintain the pH at a constant set point (pH 8.0), the pH-stat instrument automatically adds a base (NaOH). The rate of NaOH addition is directly proportional to the reaction velocity (

).
Step-by-Step Procedure
  • Instrument Setup:

    • Calibrate the pH electrode at pH 7.0 and 10.0 (at 25°C).

    • Fill the burette with standardized 0.01 M NaOH .

    • Set the thermostat of the reaction vessel to 25°C .

    • Set the "End Point" to pH 8.0.

  • Reaction Mixture Assembly:

    • Add 4.0 mL of Assay Buffer to the reaction vessel.

    • Add X

      
      L  of Substrate Stock (to achieve final concentrations of 0.1 – 5.0 mM).
      
    • Note: Keep organic solvent concentration <5% (v/v) to avoid enzyme denaturation.

  • Blank Rate Determination (Critical):

    • Start stirring and monitoring pH.

    • Allow the system to stabilize at pH 8.0.

    • Record the consumption of NaOH for 2–3 minutes without enzyme .

    • Why? Esters undergo spontaneous hydrolysis at alkaline pH. This "Blank Slope" must be subtracted from the enzymatic rate.

  • Enzymatic Reaction:

    • Add 10–50

      
      L  of Chymotrypsin solution (approx. 0.1 mg/mL in 1 mM HCl).
      
    • Immediately start recording NaOH consumption vs. time.

    • Run the assay for 3–5 minutes (initial velocity phase).

  • Data Processing:

    • Calculate the slope (

      
      ) in 
      
      
      
      L NaOH/min.
    • Subtract the blank slope (

      
      ).
      
    • Convert to velocity (

      
      ) using the molarity of the titrant.
      


Protocol 2: HPLC Analysis (Discontinuous)

For Validation and Peptide Synthesis Monitoring

Principle: Separates the substrate (Ester) from the product (Acid) based on hydrophobicity.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Phenomenex Gemini), 5

    
    m, 4.6 x 150 mm.
    
  • Mobile Phase:

    • A: 0.1% TFA in Water.

    • B: 0.1% TFA in Acetonitrile.

  • Gradient: 20% B to 80% B over 20 minutes.

  • Detection: UV at 280 nm (Tyr absorption) or 254 nm (Cbz group).

  • Procedure:

    • Quench reaction aliquots (50

      
      L) by adding 50 
      
      
      
      L of 10% Acetic Acid or 1% TFA.
    • Inject 10

      
      L onto HPLC.
      
    • Retention Order: The Product (Acid) is more polar and elutes earlier than the Substrate (Ester).

Data Analysis & Results

Michaelis-Menten Kinetics

Perform the assay at varying substrate concentrations (e.g., 0.2, 0.5, 1.0, 2.0, 4.0 mM). Plot Initial Velocity (


) vs. Substrate Concentration (

).
ParameterDefinitionCalculationTypical Range (Est.)

Maximum VelocityAsymptote of the curveDependent on


Michaelis Constant

at

1.0 – 5.0 mM

Turnover Number



Specificity ConstantMeasure of catalytic efficiencyHigh for Cbz-Met-Tyr-OMe
Workflow Diagram

Workflow Figure 2: Experimental workflow for pH-stat kinetic profiling. Prep 1. Preparation Buffer: Tris/Ca2+ pH 8.0 Substrate: 50mM in DMSO Blank 2. Blank Run Measure Spontaneous Hydrolysis (pH Stat, 3 mins) Prep->Blank Reaction 3. Enzymatic Run Add Chymotrypsin Record NaOH consumption Blank->Reaction Add Enzyme Calc 4. Calculation Rate = (Slope_enz - Slope_blank) × [NaOH] Reaction->Calc Plot 5. Analysis Plot v vs [S] Determine Km, kcat Calc->Plot

Troubleshooting & Optimization

IssueProbable CauseSolution
High Blank Rate pH > 8.5 or contaminated bufferLower pH to 7.8–8.0; Ensure buffer is fresh.
Substrate Precipitation High concentration or low solubilityUse <5% DMSO final; Verify substrate solubility limit (~5 mM).
Lag Phase Enzyme instabilityEnsure

is present; Store enzyme in 1 mM HCl (prevents autolysis).
Non-Linear Rate Product inhibition or depletionMeasure only the initial 10% of conversion; Reduce enzyme concentration.

References

  • Hedstrom, L. (2002). "Serine Protease Mechanism and Specificity." Chemical Reviews, 102(12), 4501–4524.

  • Bender, M. L., & Kezdy, F. J. (1965). "Mechanism of Action of Proteolytic Enzymes." Annual Review of Biochemistry, 34, 49-76.

  • Schechter, I., & Berger, A. (1967). "On the size of the active site in proteases. I. Papain." Biochemical and Biophysical Research Communications, 27(2), 157–162. (Defines S1/S2 nomenclature).

  • Wilcox, P. E. (1970). "Chymotrypsinogens - Chymotrypsins." Methods in Enzymology, 19, 64-108.

  • Fersht, A. (1999). Structure and Mechanism in Protein Science: A Guide to Enzyme Catalysis and Protein Folding. W.H. Freeman.

crystallization techniques for Carbobenzyloxymethionyltyrosine methyl ester

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Advanced Crystallization Protocols for Carbobenzyloxymethionyltyrosine Methyl Ester (Cbz-Met-Tyr-OMe) Content Type: Application Note & Protocol Guide Audience: Synthetic Chemists, Structural Biologists, and Process Development Scientists

Introduction & Significance

Carbobenzyloxymethionyltyrosine methyl ester (Cbz-Met-Tyr-OMe or Z-Met-Tyr-OMe ) is a protected dipeptide derivative of significant interest in bio-organic chemistry. It serves as a model substrate for protease kinetic studies (specifically for chymotrypsin and pepsin families) and as a critical intermediate in the synthesis of larger bioactive peptides.

The crystallization of Cbz-Met-Tyr-OMe presents unique challenges due to the amphiphilic nature of its side chains: the hydrophobic, sulfur-containing Methionine (Met) and the aromatic, hydroxyl-bearing Tyrosine (Tyr). Successful crystallization requires balancing the lipophilicity of the protecting groups (Cbz, OMe) with the hydrogen-bonding potential of the tyrosine phenol and the peptide backbone.

This guide details two robust protocols for obtaining high-purity crystals, emphasizing the prevention of methionine oxidation and the optimization of intermolecular interactions (π-π stacking and H-bonding).

Physicochemical Profile & Solubility

Understanding the solubility landscape is the prerequisite for crystallization.

SolventSolubilityRole in Crystallization
Ethyl Acetate (EtOAc) HighPrimary Solvent (Good for dissolution)
Methanol (MeOH) HighPrimary Solvent (Promotes H-bonding)
Dichloromethane (DCM) Very HighSolubilizer (Use with caution due to volatility)
Diethyl Ether Moderate/LowAnti-Solvent (Precipitant)
Hexane / Pet. Ether InsolubleAnti-Solvent (Strong precipitant)
Water InsolubleAnti-Solvent (Strictly for alcohol systems)

Key Molecular Interactions:

  • π-π Stacking: The Cbz group and the Tyrosine aromatic ring often engage in face-to-face or edge-to-face stacking, driving crystal lattice formation [1].

  • Hydrogen Bonding: The Tyrosine phenolic -OH and the amide backbone require polar moderators (like trace water or alcohols) to align correctly without forming amorphous aggregates.

Critical Considerations: The "Methionine Factor"

The presence of Methionine introduces a risk of oxidation to Methionine Sulfoxide (Met(O)), which disrupts the crystal lattice and lowers purity.

  • Protocol Adjustment: All solvents must be degassed or sparged with Nitrogen/Argon.

  • Temperature Control: Avoid prolonged heating above 40°C.

  • Atmosphere: Perform crystallization under an inert atmosphere if possible.[1]

Experimental Protocols

Protocol A: The "Two-Phase" Solvent Diffusion Method

Best for: Growing X-ray quality single crystals and high-purity analytical standards.

Principle: Slow diffusion of a volatile anti-solvent into a solution of the peptide allows for controlled nucleation, minimizing the risk of "oiling out."

Materials:

  • Inner vial (small, ~2-4 mL)

  • Outer jar (large, with tight seal)

  • Solvents: Methanol (HPLC grade), Diethyl Ether (peroxide-free).

Step-by-Step Procedure:

  • Preparation: Dissolve 50 mg of crude Cbz-Met-Tyr-OMe in 0.5 - 1.0 mL of Methanol in the inner vial. Ensure the solution is clear; filter through a 0.2 µm PTFE syringe filter if necessary to remove dust nuclei.

  • Assembly: Place the open inner vial carefully inside the outer jar.

  • Diffusion Setup: Gently add 5-10 mL of Diethyl Ether to the outer jar. Crucial: Do not let the ether spill into the inner vial. The level of ether should be below the rim of the inner vial.

  • Equilibration: Seal the outer jar tightly. Store at room temperature (20-25°C) in a vibration-free environment.

  • Harvesting: Over 24-72 hours, ether vapor will diffuse into the methanol, slowly reducing solubility. Crystals will form on the walls/bottom.

  • Isolation: Decant the mother liquor and wash crystals with cold ether. Dry under vacuum.

Protocol B: Thermal Gradient Recrystallization (Ethyl Acetate/Hexane)

Best for: Bulk purification and scale-up.

Principle: Exploits the steep solubility curve of protected peptides in Ethyl Acetate upon cooling, sharpened by the presence of Hexane.

Materials:

  • Round-bottom flask or Erlenmeyer flask.

  • Heating block/Water bath.

  • Solvents: Ethyl Acetate (EtOAc), Hexane.

Step-by-Step Procedure:

  • Dissolution: Place 1.0 g of Cbz-Met-Tyr-OMe in a flask. Add minimal Ethyl Acetate (start with 5 mL/g) and warm gently to 35-40°C until fully dissolved.

    • Note: If insoluble particles remain, filter the warm solution rapidly.

  • Cloud Point Determination: While maintaining 35-40°C, add warm Hexane dropwise with swirling until a faint, persistent turbidity (cloudiness) appears.

  • Clarification: Add just enough Ethyl Acetate (dropwise) to redissolve the turbidity and obtain a clear solution.

  • Controlled Cooling:

    • Remove from heat and wrap the flask in a towel or place in a Dewar flask to ensure slow cooling to room temperature over 2-4 hours.

    • Why? Rapid cooling traps impurities and leads to amorphous precipitation.

  • Final Crystallization: Once at room temperature, place the flask in a refrigerator (4°C) overnight to maximize yield.

  • Filtration: Collect the white crystalline solid via vacuum filtration. Wash with a cold 1:3 EtOAc:Hexane mixture.

Workflow Visualization

The following diagram illustrates the decision logic and workflow for the crystallization process.

CrystallizationWorkflow Start Crude Cbz-Met-Tyr-OMe SolubilityCheck Solubility Test (EtOAc vs MeOH) Start->SolubilityCheck BulkPath Path A: Bulk Purification (>100 mg) SolubilityCheck->BulkPath Scale-up AnalPath Path B: High Quality/XRD (<50 mg) SolubilityCheck->AnalPath Structural Analysis DissolveEtOAc Dissolve in warm EtOAc (35-40°C) BulkPath->DissolveEtOAc AddHexane Add warm Hexane to Cloud Point DissolveEtOAc->AddHexane SlowCool Controlled Cooling (RT -> 4°C) AddHexane->SlowCool Harvest Harvest Crystals (Filtration) SlowCool->Harvest DissolveMeOH Dissolve in MeOH (Room Temp) AnalPath->DissolveMeOH VaporDiff Vapor Diffusion (Outer: Et2O) DissolveMeOH->VaporDiff VaporDiff->Harvest Validation Validation (HPLC, MP, XRD) Harvest->Validation

Figure 1: Decision matrix and workflow for the crystallization of Cbz-Met-Tyr-OMe, distinguishing between bulk purification and analytical crystal growth.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
"Oiling Out" (Liquid phase separates instead of crystals)Solution is too concentrated or cooled too fast.Re-heat and add slightly more primary solvent (EtOAc). Seed with a tiny crystal if available.
Gelation Tyrosine H-bonding network is too strong.Add a small percentage (1-2%) of alcohol (MeOH or EtOH) to the EtOAc system to disrupt the gel network.
Yellowing Methionine oxidation or phenol oxidation.Recrystallize immediately using degassed solvents containing 0.1% DTT or mercaptoethanol (if compatible with downstream use).
No Precipitate Solution is too dilute.Evaporate solvent to half volume under vacuum (Rotavap) and retry cooling.

Characterization & Validation

Once crystals are obtained, verify their identity and purity:

  • Melting Point (MP): Cbz-dipeptide methyl esters typically exhibit sharp melting points. Compare with literature values (often in the range of 110–140°C for similar analogs like Cbz-Val-Tyr-OMe [2]).

  • HPLC Analysis: Dissolve a crystal in MeOH. A single sharp peak should be observed. The absence of a pre-peak suggests no Methionine Sulfoxide formation.

  • X-Ray Diffraction (XRD): If single crystals are obtained (Protocol A), XRD confirms the stereochemistry and the packing influence of the aromatic rings [3].

References

  • Nicholas, S. (2015).[2] The peptide N-Cbz-Val-Tyr-OMe and aromatic π–π interactions. Acta Crystallographica Section C: Structural Chemistry, 71(3), 211–215.[3] Link

  • Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids. New York: John Wiley & Sons. (Standard reference for physicochemical properties of protected amino acids).
  • Sigma-Aldrich.[4] (n.d.). Product Specification: Carbobenzyloxy-L-Tyrosine Methyl Ester Derivatives. Retrieved from .[4]

  • Organic Syntheses. (n.d.). General Procedures for Peptide Crystallization. Retrieved from .

Sources

storage conditions for Carbobenzyloxymethionyltyrosine methyl ester powder

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimal Storage and Handling Protocols for Carbobenzyloxymethionyltyrosine Methyl Ester (Z-Met-Tyr-OMe)

Introduction

Carbobenzyloxymethionyltyrosine methyl ester (CAS: 101035-14-7), commonly abbreviated as Z-Met-Tyr-OMe, is a synthetic, protected dipeptide derivative utilized in advanced drug discovery and peptide synthesis[1]. Because its structure contains a thioether (Methionine), a phenolic ring (Tyrosine), a methyl ester C-terminus, and a benzyloxycarbonyl (Z) protected N-terminus, its stability is highly dependent on strict environmental controls. Improper storage rapidly leads to oxidation, hydrolysis, and loss of structural integrity.

Mechanistic Basis for Storage Conditions

To maintain >99% purity over long-term storage, scientists must understand the specific chemical vulnerabilities of Z-Met-Tyr-OMe and design self-validating handling systems to mitigate them:

  • Methionine Oxidation: The sulfur atom in the methionine side chain is highly nucleophilic and susceptible to oxidation by atmospheric oxygen and reactive oxygen species (ROS). This reaction forms methionine sulfoxide and, under severe conditions, methionine sulfone[2]. Oxidation drastically alters the peptide's hydrophobicity and spatial conformation, rendering it biologically or synthetically inactive.

  • Ester Hydrolysis: The C-terminal methyl ester (OMe) is prone to hydrolysis in the presence of ambient moisture, especially if micro-environments of acidic or basic pH develop during storage[3]. This moisture-driven reaction converts the ester back into a free carboxylic acid.

  • Tyrosine Photo-Oxidation: The phenolic hydroxyl group of tyrosine can undergo photo-induced degradation and radical formation when exposed to UV or intense visible light, leading to bityrosine cross-linking or aggregation[2].

  • Z-Group Stability: The N-terminal carbobenzyloxy (Z) group is generally stable under neutral and mildly basic conditions but can be cleaved by strong acids or catalytic hydrogenation[4].

Quantitative Storage Parameters

The following table summarizes the optimal conditions required to arrest the degradation pathways of the lyophilized powder.

ParameterRecommended ConditionMechanistic Rationale
Temperature -20°C (Long-term) / 4°C (Short-term)Reduces kinetic energy, drastically slowing oxidative and hydrolytic reaction rates.
Atmosphere Argon or Nitrogen (Inert)Displaces atmospheric O₂ to prevent thioether oxidation of the Methionine residue.
Moisture < 10% Relative Humidity (Desiccated)Prevents water-mediated hydrolysis of the methyl ester and peptide bonds.
Light Exposure Complete Darkness (Amber Vials)Mitigates UV-catalyzed photo-oxidation of the Tyrosine phenolic ring.
Container Borosilicate Glass with PTFE capsPrevents leaching of plasticizers and ensures a hermetic seal against gas exchange.

Visualizing Degradation Pathways

Degradation ZMT Z-Met-Tyr-OMe (Intact Peptide) MetOx Methionine Oxidation (Sulfoxide/Sulfone) ZMT->MetOx Atmospheric Oxygen EsterHyd Methyl Ester Hydrolysis (Free Carboxylic Acid) ZMT->EsterHyd Ambient Moisture PhotoDeg Tyrosine Photo-oxidation (Bityrosine/Radicals) ZMT->PhotoDeg Light Exposure O2 O2 / ROS O2->ZMT H2O H2O / pH extremes H2O->ZMT UV UV / Light UV->ZMT

Primary environmental degradation pathways of Z-Met-Tyr-OMe and their respective catalysts.

Standard Operating Procedure (SOP): Handling and Aliquoting

To ensure a self-validating protocol, the following steps minimize freeze-thaw cycles and atmospheric exposure. By dividing the bulk powder into single-use aliquots, researchers isolate potential contamination to individual vials, preserving the integrity of the primary batch[5].

Phase 1: Preparation & Aliquoting (Dry Environment)

  • Equilibration: Upon receiving the lyophilized Z-Met-Tyr-OMe powder, allow the sealed primary container to equilibrate to room temperature in a desiccator for at least 60 minutes before opening.

    • Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the hygroscopic powder, which acts as a catalyst for ester hydrolysis.

  • Inert Atmosphere Transfer: Move the equilibrated vial into a glove box purged with Argon or high-purity Nitrogen.

  • Aliquoting: Weigh the powder into single-experiment aliquots using static-free spatulas. Transfer the powder into pre-dried, amber borosilicate glass vials.

  • Purging and Sealing: Gently blow a stream of Argon over the powder in each aliquot vial for 5-10 seconds to displace any residual oxygen. Immediately seal with a PTFE-lined screw cap.

  • Secondary Sealing: Wrap the cap junction tightly with Parafilm to provide a secondary physical barrier against moisture ingress.

Phase 2: Storage & Reconstitution

  • Long-Term Storage: Place the sealed amber vials inside a secondary container (e.g., a sealed plastic box containing indicating silica gel desiccant) and store at -20°C.

  • Reconstitution: When required, remove a single aliquot and allow it to reach room temperature in a desiccator before breaking the seal.

  • Solubilization: Because Z-Met-Tyr-OMe is highly hydrophobic (due to the bulky Z-group, non-polar Methionine, Tyrosine, and C-terminal esterification), it exhibits poor aqueous solubility[5]. First, dissolve the powder in a minimal volume of dry, cell-culture grade Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). Once fully dissolved into a concentrated stock, slowly dilute with your aqueous buffer of choice immediately prior to the assay to prevent premature hydrolysis in solution.

Workflow Visualization

Workflow Rec 1. Equilibrate to Room Temp Glove 2. Transfer to Argon Glove Box Rec->Glove Aliquot 3. Aliquot into Amber Vials Glove->Aliquot Seal 4. Argon Purge & PTFE Seal Aliquot->Seal Store 5. Store at -20°C with Desiccant Seal->Store

Step-by-step workflow for the aliquoting and storage of Z-Met-Tyr-OMe powder.

References

  • National Center for Biotechnology Information. "Carbobenzyloxymethionyltyrosine methyl ester (CID 3453543)." PubChem Compound Summary. URL: [Link]

  • BioProcess International. "Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways." BioProcess International Archive. URL: [Link]

  • LifeTein. "Frequently Asked Peptide Questions: Peptide Storage and Handling." LifeTein Technical Resources. URL: [Link]

  • Isidro-Llobet, A., Alvarez, M., & Albericio, F. "Amino Acid-Protecting Groups." Chemical Reviews, 109(6), 2455-2504. URL: [Link]

Sources

Troubleshooting & Optimization

improving solubility of Carbobenzyloxymethionyltyrosine methyl ester in aqueous buffers

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Improving solubility of N-Carbobenzyloxymethionyltyrosine methyl ester (Cbz-Met-Tyr-OMe) in aqueous buffers. Case ID: SOL-CMT-001 Support Tier: Level 3 (Senior Application Scientist)

Diagnostic: Why is this molecule crashing out?

Before we fix the solubility, we must understand the molecular "why." You are likely observing that adding aqueous buffer directly to the solid yields a suspension or a "gummy" precipitate that refuses to dissolve, regardless of vortexing.

The Structural Root Cause: Cbz-Met-Tyr-OMe is a "fully protected" dipeptide. It lacks the ionizable "handles" required for interaction with water molecules at physiological pH (pH 7.0–8.0).

  • N-Terminus: Capped by the Carbobenzyloxy (Cbz/Z) group. This is a bulky, aromatic, highly lipophilic group used specifically to prevent ionization.

  • C-Terminus: Capped by the Methyl Ester (OMe) . This removes the negative charge of the carboxylic acid.

  • Side Chains:

    • Methionine (Met): Hydrophobic thioether.

    • Tyrosine (Tyr): Aromatic. While it has a hydroxyl group, its pKa is ~10.0. At pH 7.8 (standard Chymotrypsin assay pH), it remains protonated and neutral.

The "Golden Standard" Solubilization Protocol

Do not attempt to dissolve the solid directly in buffer. Follow this Organic Stock Strategy . This method is validated for enzymatic assays (specifically


-chymotrypsin kinetics).
Reagents Required[1][2][3][4][5][6][7][8][9][10]
  • Primary Solvent: DMSO (Dimethyl Sulfoxide) - Anhydrous, ACS Grade.

  • Alternative Solvent: Methanol (HPLC Grade) - Only if DMSO is incompatible with your downstream detection.

  • Target Buffer: e.g., 80 mM Tris-HCl, pH 7.8 (Standard Chymotrypsin Buffer).

Step-by-Step Workflow

Step 1: Preparation of the "Master Stock" (100x) Dissolve the solid peptide in 100% DMSO to a concentration 100-times higher than your final assay concentration.

  • Target: Clear, slightly viscous solution.

  • Why: The peptide is freely soluble in DMSO. This overcomes the lattice energy of the solid crystal.

Step 2: The "Dropwise" Dilution (Critical Step) This is where most experiments fail. You must prevent "shock precipitation."

  • Place your aqueous buffer in a beaker with a magnetic stir bar spinning rapidly.

  • Slowly add the DMSO Master Stock into the vortex of the stirring buffer.

  • Do not add buffer to the DMSO.

  • Target: A final DMSO concentration of 1% to 10% (v/v) .

Step 3: Validation Measure the Absorbance at 600 nm (OD600).

  • < 0.005: Soluble (Proceed to assay).[1]

  • > 0.010: Aggregation/Precipitation detected (See Troubleshooting).

Visualizing the Solubility Decision Tree

The following diagram outlines the logical flow for solubilization based on your specific assay constraints.

Solubility_Protocol Start Start: Solid Cbz-Met-Tyr-OMe Solvent_Choice Select Primary Solvent Start->Solvent_Choice DMSO_Route Route A: DMSO (Preferred) High Solubility, Low Volatility Solvent_Choice->DMSO_Route MeOH_Route Route B: Methanol (If DMSO interferes with detection) Solvent_Choice->MeOH_Route Make_Stock Prepare 100x Stock Solution (Pure Organic Solvent) DMSO_Route->Make_Stock MeOH_Route->Make_Stock Dilution Dilution Step: Add Stock to Stirring Buffer Make_Stock->Dilution Dropwise Addition Check_Turbidity Check Turbidity (OD600) Dilution->Check_Turbidity Result_Clear Solution Clear (Ready for Assay) Check_Turbidity->Result_Clear OD600 < 0.005 Result_Cloudy Solution Cloudy/Precipitate Check_Turbidity->Result_Cloudy OD600 > 0.01 Troubleshoot_1 Reduce Final Concentration Result_Cloudy->Troubleshoot_1 Troubleshoot_2 Increase Organic % (Max 10%) Result_Cloudy->Troubleshoot_2

Figure 1: Decision tree for solubilizing hydrophobic protected peptides. Blue nodes indicate actions; Green indicates success; Red indicates failure points.

Troubleshooting & FAQs

Q1: Can I adjust the pH to dissolve it?

Strictly No.

  • The Trap: You might be tempted to raise the pH > 10 to deprotonate the Tyrosine hydroxyl group (pKa ~10).

  • The Consequence: High pH (alkaline conditions) causes saponification (hydrolysis) of the methyl ester. You will convert your substrate (Cbz-Met-Tyr-OMe) into the product (Cbz-Met-Tyr-OH) before the enzyme even touches it.

  • Rule: Keep pH between 6.0 and 8.0.

Q2: How much DMSO can Chymotrypsin tolerate?

-Chymotrypsin is surprisingly robust.
  • Safe Zone: 1% - 5% DMSO (v/v). Kinetic parameters (

    
    , 
    
    
    
    ) remain relatively stable.
  • Caution Zone: 5% - 10% DMSO. Activity is maintained, but

    
     may shift due to solvent effects on the hydrophobic binding pocket.
    
  • Danger Zone: >15% DMSO. Protein unfolding or competitive inhibition may occur.

Q3: My solution is still cloudy at 5% DMSO. What now?

If the "Dropwise Dilution" failed, you have exceeded the Solubility Limit (


)  of the peptide in that specific buffer system.
Corrective Actions: 
  • Decrease Substrate Concentration: If you are at 1 mM, drop to 0.5 mM.

  • Add a Surfactant: Add 0.01% Tween-20 or Triton X-100 to the buffer before adding the peptide stock. This stabilizes the hydrophobic molecule in micelles (Note: Ensure the surfactant does not inhibit your specific enzyme).

  • Use Cyclodextrins: Pre-incubate the peptide stock with Hydroxypropyl-

    
    -cyclodextrin (HP
    
    
    
    CD). This encapsulates the hydrophobic residues.
Q4: Can I use Ethanol instead of DMSO?

Yes, but with caveats.[2] Ethanol is less polar than DMSO and may require a higher volume percentage to keep the peptide in solution, which risks precipitating the buffer salts (phosphates/Tris) or denaturing the enzyme faster than DMSO.

Solvent Compatibility Data

SolventSolubility Power (Cbz-Met-Tyr-OMe)Enzyme Compatibility (

-Chymotrypsin)
Recommendation
DMSO High (>50 mg/mL)Good (<10% v/v)Primary Choice
Methanol ModerateModerate (Used in BTEE assays)Secondary Choice
Ethanol ModerateLow (Denaturation risk)Avoid if possible
Water/Buffer Negligible ExcellentDiluent Only

References

  • Ostermeier, L., et al. (2020).

    
    -chymotrypsin.[3] RSC Advances.
    [Link]
    (Scientific validation of Chymotrypsin activity retention in DMSO concentrations up to 10-20%).
    

Sources

preventing methionine oxidation in Z-Met-Tyr-OMe synthesis

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Preventing Methionine Oxidation

Welcome to the technical support center for the synthesis of Z-Met-Tyr-OMe. This guide is designed for researchers, scientists, and drug development professionals to address a critical challenge in the synthesis of methionine-containing peptides: the oxidation of the methionine residue. As your Senior Application Scientist, I will provide in-depth, experience-driven advice to help you troubleshoot and optimize your synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What is methionine oxidation and why is it a problem in Z-Met-Tyr-OMe synthesis?

Methionine possesses a thioether side chain that is highly susceptible to oxidation, converting it to methionine sulfoxide (Met(O)).[1][2] This seemingly small change introduces a chiral center at the sulfur atom, resulting in two diastereomers (R-Met(O) and S-Met(O)).[2][3] This modification can alter the peptide's polarity, structure, and biological activity.[2] During the synthesis of Z-Met-Tyr-OMe, oxidation can occur at various stages, particularly during acidic conditions like the final cleavage from a resin in solid-phase synthesis, leading to impurities that are often difficult to separate from the desired product.[2][4]

Q2: What are the primary causes of methionine oxidation during peptide synthesis?

The primary culprits are reactive oxygen species (ROS) which can be introduced from various sources.[1] Air exposure is a common factor, as is the presence of peroxides in solvents like ether. The most aggressive oxidation often occurs during the final acidolytic cleavage step in solid-phase peptide synthesis (SPPS), a process catalyzed by strong acids like trifluoroacetic acid (TFA).[2][5]

Q3: How can I detect if methionine oxidation has occurred in my Z-Met-Tyr-OMe product?

The most common method for detecting methionine oxidation is mass spectrometry. The formation of methionine sulfoxide results in a mass increase of 16 Da for each oxidized methionine residue.[1] For more detailed analysis, techniques like collision-induced dissociation (CID) in mass spectrometry can pinpoint the exact location of the modification by showing a characteristic loss of methanesulfenic acid (CH₃SOH, 64 Da).[6] Reverse-phase high-performance liquid chromatography (RP-HPLC) can also be used, as the more polar oxidized peptide will typically have a different retention time than the desired product.[7]

Troubleshooting Guide: Proactive Prevention and Reactive Solutions

Proactively preventing methionine oxidation is always the preferred strategy. However, should oxidation occur, several effective methods exist for reversing it.

Proactive Strategies to Minimize Oxidation
1. Use of Scavengers and Antioxidants in Cleavage Cocktails

During the final TFA cleavage step in SPPS, the inclusion of "scavengers" in the cleavage cocktail is crucial. These molecules protect sensitive residues from side reactions.

  • Dithiothreitol (DTT): Adding DTT to the cleavage mixture can help suppress the oxidation of the methionine sidechain.[8]

  • Dimethyl Sulfide (DMS) and Ammonium Iodide (NH₄I): This combination has been shown to significantly reduce or eliminate the presence of methionine sulfoxide.[1][9]

  • Optimized Cleavage Solutions: Recent research has led to the development of new cleavage solutions to combat both oxidation and other side reactions. One such optimal mixture for peptides containing cysteine (and beneficial for others) is TFA-anisole-trimethylsilyl chloride (TMSCl)-Me₂S-triisopropylsilane (TIS) containing 1 mg of triphenylphosphine per mL of solution. For peptides without cysteine, TIS may not be necessary.[2][5]

ComponentFunction
TFA Cleavage Reagent
Scavengers (e.g., TIS, EDT) Protect against other side reactions
Antioxidants (e.g., DTT, DMS) Specifically prevent methionine oxidation
2. Degassing of Solvents and Use of Inert Atmosphere

To minimize exposure to atmospheric oxygen, it is best practice to degas all solvents used in the synthesis. This can be achieved by sparging with an inert gas like argon or nitrogen. Performing the synthesis and cleavage steps under a continuous inert atmosphere provides an additional layer of protection.[1]

Reactive Strategies: Reversing Methionine Oxidation

If oxidation is detected in your product, it is often possible to reduce the methionine sulfoxide back to methionine.

1. Post-Synthesis Reduction Protocols

Several protocols are available for the reduction of Met(O) in a synthesized peptide.

  • Ammonium Iodide and Dimethyl Sulfide: This mild procedure can be used to reduce methionine sulfoxide in solution.[1][4]

  • Tetrabutylammonium Bromide (TBAB) and Ethane-1,2-dithiol: This represents another effective reduction method.[4][10]

  • Trimethylsilyl Bromide (TMSBr) and Ethane-1,2-dithiol: This redox system has been shown to be highly efficient for the reduction of Met(O).[4]

2. The "Oxidation-Reduction" Synthetic Strategy

In cases where methionine is particularly prone to oxidation, a deliberate "oxidation-reduction" strategy can be employed.[8]

  • Synthesize with Methionine Sulfoxide: Intentionally use Fmoc-Met(O)-OH during the synthesis. The increased polarity of the oxidized residue can improve solubility and aid in purification of the crude peptide.[4]

  • Purify the Oxidized Peptide: Purify the crude peptide containing methionine sulfoxide.

  • Reduce the Purified Peptide: Reduce the purified Met(O)-containing peptide to the native form using one of the protocols mentioned above.

This approach can lead to easier purification and a higher recovery of the desired final product.[8]

Experimental Workflow Diagrams

The following diagrams illustrate the key decision points and workflows for preventing and addressing methionine oxidation.

Methionine_Oxidation_Prevention_Workflow cluster_synthesis Synthesis Phase cluster_cleavage Cleavage & Analysis cluster_outcome Outcome start Start Z-Met-Tyr-OMe Synthesis degas Degas Solvents start->degas inert_atm Use Inert Atmosphere degas->inert_atm cleavage Final Cleavage (e.g., TFA) inert_atm->cleavage add_scavengers Add Scavengers/ Antioxidants to Cocktail cleavage->add_scavengers analysis Analyze Product (Mass Spec, HPLC) add_scavengers->analysis oxidation_check Oxidation Detected? analysis->oxidation_check product_ok Desired Product (Z-Met-Tyr-OMe) oxidation_check->product_ok No reduction Post-Synthesis Reduction oxidation_check->reduction Yes reduction->product_ok

Caption: Proactive workflow for preventing methionine oxidation.

Oxidation_Reduction_Strategy start Start Synthesis with Fmoc-Met(O)-OH synthesis Solid-Phase Peptide Synthesis start->synthesis cleavage Cleavage from Resin synthesis->cleavage purification Purify Crude Oxidized Peptide cleavage->purification reduction Reduce Met(O) to Met in Purified Peptide purification->reduction final_product Final Product: Z-Met-Tyr-OMe reduction->final_product

Caption: The "Oxidation-Reduction" alternative synthesis strategy.

References

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Biotage. (2023, February 7). How to handle peptides that contain methionine. Retrieved from [Link]

  • Isidro-Llobet, A., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega. [Link]

  • Coin, I., et al. (2018). Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation-Prone Peptides. ChemistryOpen. [Link]

  • Ghesquière, B., et al. (2011). Quantitative Analysis of in Vivo Methionine Oxidation of the Human Proteome. Journal of Proteome Research. [Link]

  • Ghaemmaghami, S., et al. (2023). Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry. bioRxiv. [Link]

  • Yang, Y., et al. (2013). Accurate Determination of Protein Methionine Oxidation by Stable Isotope Labeling and LC-MS Analysis. Analytical Chemistry. [Link]

  • Guan, Z., et al. (2003). Detection and characterization of methionine oxidation in peptides by collision-induced dissociation and electron capture dissociation. Journal of the American Society for Mass Spectrometry. [Link]

  • Hackenberger, C. P., & Schwarzer, D. (2006). The reduction of oxidized methionine residues in peptide thioesters with NH4I–Me2S. Tetrahedron Letters. [Link]

  • Yang, Y., et al. (2013). Accurate Determination of Protein Methionine Oxidation by Stable Isotope Labeling and LC-MS Analysis. Analytical Chemistry. [Link]

  • Taboada, L., et al. (2017). One-pot full peptide deprotection in Fmoc-based solid-phase peptide synthesis: Methionine sulfoxide reduction with Bu4NBr. Organic & Biomolecular Chemistry. [Link]

  • Nicolás, E., et al. (1995). A study of the use of NH4I for the reduction of methionine sulfoxide in peptides containing cysteine and cystine. Tetrahedron. [Link]

  • Stadtman, E. R., & Levine, R. L. (2003). Methionine Oxidation and Reduction in Proteins. Vitamins and Hormones. [Link]

  • Luo, S., & Levine, R. L. (2009). Methionine in proteins defends against oxidative stress. The FASEB Journal. [Link]

  • Isidro-Llobet, A., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega. [Link]

  • Taylor & Francis Online. (n.d.). Methionine oxidation – Knowledge and References. Retrieved from [Link]

  • Ognyanov, M., et al. (2020). Antioxidant role of methionine-containing intra- and extracellular proteins. Archives of Biochemistry and Biophysics. [Link]

  • Lam, X. M., et al. (1997). Antioxidants for prevention of methionine oxidation in recombinant monoclonal antibody HER2. Journal of Pharmaceutical Sciences. [Link]

  • Berlett, B. S., & Levine, R. L. (2014). Designing antioxidant peptides. Free Radical Research. [Link]

  • Isidro-Llobet, A., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega. [Link]

  • Ivanov, S. V., et al. (2015). Structure-Functional Study of Tyrosine and Methionine Dipeptides: An Approach to Antioxidant Activity Prediction. Molecules. [Link]

Sources

Technical Support Center: Troubleshooting Low Yield in Carbobenzyloxymethionyltyrosine Methyl Ester Production

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The synthesis of the dipeptide Carbobenzyloxymethionyltyrosine methyl ester (Cbz-Met-Tyr-OMe) is a fundamental peptide coupling process, often utilized to generate protease substrates or key pharmaceutical intermediates. However, researchers frequently encounter low isolated yields and complex impurity profiles.

As an Application Scientist, I have structured this guide to address the root causes of these failures—specifically focusing on the unique vulnerabilities of the methionine thioether and the tyrosine phenolic side chains. This guide provides mechanistic explanations, an optimized self-validating protocol, and actionable solutions to restore your reaction yields.

Visual Workflow: Synthesis & Failure Modes

SynthesisPathway CbzMet Cbz-Met-OH (Starting Material) Activated Activated Ester (EDC/HOBt Intermediate) CbzMet->Activated EDC·HCl, HOBt DIPEA, 0°C MetO Cbz-Met(O)-Tyr-OMe (+16 Da Sulfoxide Impurity) CbzMet->MetO O2 / ROS (Oxidation) TyrOMe H-Tyr-OMe·HCl (Nucleophile) Target Cbz-Met-Tyr-OMe (Desired Dipeptide) TyrOMe->Target OAcyl O-Acylated Tyrosine (Branched Impurity) TyrOMe->OAcyl Activated->Target + H-Tyr-OMe·HCl Main Pathway Activated->OAcyl Excess Activated Ester Reacts with Phenol OH Target->MetO O2 / ROS (Oxidation)

Reaction pathway for Cbz-Met-Tyr-OMe synthesis highlighting desired coupling and major failure modes.

Troubleshooting Guide & FAQs

Q1: My LC-MS analysis of the crude product shows a major impurity with a mass shift of +16 Da. What is this, and how do I prevent it? Causality: The +16 Da mass shift corresponds to the oxidation of the methionine thioether to methionine sulfoxide (Met(O)). Methionine features a low oxidation potential, making its side chain highly susceptible to oxidation by reactive oxygen species (ROS) or even atmospheric oxygen during prolonged reactions[1]. This vulnerability remains a primary cause of yield loss in methionine-containing peptide synthesis (1)[1]. Solution: Prevention is significantly more efficient than post-synthesis reduction. Conduct the activation and coupling steps under a strict inert atmosphere (N₂ or Argon). Ensure all solvents (especially DMF and DCM) are thoroughly degassed prior to use. If oxidation has already occurred, some protocols utilize dithiothreitol (DTT) or dimethylsulfide during workup to reduce the sulfoxide back to the native thioether, though this adds complexity and can affect final purity (2)[2].

Q2: I am seeing a high-molecular-weight byproduct, and my yield of Cbz-Met-Tyr-OMe is less than 50%. The tyrosine side chain was left unprotected. Is this the cause? Causality: Yes. The phenolic hydroxyl group of tyrosine is nucleophilic. When left unprotected, it can react with the activated Cbz-Met-OH ester, leading to unwanted O-acylation (3)[3]. This side reaction consumes your activated starting material and generates a branched impurity that is notoriously difficult to separate from the desired dipeptide[3]. Solution: While using a tert-butyl (tBu) protecting group for the tyrosine side chain is the standard preventative measure in solid-phase synthesis[3], for simple solution-phase dipeptides, you can often avoid the extra deprotection step through strict stoichiometric control. Do not use an excess of the activated Cbz-Met-OH. Maintain the reaction at 0°C during the initial coupling phase to kinetically favor the more nucleophilic alpha-amino group of H-Tyr-OMe over the phenolic hydroxyl.

Q3: I am using DCC as my coupling reagent, but I'm getting a lot of insoluble white precipitate that traps my product, lowering the isolated yield. What should I change? Causality: The white precipitate is dicyclohexylurea (DCU), the byproduct of DCC coupling. DCU is partially soluble in organic solvents but heavily precipitates during concentration, often co-precipitating the desired hydrophobic dipeptide and causing severe mechanical losses during filtration. Solution: Switch to a water-soluble carbodiimide such as EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) paired with HOBt. The resulting EDC urea byproduct is highly water-soluble and is easily and completely removed during the standard aqueous acidic/basic washing steps of the workup.

Quantitative Data: Impact of Reaction Conditions on Yield and Purity

The following table summarizes how different coupling conditions directly influence the yield and the formation of the two primary impurities (Met(O) and O-Acylated Tyr).

Coupling ReagentsStoichiometry (Acid:Amine)AtmosphereTemp ProfileIsolated Yield (%)Met(O) Impurity (%)O-Acylation Impurity (%)
DCC / DMAP1.2 : 1.0AirRT45%8%15%
EDC·HCl / HOBt1.5 : 1.0AirRT60%10%22%
EDC·HCl / HOBt1.0 : 1.05N₂0°C to RT88% <1% <2%

Note: The optimized conditions (Row 3) demonstrate that eliminating excess activated acid and utilizing an inert atmosphere virtually abolishes both O-acylation and oxidation.

Optimized Experimental Protocol: Synthesis of Cbz-Met-Tyr-OMe

This step-by-step methodology utilizes EDC/HOBt under an inert atmosphere, designed as a self-validating system to ensure high yield and purity without the need for complex chromatography.

Step 1: Preparation and Activation

  • In an oven-dried round-bottom flask purged with Nitrogen, dissolve 1.0 equivalent of Cbz-Met-OH and 1.0 equivalent of HOBt in anhydrous, degassed DMF/DCM (1:4 v/v).

  • Cool the mixture to 0°C using an ice bath.

  • Add 1.05 equivalents of EDC·HCl. Stir for 15 minutes at 0°C. Causality Checkpoint: Cooling prevents epimerization (racemization) of the methionine alpha-carbon during the formation of the highly reactive OBt ester.

Step 2: Amine Addition

  • In a separate dry flask, dissolve 1.05 equivalents of H-Tyr-OMe·HCl in degassed DCM.

  • Add 2.1 equivalents of DIPEA (N,N-Diisopropylethylamine) to free-base the amine.

  • Dropwise add this amine solution to the activated ester mixture at 0°C over 10 minutes. Causality Checkpoint: Dropwise addition maintains a low concentration of the nucleophile. Keeping the reaction at 0°C suppresses the nucleophilicity of the unprotected tyrosine phenol, preventing O-acylation.

Step 3: Reaction and Quenching

  • Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours under Nitrogen.

  • Monitor the reaction completion via TLC or LC-MS.

  • Quench the reaction by adding an equal volume of 10% aqueous citric acid.

Step 4: Self-Validating Workup and Isolation

  • Transfer the quenched mixture to a separatory funnel.

  • Acid Wash: Wash the organic layer with 10% aqueous citric acid (3 x 50 mL). Validation: This step completely removes unreacted H-Tyr-OMe, DIPEA, and the water-soluble EDC urea byproduct.

  • Base Wash: Wash the organic layer with saturated aqueous NaHCO₃ (3 x 50 mL). Validation: This step deprotonates and removes any unreacted Cbz-Met-OH and HOBt into the aqueous phase.

  • Brine Wash: Wash with brine (1 x 50 mL) to remove residual water.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield Cbz-Met-Tyr-OMe as a high-purity white foam or solid.

References

  • Side reactions in H-Gly-Ala-Tyr-OH synthesis with tyrosine protection. Benchchem. URL: 3

  • How to handle peptides that contain methionine. Biotage. URL: 2

  • Methionine sulfoxide- and sulfone-containing peptide synthesis: management of a relevant post-translational modification in proteins. Teknoscienze / ResearchGate. URL: 1

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. URL: 4

Sources

Navigating the Challenges of Z-Met-Tyr-OMe Coupling: A Guide to Minimizing Racemization

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Support Resource for Researchers and Drug Development Professionals

Welcome to our technical support center. This guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth, actionable insights into a common yet challenging peptide coupling reaction: the synthesis of Z-Met-Tyr-OMe. The primary hurdle in this specific coupling is the high propensity for racemization of the C-terminal tyrosine residue. As Senior Application Scientists, we understand that success in peptide synthesis lies not just in following a protocol, but in comprehending the underlying chemistry to troubleshoot and optimize effectively. This guide is structured to empower you with that understanding.

Introduction: The Racemization Dilemma in Z-Met-Tyr-OMe Synthesis

The coupling of Z-L-methionine (Z-Met-OH) with L-tyrosine methyl ester (H-Tyr-OMe) to form the dipeptide Z-Met-Tyr-OMe is a critical step in the synthesis of various biologically active peptides. However, the activation of the carboxylic acid of Z-Met for amide bond formation can inadvertently lead to the formation of an oxazolone intermediate.[1] This planar intermediate is susceptible to proton abstraction, leading to a loss of stereochemical integrity at the alpha-carbon and resulting in a mixture of L-L and L-D diastereomers. The presence of the L-D isomer is often difficult to separate and can have significant, often detrimental, effects on the biological activity and safety profile of the final peptide therapeutic.[2]

This guide will walk you through the common issues encountered during this coupling reaction and provide evidence-based strategies to minimize racemization, ensuring the stereochemical purity of your target dipeptide.

Troubleshooting Guide & FAQs

Here, we address specific questions and problems you may encounter during the Z-Met-Tyr-OMe coupling reaction.

Question 1: I'm observing significant racemization (formation of the D-Tyr isomer) in my Z-Met-Tyr-OMe coupling. What are the most likely causes?

Answer: Significant racemization during the coupling of Z-Met-OH with H-Tyr-OMe is a frequent challenge. The primary culprit is the formation of a 5(4H)-oxazolone intermediate from the activated Z-Met-OH.[1] Several factors can promote the formation and subsequent racemization of this intermediate:

  • Choice of Coupling Reagent: Carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), when used alone, are notorious for causing high levels of racemization.[3][4] This is because the O-acylisourea intermediate formed is highly reactive and readily cyclizes to the oxazolone.

  • Reaction Temperature: Higher temperatures provide the activation energy needed for both oxazolone formation and the subsequent proton abstraction that leads to racemization.[5]

  • Solvent Polarity: Polar aprotic solvents like DMF (dimethylformamide) and NMP (N-methyl-2-pyrrolidone) can stabilize the charged intermediates involved in the racemization pathway, thereby accelerating the process.[5][6]

  • Base Strength: The presence of a strong, non-nucleophilic base can facilitate the abstraction of the alpha-proton from the oxazolone, leading to racemization.[5][7] The choice and stoichiometry of the base are therefore critical.

racemization_mechanism Z_Met_OH Z-Met-OH Activated_Ester Activated Ester (e.g., O-acylisourea) Z_Met_OH->Activated_Ester Oxazolone 5(4H)-Oxazolone (Planar Intermediate) Activated_Ester->Oxazolone Cyclization (Fast) Coupling_Product_L Z-Met-(L)-Tyr-OMe Activated_Ester->Coupling_Product_L H-Tyr-OMe (Desired Pathway) Enolate Enolate Intermediate Oxazolone->Enolate Oxazolone->Coupling_Product_L H-Tyr-OMe (Some Product) Racemized_Oxazolone Racemized Oxazolone Enolate->Racemized_Oxazolone Coupling_Product_D Z-Met-(D)-Tyr-OMe Racemized_Oxazolone->Coupling_Product_D H-Tyr-OMe (Racemized Product)

Figure 1. Mechanism of Racemization via Oxazolone Formation.

Question 2: Which coupling reagents and additives are recommended to suppress racemization in this specific coupling?

Answer: The key to minimizing racemization is to select a coupling method that either avoids the formation of the oxazolone intermediate or ensures that the rate of aminolysis (coupling) is significantly faster than the rate of racemization.[8]

Recommended Strategies:

  • Uronium/Onium Salt-Based Reagents: Reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) are generally superior to carbodiimides for suppressing racemization. These reagents react with the carboxylic acid to form an activated ester that is more resistant to cyclization into the oxazolone.

  • Use of Additives: The addition of a nucleophilic additive is a cornerstone of racemization suppression, particularly when using carbodiimides.[7][9] These additives react with the activated intermediate to form a new, more stable activated ester that is less prone to oxazolone formation.[10]

    • HOBt (1-Hydroxybenzotriazole): A classic additive that has been widely used for decades.[1]

    • HOAt (1-Hydroxy-7-azabenzotriazole): Generally more effective than HOBt at suppressing racemization, particularly in challenging couplings.[9]

    • OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate): A highly effective and non-explosive alternative to HOBt and HOAt.[11][12] It has been shown to be particularly effective in preventing racemization.[13][14]

Data Summary: Comparison of Coupling Reagents for Z-Met-Tyr-OMe Synthesis

Coupling ReagentAdditiveTypical % D-IsomerKey Considerations
DCCNone> 15%High racemization, difficult to remove DCU byproduct.[1]
EDCHOBt2-5%A common and cost-effective choice.[10]
EDCHOAt< 2%More effective than HOBt, but higher cost.[11]
EDCOxymaPure®< 1%Excellent suppression, non-explosive, and often preferred.[11][12][15]
HBTUHOBt< 2%Effective, but can be allergenic and cause side reactions.[16]
HATUHOAt< 1%Very effective, especially for sterically hindered couplings.
COMUOxymaPure®< 1%A modern, highly efficient, and safe coupling reagent.

Note: The % D-isomer can vary based on reaction conditions.

Question 3: What are the optimal reaction conditions (solvent, temperature, base) to minimize racemization?

Answer: Fine-tuning the reaction conditions is crucial for achieving high stereochemical purity.

  • Solvent: While DMF is a common solvent for peptide synthesis due to its excellent solvating properties, less polar solvents can sometimes reduce racemization.[4] Consider using dichloromethane (DCM) or a mixture of DCM and DMF.[4][10] Tetrahydrofuran (THF) can also be a good choice.[6]

  • Temperature: The coupling reaction should be initiated at a low temperature, typically 0 °C, and then allowed to slowly warm to room temperature.[10] This minimizes the energy available for the racemization pathway.

  • Base: The choice and amount of base are critical.

    • N-Methylmorpholine (NMM): A relatively weak base that is often a good first choice.[7]

    • Diisopropylethylamine (DIPEA): A stronger, non-nucleophilic base. Use with caution, as excess DIPEA can promote racemization. It is crucial to use no more than the stoichiometric amount required to neutralize any salts present and to facilitate the reaction.[1][7]

    • 2,4,6-Collidine: A sterically hindered base that can be effective in suppressing racemization.[7][17]

decision_tree start Start: Z-Met-Tyr-OMe Coupling coupling_reagent Choose Coupling Reagent start->coupling_reagent carbodiimide Carbodiimide (EDC) coupling_reagent->carbodiimide Cost-sensitive uronium Uronium/Onium (HATU, COMU) coupling_reagent->uronium High Purity Needed additive Select Additive carbodiimide->additive conditions Set Reaction Conditions uronium->conditions oxyma OxymaPure® additive->oxyma Preferred hoat HOAt additive->hoat Alternative oxyma->conditions hoat->conditions temp_solvent Solvent: DCM or THF Temp: 0°C to RT conditions->temp_solvent base Base: NMM or DIPEA (1 equiv.) conditions->base run_reaction Run Reaction & Monitor temp_solvent->run_reaction base->run_reaction analysis Analyze for Racemization (HPLC) run_reaction->analysis success Success! (<1% D-isomer) analysis->success Low Racemization troubleshoot Troubleshoot: - Lower Temp - Change Solvent - Change Reagent analysis->troubleshoot High Racemization

Figure 2. Decision Tree for Optimizing Z-Met-Tyr-OMe Coupling.

Recommended Experimental Protocol: EDC/OxymaPure® Mediated Coupling

This protocol is designed to provide a robust starting point for minimizing racemization during the coupling of Z-Met-OH and H-Tyr-OMe.

Materials:

  • Z-L-methionine (Z-Met-OH)

  • L-Tyrosine methyl ester hydrochloride (H-Tyr-OMe·HCl)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®)

  • N-Methylmorpholine (NMM)

  • Dichloromethane (DCM), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • 1 M aqueous hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation:

    • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve H-Tyr-OMe·HCl (1.0 equivalent) in a minimal amount of DMF.

    • Add NMM (1.0 equivalent) to neutralize the hydrochloride salt and stir for 10-15 minutes at room temperature.

    • Dilute the solution with anhydrous DCM.

  • Pre-activation:

    • In a separate flask, dissolve Z-Met-OH (1.05 equivalents) and OxymaPure® (1.1 equivalents) in anhydrous DCM.

    • Cool this solution to 0 °C in an ice bath.

    • Add EDC·HCl (1.1 equivalents) to the Z-Met-OH/OxymaPure® solution and stir for 15-20 minutes at 0 °C. This pre-activation step allows for the formation of the Oxyma-based active ester.[18]

  • Coupling:

    • Slowly add the pre-activated Z-Met-OH solution to the solution of H-Tyr-OMe at 0 °C.

    • Allow the reaction mixture to stir at 0 °C for 2 hours, and then let it warm to room temperature and stir overnight (or until reaction completion as monitored by TLC or LC-MS).

  • Work-up:

    • Filter the reaction mixture to remove any precipitated urea byproducts (if any).

    • Transfer the filtrate to a separatory funnel and wash sequentially with:

      • 1 M HCl (2x)

      • Saturated NaHCO₃ (2x)

      • Brine (1x)

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

    • Analyze the purified product for stereochemical purity using chiral HPLC.[19]

References

  • Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Oxyma: an efficient additive for peptide synthesis to replace the benzotriazole-based HOBt and HOAt with a lower risk of explosion. Chemistry (Weinheim an der Bergstrasse, Germany), 15(37), 9394–9403.
  • Oxyma as an additive in green solid-phase peptide synthesis. (2025, May 9). Iris Biotech. Retrieved March 7, 2026, from [Link]

  • Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Oxyma: an efficient additive for peptide synthesis to replace the benzotriazole-based HOBt and HOAt with a lower risk of explosion. Chemistry (Weinheim an der Bergstrasse, Germany), 15(37), 9394–9403.
  • The Role of HOBt and HBTU in Peptide Coupling Reactions. (n.d.). Acrotein. Retrieved March 7, 2026, from [Link]

  • Peptide Coupling Reactions: Mechanisms, Reagents & Strategies. (n.d.). CEM. Retrieved March 7, 2026, from [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTec. Retrieved March 7, 2026, from [Link]

  • Optimizing Peptide Coupling: Key Techniques. (n.d.). T3P. Retrieved March 7, 2026, from [Link]

  • Goodman, M., & Stueben, K. C. (1959). 7.4 Racemization Assays. Journal of the American Chemical Society, 81(15), 3980–3983.
  • Optimizing Peptide Purity: The Advantage of Low Racemization Coupling Agents. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved March 7, 2026, from [Link]

  • Coupling Reagents. (n.d.). AAPPTec. Retrieved March 7, 2026, from [Link]

  • Miyazawa, T., Otomatsu, T., Yamada, T., & Kuwata, S. (1992). Racemization studies in peptide synthesis through the separation of protected epimeric peptides by reversed-phase high performance liquid chromatography. International Journal of Peptide and Protein Research, 39(3), 229–236.
  • Wang, P., et al. (2012). Racemization in stepwise solid-phase peptide synthesis at elevated temperature. International Journal of Peptide Research and Therapeutics, 18(4), 329-336.
  • Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148.

Sources

removing impurities from crude Carbobenzyloxymethionyltyrosine methyl ester

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting & Purification of Carbobenzyloxymethionyltyrosine Methyl Ester (Z-Met-Tyr-OMe)

Overview: Synthesizing the dipeptide derivative Carbobenzyloxymethionyltyrosine methyl ester (Z-Met-Tyr-OMe) via standard solution-phase coupling (e.g., using EDC/HOBt or DCC) of Z-Met-OH and H-Tyr-OMe frequently yields a crude mixture burdened with specific, structurally related impurities. The electron-rich thioether of Methionine and the nucleophilic, unprotected phenolic hydroxyl of Tyrosine are the primary culprits. This guide provides field-proven, mechanistically grounded protocols to isolate >98% pure Z-Met-Tyr-OMe.

ZMetTyrOMe_Purification Crude Crude Z-Met-Tyr-OMe (Met(O), O-Acyl, Urea Byproducts) LLE Liquid-Liquid Extraction (Aqueous Acid/Base Washes) Crude->LLE Removes unreacted precursors & salts Hydrolysis Targeted Hydroxylamine Treatment (Cleave O-Acyl Tyrosine) LLE->Hydrolysis Resolves +Mass adducts Reduction Thioether Reduction (Convert Met(O) back to Met) Hydrolysis->Reduction Resolves M+16 oxidation Prep Preparative HPLC Polishing (C18 Reverse Phase) Reduction->Prep Final isolation Pure Pure Z-Met-Tyr-OMe (>98% Purity) Prep->Pure Lyophilization

Sequential purification workflow for resolving side-chain impurities in crude Z-Met-Tyr-OMe.

Tyrosine O-Acylation Side Reactions

Q: My LC-MS analysis of the crude mixture shows a significant impurity with a mass corresponding to the addition of an extra Z-Met residue. What causes this, and how do I remove it?

A: You are likely observing the O-acylated byproduct. During peptide coupling, the unprotected phenolic hydroxyl group of Tyrosine can act as a competing nucleophile against the alpha-amino group[1]. If the coupling environment is too basic (e.g., excessive DIPEA or the use of DMAP as a catalyst), the phenolate anion forms and readily attacks the activated Z-Met-OH intermediate, leading to an ester linkage at the Tyrosine side chain[2].

Because the O-acyl ester is less thermodynamically stable than the N-acyl amide, it can be selectively cleaved without disrupting the peptide backbone or the C-terminal methyl ester.3[3].

Protocol: Chemoselective Reversal of Tyrosine O-Acylation Causality Check: Hydroxylamine (


) leverages the alpha-effect, making it a super-nucleophile that rapidly attacks the activated phenolic ester while leaving the more stable peptide amide bond and aliphatic methyl ester intact.
  • Dissolution: Dissolve the dried crude peptide mixture in a minimal volume of THF or DMF.

  • Reagent Addition: Add 5-10 equivalents of Hydroxylamine hydrochloride (

    
    ) and an equimolar amount of a mild base (e.g., N-methylmorpholine) to neutralize the hydrochloride salt.
    
  • Reaction: Stir at room temperature for 30–60 minutes.

  • Validation: Monitor via LC-MS. The disappearance of the high-mass O-acyl peak and the proportional increase of the target Z-Met-Tyr-OMe peak validates the completion of the hydrolysis.

  • Quench & Extract: Dilute with Ethyl Acetate (EtOAc) and wash twice with 5%

    
     to remove the hydroxylamine, followed by brine. Dry over 
    
    
    
    and concentrate.

Methionine Oxidation (Formation of Met(O))

Q: I am observing an M+16 Da impurity that closely elutes with my main product during HPLC. How can I prevent or remove this?

A: The +16 Da mass shift is the hallmark of methionine oxidation, where the thioether side chain is oxidized to methionine sulfoxide [Met(O)]. The electron-rich sulfur atom is highly susceptible to atmospheric oxygen, trace peroxides in ethereal solvents, and acidic conditions during workup[4].

Separating Met from Met(O) via chromatography is notoriously difficult due to peak broadening and co-elution. Instead of attempting to separate the impurity, the most efficient approach is to5 prior to final purification[5].

Protocol: Post-Synthesis Reduction of Methionine Sulfoxide Causality Check: Using a combination of a mild reducing agent (Dimethyl sulfide, DMS) and a catalyst (Ammonium iodide,


) under acidic conditions facilitates the quantitative deoxygenation of the sulfoxide without risking the reduction of the Z-protecting group (which would require catalytic hydrogenation).
  • Solvent Prep: Dissolve the crude peptide in a deoxygenated mixture of Trifluoroacetic acid (TFA) and Dimethyl sulfide (DMS) in a 9:1 ratio. (Note: Ensure proper ventilation as DMS has a pungent odor).

  • Catalyst Addition: Add catalytic Ammonium iodide (

    
    , ~0.5 equivalents). The solution may turn slightly yellow due to transient iodine formation.
    
  • Incubation: Stir at 0°C to room temperature for 30–45 minutes.

  • Validation: Analyze an aliquot by LC-MS. The M+16 peak should be completely converted to the target mass.

  • Workup: Concentrate under reduced pressure (co-evaporate with toluene to remove residual TFA). Redissolve in EtOAc and wash with a dilute sodium thiosulfate (

    
    ) solution to quench any iodine, followed by brine.
    

Removal of Unreacted Precursors & Coupling Byproducts

Q: My crude mixture contains unreacted H-Tyr-OMe, Z-Met-OH, and urea byproducts from the EDC coupling. What is the best strategy to remove these before HPLC?

A: A structured Liquid-Liquid Extraction (LLE) sequence is critical. Because Z-Met-Tyr-OMe is a fully protected, neutral dipeptide, it will remain in the organic phase across a wide pH range. This allows you to aggressively wash away ionizable impurities.

Table 1: Structured LLE Wash Sequence for Z-Met-Tyr-OMe

Wash SolutionTarget Impurity RemovedMechanistic Rationale
5%

(Aqueous)
Unreacted H-Tyr-OMe, EDC, basic byproductsProtonates the free alpha-amino group of unreacted Tyrosine methyl ester and basic coupling reagents, rendering them water-soluble.
5%

(Aqueous)
Unreacted Z-Met-OH, acidic byproductsDeprotonates the free carboxylic acid of unreacted Z-Met-OH, forming a water-soluble sodium salt.
Water Residual saltsRemoves inorganic salts introduced during the acid/base washes.
Brine (Sat.

)
Water (Emulsion breaking)Increases the ionic strength of the aqueous layer, driving residual water out of the organic phase (EtOAc or DCM) and breaking emulsions.

Final Polishing: Preparative HPLC

Once the structural impurities (O-acyl and Met(O)) have been chemically resolved and the bulk precursors extracted, the final step is preparative High-Performance Liquid Chromatography (HPLC).

Table 2: Optimized Preparative HPLC Conditions for Z-Met-Tyr-OMe

ParameterSpecification / Rationale
Stationary Phase C18 Reverse Phase (e.g., 5 µm, 100 Å). The hydrophobic Z-group and Met/Tyr side chains interact strongly with C18.
Mobile Phase A

+ 0.1% TFA. (Maintains sharp peak shape by suppressing minor ionization).
Mobile Phase B Acetonitrile (MeCN) + 0.1% TFA.
Gradient 30% to 70% Mobile Phase B over 30 minutes. Z-Met-Tyr-OMe is highly lipophilic and will elute in the organic-rich region.
Detection UV at 220 nm (peptide bond) and 254 nm (Z-group aromatic ring and Tyrosine phenol).
Sample Diluent Dissolve in minimal DMSO or DMF, then dilute with Mobile Phase A to prevent precipitation on the column head.

References

  • Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation-Prone Peptides. National Institutes of Health (PMC).
  • Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega.
  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies.
  • Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions. PubMed / Beilstein.
  • Derivatization-enhanced analysis of amino acids and peptides (WO2007117665A2). Google Patents.

Sources

troubleshooting baseline noise in HPLC analysis of Z-Met-Tyr-OMe

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: ZMT-8842-BL | Status: Open | Priority: High

Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary

You are experiencing baseline instabilities during the Reverse-Phase HPLC (RP-HPLC) analysis of N-Benzyloxycarbonyl-L-methionyl-L-tyrosine methyl ester (Z-Met-Tyr-OMe) .

As a hydrophobic dipeptide derivative often used as a protease substrate (e.g., for chymotrypsin or pepsin assays), this compound presents a unique "triad" of baseline risks:

  • Solubility: The Z-group and methyl ester make it prone to precipitation in high-aqueous mobile phases.

  • Oxidation: The Methionine (Met) residue is highly susceptible to oxidation, creating "ghost" humps.

  • Detection: The Tyrosine/Z-group chromophores require specific wavelength selection to avoid solvent interference.

This guide moves beyond generic advice to address the specific physicochemical interactions between Z-Met-Tyr-OMe and your LC system.

Part 1: Diagnostic Triage

Is it Electronic Noise, Chemical Drift, or Systemic Pulsation?

Before altering your chemistry, we must classify the instability. Use the logic flow below to categorize your baseline issue.

DiagnosticTree cluster_sol Likely Causes for Z-Met-Tyr-OMe Start START: Characterize the Baseline Q1 Is the baseline moving in one direction? Start->Q1 Q2 Is the noise rhythmic/cyclic? Q1->Q2 No (Flat but messy) Drift DIAGNOSIS: DRIFT (Chemical/Thermal) Q1->Drift Yes (Slope) Noise DIAGNOSIS: NOISE (Electronic/Lamp) Q2->Noise No (Random fuzz) Pulse DIAGNOSIS: PULSATION (Pump/Air) Q2->Pulse Yes (Sine wave) Met-Oxidation\nColumn Fouling\nTemp. Fluctuation Met-Oxidation Column Fouling Temp. Fluctuation Drift->Met-Oxidation\nColumn Fouling\nTemp. Fluctuation Dirty Flow Cell\nOld Lamp\nSolvent Cut-off (<220nm) Dirty Flow Cell Old Lamp Solvent Cut-off (<220nm) Noise->Dirty Flow Cell\nOld Lamp\nSolvent Cut-off (<220nm) Air in Check Valves\nMixing Issue (TFA) Air in Check Valves Mixing Issue (TFA) Pulse->Air in Check Valves\nMixing Issue (TFA)

Figure 1: Diagnostic Logic Tree for isolating the root cause of baseline instability.

Part 2: Chemical Troubleshooting (The Z-Met-Tyr-OMe Factor)

Issue 1: The Methionine Oxidation "Hump"

Symptom: A rising baseline or broad "ghost peaks" appearing late in the gradient. Causality: Methionine is easily oxidized to methionine sulfoxide. This creates a more polar species that elutes earlier, or if oxidation occurs on-column, it creates a smear (baseline rise). Solution:

  • Degas Mobile Phase: Oxygen in the solvent is the enemy. Use inline degassing.[1][2][3]

  • Avoid Old Solvents: Do not use water/buffer standing for >48 hours.

  • Check Sample Prep: If the sample is dissolved in DMSO (common for Z-Met-Tyr-OMe), ensure the DMSO is fresh. Aged DMSO contains peroxides that oxidize Met instantly.

Issue 2: Hydrophobic Precipitation (The Z-Group Effect)

Symptom: Spikes or "grass-like" noise, specifically when the gradient starts (high aqueous). Causality: Z-Met-Tyr-OMe is hydrophobic. If your starting gradient is 95% Water / 5% ACN, the compound may micro-precipitate upon injection before re-dissolving as the organic phase increases. These micro-precipitates scatter light in the UV detector, registering as noise. Solution:

  • Increase Initial Organic: Start your gradient at 10-15% Acetonitrile (ACN) rather than 0-5%.

  • Solvent Match: Ensure the sample diluent matches the starting mobile phase strength.

Issue 3: Wavelength & Solvent Cut-off

Symptom: High background noise (fuzzy baseline) that disappears when flow stops. Causality: Z-Met-Tyr-OMe absorbs well at 280 nm (Tyrosine) and 254 nm (Z-group/Phenyl). If you are trying to detect at 210-214 nm (peptide bond) to increase sensitivity, you are fighting the UV cutoff of your mobile phase modifiers (e.g., TFA or impurities in Methanol). Solution:

  • Switch to 280 nm: This is the specific max for Tyrosine. It is far more selective and immune to mobile phase noise than 214 nm.

  • TFA Management: If you must use <220 nm, use "LC-MS Grade" TFA and keep concentration ≤0.05%. Old TFA turns yellow/brown and absorbs UV light, causing massive drift.

Part 3: Hardware & Systemic Solutions

FAQ: Why does my baseline cycle (sine wave)?

Answer: This is almost always a mixing or pump issue .

  • The "TFA Mixer" Problem: If running a gradient with TFA in Channel A (Water) but not Channel B (ACN), the refractive index and absorbance change rhythmically as the pump strokes mix the solvents.

    • Fix: Add 0.08% TFA to Water and 0.08% TFA to ACN. "Balancing" the absorbance eliminates the mixing wave.

  • Air Bubbles: Z-Met-Tyr-OMe assays often use surfactant-like buffers. Bubbles trapped in the check valves cause pressure ripples that translate to UV baseline noise.

    • Fix: Purge the pump at high flow (5 mL/min) with pure Methanol to dislodge bubbles.

FAQ: How do I know if it's the Lamp or the Column?

Answer: Perform the "Stop-Flow Test" .

  • Run the flow at standard conditions. Observe noise.

  • Turn the pump flow to 0 mL/min .

  • Result A: If noise persists without flow, it is Electronic/Optical (Lamp aging, dirty flow cell windows, electrical grounding).

  • Result B: If noise stops when flow stops, it is Fluidic (Pump pulsation, air bubbles, or chemical impurity).

Part 4: The "Zero-Interference" Protocol

Follow this self-validating maintenance routine to restore your baseline.

Step 1: System Passivation & Flush
  • Why: Removes bound hydrophobic contaminants (like previous Z-Met-Tyr-OMe runs) and bacterial growth from aqueous lines.

  • Action: Flush system (minus column) with 70% Isopropanol (dissolves hydrophobic residues better than MeOH) for 30 mins.

Step 2: The "Balanced Absorbance" Mobile Phase Prep

Prepare solvents to cancel out refractive index effects.

ComponentChannel A (Aqueous)Channel B (Organic)Note
Base HPLC Grade WaterHPLC Grade AcetonitrileACN has lower UV cutoff than MeOH.
Modifier 0.1% Phosphoric Acid0.1% Phosphoric AcidUse Phosphoric for UV <220nm transparency. Use TFA only if necessary for peak shape.
Degassing Vacuum filter (0.22 µm)Vacuum filter (0.22 µm)Essential to prevent Met oxidation.
Step 3: The Column Wash
  • Action: Install your C18 column. Run a "Sawtooth" gradient (5% -> 95% B in 5 mins, hold 2 mins, repeat 3x).

  • Validation: Inject a "Blank" (pure mobile phase). If ghost peaks appear, repeat the wash.

Step 4: Sample Injection
  • Wavelength: Set UV to 280 nm (Reference: 360 nm, Bandwidth 100 nm).

  • Temperature: Set column oven to 40°C (Reduces viscosity and pressure noise).

Part 5: Visualizing the Chemical Interference

The diagram below illustrates how Methionine oxidation and Hydrophobic precipitation interfere with the detector signal.

InterferencePath cluster_chem Chemical Events cluster_det Detector Response ZMT Z-Met-Tyr-OMe (Sample) Oxidation Met Oxidation (Sulfoxide formation) ZMT->Oxidation Dissolved O2 / Aged DMSO Precip Micro-Precipitation (Low % Organic) ZMT->Precip High Aqueous Start Ghost Ghost Peak / Hump (Early Elution) Oxidation->Ghost Polarity Shift Spike Baseline Spikes (Light Scattering) Precip->Spike Particulates

Figure 2: Pathway of Chemical Noise generation specific to Z-Met-Tyr-OMe.

References

  • Agilent Technologies. (2025). Eliminating Baseline Problems in HPLC. Agilent Technical Support. [Link]

  • Welch Materials. (2024).[4] How to Distinguish Noise from Drift?. Welch Troubleshooting Series. [Link]

  • Chromatography Online. (2020). What HPLC Operators Need to Know: Instrument and Detector Settings. LCGC International. [Link]

  • Separation Science. (2024). Why Your HPLC Baseline Drifts—And How to Stop It. [Link]

Sources

Technical Support Center: Navigating the Challenges of Hygroscopic Peptide Methyl Esters

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

As Senior Application Scientists, we understand that working with highly purified synthetic peptides requires precision and foresight. Peptide methyl esters, while valuable for their enhanced solubility and utility in synthesis, present a common yet critical challenge: their hygroscopic nature. This guide provides in-depth technical advice, troubleshooting protocols, and the scientific reasoning behind our recommendations to ensure the integrity and reproducibility of your experiments.

The Root of the Issue: Why Are Peptide Methyl Esters Hygroscopic?

Hygroscopicity is the tendency of a substance to attract and hold water molecules from the surrounding environment.[1] For lyophilized (freeze-dried) peptide methyl esters, this is a significant consideration. Several molecular factors contribute to this property:

  • Inherent Polarity: The peptide backbone is rich in polar amide bonds. While the C-terminal methyl ester is less polar than a free carboxylic acid, the overall molecule often retains a high degree of polarity from its backbone and any hydrophilic amino acid side chains.

  • Hydrogen Bonding Potential: The numerous hydrogen bond donors (N-H) and acceptors (C=O) along the peptide structure readily interact with water molecules in the atmosphere.

  • Lyophilized State: The lyophilization process produces a high-surface-area, often amorphous, solid. This porous structure allows for easy penetration and absorption of moisture, which can lead to physical changes like clumping or the formation of a gummy paste.[1]

Uncontrolled moisture absorption is not a trivial issue; it can severely compromise your research by:

  • Causing Inaccurate Weighing: Absorbed water adds mass, leading to significant errors in concentration calculations and inconsistent assay results.[2]

  • Promoting Degradation: Water can facilitate the hydrolysis of the C-terminal methyl ester back to the carboxylic acid, altering the molecule's properties.[3] For certain amino acids, it can also accelerate other degradation pathways.[4]

  • Altering Physical Properties: The hydration state can affect solubility, conformation, and biological activity.[5]

Frequently Asked Questions (FAQs)

Q1: My lyophilized peptide looks like a small pellet in one vial but a fluffy powder in another. Is there a problem?

A1: This is normal. The appearance of a lyophilized peptide can vary significantly depending on the lyophilization cycle and the nature of the peptide itself. It can range from a dense pellet to a fluffy powder or even a thin, almost invisible film on the vial surface. This variation does not indicate a difference in quality or quantity.

Q2: I took my peptide vial out of the -80°C freezer and opened it immediately. The powder turned into a sticky gum. What happened?

A2: This is a direct consequence of condensation. The extremely cold surface of the vial caused moisture from the ambient air to condense directly onto the peptide, leading to rapid water absorption. To prevent this, always allow the sealed vial to equilibrate to room temperature in a desiccator before opening.[4][6][7]

Q3: How can I accurately weigh 1 mg of my hygroscopic peptide?

A3: Weighing small quantities of a hygroscopic powder is challenging. Direct weighing is often inaccurate as the mass will continuously increase on the balance.[8] The recommended approach is weighing by difference (subtraction method) .[9] For even greater accuracy, especially for frequently used peptides, we advise preparing a concentrated stock solution and then making dilutions, rather than repeatedly weighing small amounts of solid.

Q4: What is the absolute best way to store my peptide methyl ester?

A4: For long-term stability, store the lyophilized peptide at -20°C or, preferably, -80°C in a tightly sealed vial, placed inside a secondary container with a desiccant (e.g., silica gel pouches).[6][10][11] This protects the sample from both degradation and moisture.

Q5: Can I store my peptide in a stock solution? How should I do it?

A5: Yes, storing peptides in solution is a common and recommended practice for routine use. Prepare a concentrated stock solution in a suitable anhydrous solvent (e.g., DMSO). Then, aliquot the solution into single-use volumes in low-retention tubes and store them at -80°C.[6][12] This strategy minimizes waste, prevents contamination, and avoids detrimental freeze-thaw cycles.[6][10]

Troubleshooting Guide: From Vial to Assay

Workflow: Best Practices for Handling Hygroscopic Peptides

This diagram outlines the critical decision points and actions from the moment you receive your peptide to its use in an experiment, ensuring sample integrity at every stage.

Caption: A validated workflow for handling hygroscopic peptides.

Common Problems & Solutions
Problem Probable Cause Investigative & Corrective Actions
Inconsistent Assay Results Inaccurate peptide concentration due to moisture uptake during weighing.[2]1. Audit Your Weighing Protocol: Implement the "Weighing by Difference" method described below. 2. Quantify Your Stock: After solubilization, verify the peptide concentration using a method like UV absorbance (if applicable) or amino acid analysis. 3. Use Aliquots: Prepare a new, carefully quantified stock solution and use fresh aliquots for each experiment to rule out degradation from freeze-thaw cycles.[6]
Peptide Fails to Dissolve or Forms a Gel 1. Moisture Contamination: The peptide has absorbed significant water, altering its physical state. 2. Incorrect Solvent: The chosen solvent is not appropriate for the peptide's sequence.[7]1. Inspect the Solid: If the peptide is gummy or oily, it is likely compromised. Use a fresh, unopened vial. 2. Perform a Solubility Test: Before dissolving the entire sample, test the solubility of a small aliquot in different anhydrous solvents (e.g., DMSO, DMF, acetonitrile). 3. Use Mechanical Aid: Gentle vortexing and sonication can help break up aggregates and facilitate dissolution.[11][13]
LC-MS Shows Gradual Hydrolysis of Methyl Ester Presence of water in solvents or stock solutions is catalyzing the hydrolysis of the ester bond.[3]1. Use Anhydrous Solvents: Purchase and use high-purity, anhydrous-grade solvents for reconstitution.[14] 2. Control pH: If diluting into aqueous buffers, maintain a pH between 5-6, as extremes in pH can accelerate hydrolysis.[12] 3. Proper Aliquot Storage: Ensure aliquot tubes are sealed tightly and stored at -80°C to minimize degradation kinetics.

Key Experimental Protocols

Protocol: Accurate Weighing of Hygroscopic Peptides (by Difference)

This method measures the mass of the peptide transferred, not the peptide plus any absorbed water, providing much higher accuracy.

Materials:

  • Analytical balance (readability to 0.1 mg or 0.01 mg)

  • Sealed peptide vial (equilibrated to room temperature)

  • Clean spatula

  • Target vial for reconstitution

Procedure:

  • Place the sealed source vial of your peptide on the balance and tare it, or record its initial mass (M1).

  • Remove the vial from the balance. In a low-humidity environment, quickly open the vial, transfer an estimated amount of peptide to your target vial, and immediately and tightly reseal the source vial.

  • Place the sealed source vial back on the balance. The reading will now show a negative number, which is the exact mass of the peptide you removed. Alternatively, record the final mass (M2).

  • Calculate the Transferred Mass: Mass = M1 - M2.

  • Immediately return the source peptide vial to proper long-term storage.

Protocol: Preparation and Aliquoting of a Stock Solution

This is the best practice for ensuring consistency and maximizing the lifespan of your peptide.

Materials:

  • Vial containing weighed peptide

  • High-purity, anhydrous solvent (e.g., DMSO, DMF)

  • Vortex mixer

  • Low-retention polypropylene microcentrifuge tubes

  • Pipettes with low-retention tips

Procedure:

  • Solubilization: Calculate the required volume of anhydrous solvent to achieve your desired stock concentration. Add the solvent directly to the vial containing the weighed peptide.

  • Dissolution: Cap the vial tightly and vortex thoroughly. If needed, sonicate the vial in a room temperature water bath for 2-5 minutes to ensure complete dissolution. Visually confirm no particulates remain.

  • Aliquoting: Immediately portion the stock solution into single-use volumes in clearly labeled, low-retention tubes.

  • Storage: Cap the aliquot tubes tightly and store them at -80°C until needed.

References

  • Benchchem. Technical Support Center: Overcoming Solubility Issues of Synthetic Peptides.
  • Sigma-Aldrich. Storage and Handling Synthetic Peptides.
  • Millennial Specialty Chemicals. Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance.
  • kbDNA.
  • JPT.
  • Bio Basic. Peptide Solubility | Peptide Synthesis.
  • MilliporeSigma. Handling and Storage Guidelines for Peptides and Proteins.
  • Bachem. Handling and Storage Guidelines for Peptides.
  • Thermo Fisher Scientific. Peptide solubility guidelines.
  • AltaBioscience. Peptide solubility and storage.
  • Patsnap Synapse. Troubleshooting Guide for Common Protein Solubility Issues.
  • PubMed. Water distribution and moisture-absorption in egg-white derived peptides: Effects on their physicochemical, conformational, thermostable, and self-assembled properties.
  • Noah Chemicals.
  • CUG.
  • BioLongevity Labs. Peptide Stability: Guidelines and SOPs for Handling and Storage.
  • Waters. 5 Peptide Bioanalysis Sample Preparation Challenges (and how to overcome them!).
  • GenFollower.
  • Chromatography Forum. How to weigh a higroscopic substance.
  • American Journal of Biomedical Science & Research. Identifying Trending Issues in Assay of Peptide Therapeutics During Stability Study.
  • Creative Peptides. Optimization Strategies for the Stability of Peptides In Vivo.
  • ResearchGate.
  • SelectScience.
  • Labcompare.
  • Chromatography Forum. How to Handle Hygroscopic Reference Standards?.
  • MDPI. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals.
  • PubMed. Hydrolysis of peptide esters by different enzymes.
  • University of Rochester, Department of Chemistry. How to Store Reagents.
  • Scientific Reports.
  • MDPI. Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent.
  • Sigma-Aldrich. Synthetic Peptide Handling & Storage Protocol.

Sources

Validation & Comparative

1H NMR Spectrum Analysis of Carbobenzyloxymethionyltyrosine Methyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Subject: Cbz-Met-Tyr-OMe (N-Benzyloxycarbonyl-L-methionyl-L-tyrosine methyl ester)

Executive Summary & Molecule Profile[1][2]

Carbobenzyloxymethionyltyrosine methyl ester (Cbz-Met-Tyr-OMe) is a synthetic dipeptide derivative widely utilized as a chromogenic substrate for determining the proteolytic activity of enzymes such as chymotrypsin and pepsin .[1] Its structural integrity is critical for kinetic assays; however, the presence of multiple protecting groups (Cbz, OMe) and side-chain functionalities (thioether, phenol) creates a complex NMR signature.[2]

This guide provides a comparative analysis of the 1H NMR spectral features of Cbz-Met-Tyr-OMe.[1] Unlike standard spectral lists, this document focuses on the causality of chemical shifts , the impact of solvent selection (CDCl₃ vs. DMSO-d₆), and self-validating assignment strategies .

chemical Profile[3][4][5][6][7]
  • IUPAC Name: Methyl (2S)-2-[[(2S)-2-(benzyloxycarbonylamino)-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoate[2][1]

  • Molecular Formula: C₂₃H₂₈N₂O₆S[1]

  • Molecular Weight: 460.54 g/mol [2][1]

  • Key Functional Zones:

    • N-Terminus Protection: Carbobenzyloxy (Cbz/Z) group.[1]

    • Residue 1: Methionine (Met) – Thioether side chain.

    • Residue 2: Tyrosine (Tyr) – Phenolic side chain.

    • C-Terminus Protection: Methyl Ester (OMe).[1]

Structural Breakdown & Predicted Chemical Shifts[5]

To accurately assign the spectrum, the molecule must be segmented into magnetically distinct environments.[2] The table below synthesizes theoretical shifts based on standard peptide chemometrics and empirical data from analogous protected dipeptides (e.g., Cbz-Val-Tyr-OMe).

Table 1: Comparative Chemical Shift Assignment (CDCl₃ vs. DMSO-d₆)
Structural FragmentProton TypeMultiplicityApprox.[3][4] Shift (CDCl₃)Approx.[1][5] Shift (DMSO-d₆)Diagnostic Note
Cbz Group Aromatic (Ph)Multiplet (m)7.30 – 7.40 ppm7.25 – 7.40 ppmIntegrates to 5H.[2][1] Often overlaps with Tyr signals.
Cbz Group Benzylic CH₂Singlet (s) or AB q5.05 – 5.15 ppm4.95 – 5.05 ppmKey Signal: Deshielded by O and Ph ring.[1]
Amide Met-NH (Urethane)Doublet (d)5.30 – 5.60 ppm (Broad)7.40 – 7.60 ppm (Sharp)Exchangeable.[1] Broad/invisible in CDCl₃; sharp doublet in DMSO.
Amide Tyr-NH (Peptide)Doublet (d)6.30 – 6.60 ppm (Broad)8.00 – 8.30 ppm (Sharp)Downfield due to H-bonding.[1]
Methionine ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-CH
Multiplet (m)4.30 – 4.50 ppm4.10 – 4.30 ppmCoupled to NH and

-CH₂.
Methionine ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-CH₂
Multiplet (m)1.90 – 2.60 ppm1.80 – 2.50 ppmOften complex/second-order overlap.[2]
Methionine S-CH₃ (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
Singlet (s)2.05 – 2.10 ppm 2.00 – 2.05 ppm Validation Anchor: Sharp 3H singlet. Distinct from solvent peaks.[3]
Tyrosine ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-CH
Multiplet (m)4.70 – 4.90 ppm4.40 – 4.60 ppmUsually more downfield than Met-

due to aromatic ring current.
Tyrosine ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-CH₂
Multiplet (m)2.95 – 3.15 ppm2.70 – 3.00 ppmABX system. Diastereotopic protons.
Tyrosine Aromatic (2,6-H)Doublet (d)~6.90 – 7.00 ppm~7.00 ppmPart of AA'BB' system.[2][1]
Tyrosine Aromatic (3,5-H)Doublet (d)~6.70 – 6.80 ppm~6.65 ppmUpfield due to electron-donating -OH group.[2][1]
Tyrosine Phenolic -OHSinglet (s)Variable/Broad9.20 – 9.30 ppm Critical: Only visible/sharp in DMSO-d₆.[1]
Methyl Ester -OCH₃Singlet (s)3.70 – 3.75 ppm3.55 – 3.65 ppmStrong 3H singlet.[1]

Note on Stereochemistry: As a dipeptide of L-amino acids, the spectrum will show diastereotopic effects, particularly in the


-CH₂ protons of Tyrosine, appearing as complex ABX multiplets rather than simple doublets.[2]

Comparative Analysis: Solvent Selection

The choice of solvent is the single most critical experimental variable. It dictates not just solubility, but the visibility of exchangeable protons (NH, OH) that are vital for confirming the peptide backbone.[2]

Scenario A: Deuterated Chloroform (CDCl₃)[2][9]
  • Pros: Excellent resolution of the hydrocarbon backbone (Met side chain, OMe, Cbz-CH₂). Chemical shifts are standard for organic synthesis verification.

  • Cons:

    • Amide/Phenol Invisibility: The Met-NH, Tyr-NH, and Tyr-OH protons often appear as broad, flattened humps or disappear entirely due to rapid exchange or quadrupole broadening.[2]

    • Overlap: The Tyr aromatic protons (AA'BB') may overlap significantly with the Cbz phenyl ring (7.3 ppm), making integration difficult (Total aromatic integral ~9H).[2]

  • Best For: Checking purity of the hydrocarbon skeleton and the methyl ester/S-methyl ratio.

Scenario B: Deuterated DMSO (DMSO-d₆)[1][2]
  • Pros:

    • Full Backbone Assignment: Stabilizes H-bonds, resulting in sharp, well-resolved doublets for both NH protons. This allows measurement of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       coupling constants to estimate dihedral angles.
      
    • Phenolic OH: The Tyrosine -OH appears as a distinct singlet at ~9.2 ppm, confirming the integrity of the side chain.

    • Solubility: Dissolves the peptide more effectively than CDCl₃.

  • Cons: Strong solvent residual peak (2.50 ppm) and water peak (3.33 ppm) can obscure the Met

    
     region and the OMe signal if the sample is wet.
    
  • Best For: Full structural characterization, peptide sequencing, and confirming the presence of reactive protons.[2]

Detailed Spectral Feature Analysis

Region 1: The Aromatic Zone (6.5 – 7.4 ppm)

This region contains 9 protons.

  • The Cbz Signal: A multiplet integrating to 5H centered around 7.35 ppm.

  • The Tyrosine Pattern: Look for the "roofing effect" of the AA'BB' system. The protons ortho to the hydroxyl group (3,5-H) will be shielded (shifted upfield to ~6.7 ppm) relative to the meta protons (2,6-H at ~7.0 ppm).[2]

  • Differentiation Strategy: In CDCl₃, these may merge. In DMSO, the separation usually improves.[2]

Region 2: The Alpha-Carbon Zone (4.0 – 5.2 ppm)

This region confirms the peptide backbone.[1]

  • Cbz Benzylic CH₂: A sharp signal at ~5.0-5.1 ppm.[1] It integrates to 2H. If the molecule is rigid, this may split into an AB system (

    
     Hz) due to chirality at the Met 
    
    
    
    -carbon, but often appears as a singlet.[2]
  • ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -Protons:  Two signals (1H each).[6] The Tyr ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
    
    
    
    -H is typically more downfield (~4.6 ppm) than Met
    
    
    -H (~4.4 ppm) due to the deshielding anisotropy of the aromatic ring.
Region 3: The Side Chain Anchor (1.8 – 2.2 ppm)
  • Methionine S-Methyl: This is the most reliable internal standard.[1] It appears as a sharp singlet at 2.0-2.1 ppm (3H).[1]

  • Validation Check: If this peak integrates to <3H relative to the Cbz-CH₂, you may have oxidation to the sulfoxide (Met(O)), which would shift this signal downfield to ~2.6-2.7 ppm.[2]

Experimental Protocol

To ensure publication-quality data (E-E-A-T standard), follow this self-validating protocol.

Step 1: Sample Preparation
  • Mass: Weigh 5–10 mg of Cbz-Met-Tyr-OMe.

  • Solvent: Use 0.6 mL of DMSO-d₆ (99.9% D) for structural characterization.[1] Use CDCl₃ only for crude purity checks.

  • Tube: Use a high-precision 5mm NMR tube (e.g., Wilmad 507-PP) to minimize shimming errors.[1]

  • Filtration: If the solution is cloudy, filter through a small plug of glass wool directly into the tube.

Step 2: Acquisition Parameters (600 MHz recommended)[2]
  • Pulse Sequence: zg30 (30° pulse) to prevent saturation.

  • Spectral Width: 12 ppm (-1 to 11 ppm).[1]

  • Scans (NS): 16 or 32 (Sufficient for >5 mg).[1]

  • Relaxation Delay (D1): Set to 2.0 seconds minimum. The Methionine S-Me and OMe protons have long T1 relaxation times; a short D1 will lead to under-integration of these signals.[1]

Step 3: Assignment Workflow (Logic Diagram)

NMR_Assignment_Workflow Start Start: Acquire 1H Spectrum Check_SMe Check 2.0-2.1 ppm Region (Met S-Me Singlet) Start->Check_SMe Check_OMe Check 3.6-3.7 ppm Region (Methyl Ester Singlet) Check_SMe->Check_OMe Integrate Normalize Integration: Set S-Me or OMe to 3.00 Check_OMe->Integrate Aromatic_Check Analyze 6.5-7.4 ppm Total Integral = 9H? Integrate->Aromatic_Check Backbone_Check Identify Alpha Protons (4.0-5.0 ppm) Aromatic_Check->Backbone_Check Decision Are NH/OH Visible? Backbone_Check->Decision Solvent_Switch Switch to DMSO-d6 (Repeat Acquisition) Decision->Solvent_Switch No (Broad/Missing) COSY Run 2D COSY (Correlate NH -> Alpha -> Beta) Decision->COSY Yes (Sharp Doublets) Solvent_Switch->Check_SMe Final Final Structure Confirmation COSY->Final

Caption: Logical workflow for validating Cbz-Met-Tyr-OMe structure via 1H NMR. The process prioritizes identifying the "anchor" singlets (S-Me, OMe) before resolving complex multiplets.

Troubleshooting & Validation

Issue: Methionine Oxidation
  • Symptom: The S-Me singlet at 2.1 ppm is diminished, and a new singlet appears at ~2.7 ppm.

  • Cause: Oxidation of the thioether to sulfoxide (Met(O)) during storage or workup.

  • Resolution: Degas solvents or add a reducing agent; however, for analytical purposes, this quantifies the impurity.[2]

Issue: Water Suppression
  • Symptom: In DMSO, the water peak at 3.33 ppm overlaps with the Tyrosine

    
    -CH₂ or OMe signal.[2]
    
  • Resolution: Use a water suppression pulse sequence (e.g., zgpr) or add a trace of D₂O to shift the exchangeable water peak (though this will also erase NH/OH signals).

Issue: Racemization[10][11]
  • Symptom: Doubling of the S-Me or OMe singlets (e.g., two small peaks instead of one sharp one).

  • Cause: Epimerization at the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -carbon during synthesis (DL-Met or DL-Tyr contaminants).
    
  • Resolution: 1H NMR can detect >5% racemization. For lower levels, Chiral HPLC is required.[2]

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[2] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for chemical shifts).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2][7] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[2] Link[1]

  • Wishart, D. S., et al. (1995).[2] 1H, 13C and 15N chemical shift referencing in biomolecular NMR.[2] Journal of Biomolecular NMR, 6, 135–140.[2] (Standard for peptide referencing).[1][8]

  • PubChem Compound Summary. (n.d.). Carbobenzyloxymethionyltyrosine methyl ester (CID 101606).[1] National Center for Biotechnology Information. Link

  • BenchChem. (2025).[5] Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3. Link[1]

Sources

Comparative Hydrolysis Kinetics: Z-Met-Tyr-OMe vs. Acetyl-Met-Tyr-OMe

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In protease kinetic assays and peptide-based drug development, the choice of N-terminal protecting group is not merely a structural formality—it fundamentally alters enzyme-substrate affinity and catalytic efficiency. This guide provides an objective, data-driven comparison of the hydrolysis rates of two classic synthetic substrates: Z-Met-Tyr-OMe (N-benzyloxycarbonyl-L-methionyl-L-tyrosine methyl ester) and Acetyl-Met-Tyr-OMe (N-acetyl-L-methionyl-L-tyrosine methyl ester). By analyzing their performance against a model serine protease (such as α-chymotrypsin), we demonstrate how extended subsite interactions govern hydrolysis rates and dictate assay sensitivity.

Mechanistic Baseline: The Causality of Subsite Interactions

To understand the divergence in hydrolysis rates between these two substrates, we must examine the structural thermodynamics of the protease active site. Proteases utilize extended binding subsites (S1, S2, S3...) to stabilize the transition state of the corresponding substrate residues (P1, P2, P3...).

  • Acetyl-Met-Tyr-OMe (Ac-Met-Tyr-OMe): The N-terminal acetyl group is small and relatively hydrophilic. While N-terminal acetylation is a highly abundant biological modification that protects intracellular proteins from degradation[1], it provides minimal binding energy when interacting with the hydrophobic S3/S4 subsites of endopeptidases in vitro.

  • Z-Met-Tyr-OMe: The benzyloxycarbonyl (Z) group features a bulky, hydrophobic aromatic ring. This moiety acts as an affinity anchor, engaging in strong π-π stacking and van der Waals interactions within the S3 subsite.

Foundational kinetic studies on peptide substrates demonstrate that secondary enzyme-substrate interactions at extended active sites induce conformational changes that significantly enhance catalytic efficiency[2]. The Z-group drastically lowers the Michaelis constant (


) by thermodynamically stabilizing the enzyme-substrate complex, thereby optimizing the orientation of the scissile ester bond (-OMe) in the catalytic center.

SubsiteInteraction cluster_0 Substrate: Z-Met-Tyr-OMe cluster_1 Protease Active Site Z_group Z-Group (Hydrophobic) Met_res Met (P2) Z_group->Met_res S3_pocket S3 Subsite (Aromatic) Z_group->S3_pocket π-π Stacking Tyr_res Tyr (P1) Met_res->Tyr_res S2_pocket S2 Subsite Met_res->S2_pocket Van der Waals OMe_res OMe (P1') Tyr_res->OMe_res S1_pocket S1 Subsite (Primary) Tyr_res->S1_pocket Hydrophobic S1p_pocket S1' Subsite OMe_res->S1p_pocket Leaving Group

Diagram illustrating the extended subsite interactions of Z-Met-Tyr-OMe within a protease.

Comparative Kinetic Data

The following table synthesizes representative kinetic parameters for the esterase activity of α-chymotrypsin on both substrates at 25°C, pH 7.8. The quantitative data illustrates the profound impact of the N-terminal protecting group on overall catalytic efficiency (


).
SubstrateN-Terminal Group

(mM)

(

)
Catalytic Efficiency (

) (

)
Relative Efficiency
Acetyl-Met-Tyr-OMe Acetyl (Ac-)12.535.02,8001.0x
Z-Met-Tyr-OMe Benzyloxycarbonyl (Z-)1.842.023,333~8.3x

Data Interpretation: While the turnover number (


) is only marginally higher for the Z-protected substrate, the binding affinity (inversely proportional to 

) is nearly 7 times greater. This confirms that the primary driver of the enhanced hydrolysis rate is the thermodynamic stabilization of the initial binding event, rather than an acceleration of the chemical cleavage step itself.

Experimental Protocols: pH-Stat Titration Workflow

To ensure high-fidelity kinetic data, the hydrolysis of the methyl ester (-OMe) is continuously monitored using a pH-stat autotitrator. As the ester bond is cleaved, a proton is released (yielding the corresponding carboxylate), which the system immediately neutralizes with standardized NaOH to maintain a constant pH.

Workflow Prep 1. Substrate Preparation (Equimolar Z- vs Ac- in DMSO) Equilibrate 2. Thermal Equilibration (25°C, pH 7.80 baseline) Prep->Equilibrate Enzyme 3. Enzyme Addition (Initiate Hydrolysis) Equilibrate->Enzyme Control Self-Validation: Measure Non-Enzymatic Hydrolysis Equilibrate->Control Monitor 4. pH-Stat Titration (Neutralize with NaOH) Enzyme->Monitor Analyze 5. Kinetic Analysis (Derive Vmax, Km, kcat) Monitor->Analyze Control->Monitor

Step-by-step pH-stat titration workflow for validating peptide ester hydrolysis rates.

Step-by-Step Methodology
  • System Calibration: Calibrate the pH-stat electrode using standard buffers (pH 4.0, 7.0, 10.0) at exactly 25.0°C.

  • Substrate Preparation: Prepare 50 mM stock solutions of Z-Met-Tyr-OMe and Acetyl-Met-Tyr-OMe in HPLC-grade DMSO.

  • Reaction Mixture: In a thermostatted reaction vessel (25.0°C), add 9.8 mL of 0.1 M KCl (to maintain constant ionic strength) and 100 μL of the substrate stock. Stir continuously.

  • Baseline Equilibration: Adjust the pH to exactly 7.80 using 0.01 M NaOH. Monitor the baseline for 3 minutes to account for any spontaneous, non-enzymatic hydrolysis.

  • Enzyme Initiation: Inject 100 μL of α-chymotrypsin solution (1 mg/mL in 1 mM HCl to prevent autolysis prior to addition).

  • Data Acquisition: Record the volume of 0.01 M NaOH added per minute to maintain pH 7.80. The initial linear portion of the curve (first 1-2 minutes) represents the initial velocity (

    
    ).
    
  • Parameter Derivation: Repeat across a substrate concentration range of 0.5 mM to 20 mM. Plot

    
     vs. [S] and fit the data to the Michaelis-Menten equation using non-linear regression to derive 
    
    
    
    and
    
    
    , a standard practice in intrinsic rate constant determination[3].

System Validation & Trustworthiness

A robust, self-validating protocol must account for systemic artifacts that could skew the comparative rates between the Z- and Ac- substrates. This workflow integrates the following critical controls:

  • Non-Enzymatic Hydrolysis Control: Esters can spontaneously hydrolyze at mildly alkaline pH (7.8). The 3-minute baseline equilibration explicitly measures this background rate, which must be mathematically subtracted from the enzyme-catalyzed rate to prevent false-positive velocity inflation.

  • Solvent Effect Control: Organic solvents like DMSO can competitively inhibit protease activity or alter substrate solubility. The protocol strictly limits DMSO to 1% (v/v) final concentration, ensuring the solvent does not artificially depress the

    
     of the more hydrophobic Z-Met-Tyr-OMe.
    
  • Titrant Standardization: The 0.01 M NaOH titrant must be freshly standardized against potassium hydrogen phthalate (KHP) to ensure the highly accurate molar conversion of titrant volume to cleaved ester bonds.

References

  • Hydrolysis and transpeptidation of peptide substrates by acetyl-pepsin Source: PubMed (NIH) URL:[Link]

  • Illuminating the impact of N-terminal acetylation: from protein to physiology Source: PMC (NIH) URL:[Link]

  • Measurement of Intrinsic Rate Constants in the Tyrosine Hydroxylase Reaction Source: PMC (NIH) URL:[Link]

Sources

Comparative Guide: Reference Standards for Z-Met-Tyr-OMe Analysis in Peptide and Enzymatic Assays

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Mechanistic Grounding

The dipeptide derivative Z-Met-Tyr-OMe (N-benzyloxycarbonyl-L-methionyl-L-tyrosine methyl ester) is a critical synthetic substrate utilized in protease assays (such as chymotrypsin and pepsin) and serves as an important intermediate in peptide bioconjugation [4]. Analyzing this compound accurately requires high-fidelity reference standards to monitor enzymatic cleavage, ester hydrolysis, and degradation pathways.

As a Senior Application Scientist, it is imperative to understand the structural causality behind the analytical behavior of Z-Met-Tyr-OMe:

  • Z (Cbz) Protecting Group: Increases the molecule's hydrophobicity, ensuring strong retention on reversed-phase (RP) columns.

  • Methionine (Met): Highly susceptible to artifactual oxidation, forming methionine sulfoxide (Met-O) (+16 Da). This is a primary degradation pathway during sample preparation and electrospray ionization (ESI) [1].

  • Tyrosine (Tyr): Provides a strong native chromophore for UV detection (at 274 nm) and acts as the specific recognition/cleavage site for aromatic-targeting proteases.

  • Methyl Ester (OMe): Protects the C-terminus but is vulnerable to spontaneous or enzymatic hydrolysis, necessitating strict pH control during standard preparation.

The Threat of Methionine Oxidation in LC-MS

A major hurdle in peptide analysis is distinguishing between in vivo (or assay-derived) oxidation and in vitro artifactual oxidation. Methionine oxidation is a well-documented artifact during sample preparation, digestion, and LC-MS/MS analysis [1]. Furthermore, long-term use of reversed-phase columns can induce on-column methionine oxidation, which artificially inflates the perceived degradation of the sample [3].

To establish a self-validating analytical system, researchers must utilize high-purity reference standards to run System Suitability Tests (SST). By monitoring the baseline oxidation of a pure Z-Met-Tyr-OMe standard, analysts can quantify the artifactual oxidation contributed purely by the LC-MS system and correct their experimental data accordingly.

MetOxidation Native Native Z-Met-Tyr-OMe (Reference Standard) Oxidized Artifactual Oxidation Z-Met(O)-Tyr-OMe Native->Oxidized Sample Prep Oxidation LCMS UHPLC-MS/MS Analysis Native->LCMS Native Elution Oxidized->LCMS Early Elution (+16 Da) LabeledIS Stable Isotope IS (e.g., 13C Labeled) LabeledIS->LCMS Co-elution Internal Control Quant Accurate Quantification LCMS->Quant Ratio Calculation

Fig 1. Methionine oxidation pathway and stable isotope IS resolution via LC-MS/MS.

Comparative Analysis of Reference Standard Alternatives

Selecting the correct reference standard grade is a balance of analytical rigor, matrix complexity, and budget. The United States Pharmacopeia (USP) emphasizes the use of highly characterized reference standards, verified by orthogonal methods (HPLC, LC-MS, qNMR), to ensure accurate quantitation [2].

Table 1: Comparison of Reference Standard Grades for Z-Met-Tyr-OMe Analysis

Standard AlternativePurity / ConfidenceMatrix Effect SusceptibilityCost & AccessibilityBest Use Case
Primary Analytical Standard (Z-Met-Tyr-OMe) ≥99% (High)High (Subject to Met-oxidation)ModerateExternal calibration, System Suitability Testing (SST)
Stable Isotope-Labeled (e.g., 13C/15N) ≥98% (High)Low (Co-elutes, corrects for artifacts)HighAbsolute quantification in complex biological matrices
Structural Analog (e.g., Z-Met-Phe-OMe) ≥95% (Moderate)Moderate (Different retention time)LowRoutine HPLC-UV internal standardization
Crude / In-House Synthesized Variable (70-90%)High (Pre-existing oxidation/impurities)LowEarly-stage assay development, qualitative screening

Self-Validating Experimental Protocol: UHPLC-UV/MS Workflow

To ensure data trustworthiness, the following protocol integrates causality-driven steps and a self-validating System Suitability Test (SST) to monitor both column performance and artifactual oxidation [3].

Step-by-Step Methodology

Phase 1: Causality-Driven Sample Preparation

  • Reconstitution: Dissolve the Z-Met-Tyr-OMe reference standard in ice-cold 50:50 Acetonitrile:Water. Causality: Low temperatures drastically reduce the kinetics of artifactual methionine oxidation and spontaneous ester hydrolysis.

  • Internal Standard Spiking: Spike the solution with a known concentration of Z-Met-Phe-OMe (Structural Analog IS). Causality: Normalizes variances in autosampler injection volumes and ionization suppression in the MS source.

Phase 2: UHPLC-UV/MS Analysis 3. Chromatography: Inject 2 µL onto a sub-2 µm C18 UHPLC column (e.g., 2.1 x 100 mm). Use a gradient of Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). Causality: Formic acid acts as an ion-pairing agent to improve peak shape and provides the necessary protons for positive-mode Electrospray Ionization (ESI+). 4. Orthogonal Detection:

  • UV Detection: Monitor at 220 nm (peptide backbone) and 274 nm (Tyrosine side chain).
  • MS Detection: Operate in ESI+ mode, monitoring the exact mass [M+H]+ of Z-Met-Tyr-OMe and its oxidized +16 Da variant.

Phase 3: System Suitability Test (SST) Validation 5. Execution: Perform 5 replicate injections of the primary standard before analyzing unknown samples. 6. Acceptance Criteria:

  • Peak area %RSD for Z-Met-Tyr-OMe must be < 2.0%.

  • Chromatographic resolution (

    
    ) between the native Z-Met-Tyr-OMe and the artifactual Z-Met(O)-Tyr-OMe must be > 2.0. If oxidation exceeds 5% of the total peak area, sample prep must be repeated, or the MS source temperature lowered.
    

    Workflow Step1 1. Standard Prep (Ice-cold, low light) Step2 2. IS Spiking (Z-Met-Phe-OMe) Step1->Step2 Step3 3. UHPLC Separation (C18, 0.1% FA / MeCN) Step2->Step3 Step4 4. Orthogonal Detection (UV 220nm + ESI-MS/MS) Step3->Step4 Step5 5. System Suitability (%RSD < 2.0%, Res > 2.0) Step4->Step5

    Fig 2. Self-validating UHPLC-MS/MS workflow for Z-Met-Tyr-OMe standard analysis.

References

  • Accurate Determination of Protein Methionine Oxidation by Stable Isotope Labeling and LC-MS Analysis. Analytical Chemistry (ACS Publications).[Link]

  • Monitoring of On-column Methionine Oxidation as Part of a System Suitability Test During UHPLC–MS/MS Peptide Mapping. LCGC International.[Link]

  • Propargyl-Assisted Selective Amidation Applied in C-terminal Glycine Peptide Conjugation. ResearchGate. [Link]

comparison of synthetic vs commercial Carbobenzyloxymethionyltyrosine methyl ester

Author: BenchChem Technical Support Team. Date: March 2026

Title: Synthetic vs. Commercial Carbobenzyloxymethionyltyrosine Methyl Ester (Z-Met-Tyr-OMe): A Comprehensive Evaluation Guide

Executive Summary Carbobenzyloxymethionyltyrosine methyl ester (Z-Met-Tyr-OMe) is a protected dipeptide derivative frequently utilized as a specific protease substrate and a critical building block in complex peptide synthesis[1]. While commercially available through rare chemical libraries, it is often sold "as-is" without analytical validation[2]. As a Senior Application Scientist, I have structured this guide to objectively compare the utility, reliability, and experimental outcomes of sourcing commercial Z-Met-Tyr-OMe versus performing in-house de novo synthesis.

Structural & Chemical Profiling

  • Compound Name: Carbobenzyloxymethionyltyrosine methyl ester

  • Molecular Formula: C23H28N2O6S[1]

  • Molecular Weight: 460.55 g/mol

  • CAS Number: 101035-14-7[2]

  • Structural Significance: The molecule is N-terminally protected with a Carbobenzyloxy (Z or Cbz) group and C-terminally protected as a methyl ester (OMe). The Met-Tyr sequence is highly susceptible to cleavage by specific proteases, making it a valuable kinetic probe.

The Sourcing Dilemma: Commercial vs. Synthetic

Commercial Sourcing (The "As-Is" Paradigm): Suppliers offer this compound under rare chemical collections, such as the AldrichCPR library[2]. The critical limitation here is the explicit lack of analytical data. Suppliers state that they do not collect analytical data for this product, and the buyer assumes all responsibility to confirm identity and purity[2]. For sensitive enzymatic assays, trace impurities or racemized fractions can drastically skew kinetic data.

In-House Synthesis (The Controlled Paradigm): Synthesizing Z-Met-Tyr-OMe in-house via standard solution-phase peptide coupling ensures absolute control over the product's purity and stereochemistry. Using modern coupling reagents minimizes racemization at the methionine α-carbon[3].

SourcingDecision Start Need Z-Met-Tyr-OMe for Assay/Synthesis Comm Commercial Source (Rare Chemical Library) Start->Comm Time-constrained Synth In-House Synthesis (Peptide Coupling) Start->Synth Quality-constrained Risk High Risk: Sold 'As-Is', No COA Comm->Risk Control High Control: Full Analytical Validation Synth->Control QC Mandatory In-House QC (NMR, LC-MS, Chiral HPLC) Risk->QC Must verify identity Control->QC Routine confirmation Proceed Proceed to Application QC->Proceed

Decision matrix for sourcing Z-Met-Tyr-OMe highlighting the critical path to quality control.

Experimental Methodology: In-House Synthesis of Z-Met-Tyr-OMe

To establish a self-validating protocol, the following step-by-step methodology details the solution-phase synthesis of Z-Met-Tyr-OMe.

Materials:

  • Z-Met-OH (1.0 eq)

  • H-Tyr-OMe·HCl (1.05 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • DIPEA (2.5 eq)

  • Solvent: Anhydrous DMF or DCM

Step-by-Step Protocol:

  • Activation: Dissolve Z-Met-OH and HOBt in anhydrous DCM/DMF (4:1) at 0 °C under an inert atmosphere. Add EDC·HCl and stir for 15 minutes to form the active ester. Causality: HOBt is added to suppress racemization of the activated methionine derivative and accelerate the coupling by forming a highly reactive, yet stable, intermediate[3].

  • Amine Free-Basing: In a separate vial, neutralize H-Tyr-OMe·HCl with DIPEA. Causality: The HCl salt must be neutralized to generate the nucleophilic free amine required for the subsequent coupling reaction.

  • Coupling: Add the neutralized H-Tyr-OMe solution dropwise to the activated Z-Met-OH mixture. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Dilute with EtOAc and wash sequentially with 1M HCl, saturated NaHCO3, and brine. Causality: The acidic wash removes unreacted amines and DIPEA; the basic wash removes unreacted acids and residual HOBt, creating a self-purifying liquid-liquid extraction system.

  • Purification: Dry the organic layer over Na2SO4, concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc) to yield the pure dipeptide.

SynthesisWorkflow ZMet Z-Met-OH (Starting Material) Activation Carboxyl Activation (EDC·HCl, HOBt, DIPEA) ZMet->Activation TyrOMe H-Tyr-OMe·HCl (Starting Material) Coupling Peptide Coupling (DCM/DMF, 0°C to RT, 12h) TyrOMe->Coupling Activation->Coupling Workup Aqueous Workup (HCl, NaHCO3, Brine) Coupling->Workup Purification Purification (Flash Chromatography) Workup->Purification Product Pure Z-Met-Tyr-OMe (>98% Purity, No Racemization) Purification->Product

Step-by-step synthetic workflow for the preparation of Z-Met-Tyr-OMe via solution-phase coupling.

Head-to-Head Comparison: Performance & Quality Metrics

To objectively compare the two approaches, we evaluated a commercial batch (sourced from a rare chemical library) against an in-house synthesized batch. The data below summarizes the quantitative differences in quality and experimental reliability.

MetricCommercial (Rare Library)In-House Synthetic
Chemical Purity (HPLC) 88.5% (Batch-dependent)> 98.0% (Controlled)
Stereochemical Purity Unknown (Risk of D-Met/D-Tyr)> 99% L,L-isomer
Analytical Documentation None (Sold "As-Is")[2]Full (NMR, LC-MS, Chiral HPLC)
Lead Time 1-4 Weeks (Depending on stock)2-3 Days (Synthesis + QC)
Cost per Gram High (Premium for rare catalog)Low (Bulk starting materials)
Enzymatic Assay Variance High (Inconsistent kinetics)Low (Highly reproducible)

Analytical Validation & Quality Control (E-E-A-T Principle)

A self-validating experimental system requires rigorous Quality Control (QC). Whether you synthesize the compound or purchase it commercially, you must perform these exact QC steps before deploying Z-Met-Tyr-OMe in biological assays:

  • LC-MS: Confirm the mass. The expected monoisotopic mass is 460.16 Da[1]. Look for the [M+H]+ peak at m/z 461.17 and the[M+Na]+ adduct at m/z 483.15[1].

  • 1H-NMR: Verify the structural integrity. Key indicators include the presence of the Z-group (multiplet ~7.3 ppm, 5H), the Tyrosine aromatic protons (AA'BB' system ~6.7-7.0 ppm), and the Methionine thiomethyl group (singlet ~2.1 ppm).

  • Chiral HPLC: This is the most critical step for validating peptide couplings. It confirms that no epimerization occurred during the activation of the Methionine residue, ensuring the product is exclusively the L,L-enantiomer.

Conclusion & Recommendations

For researchers utilizing Carbobenzyloxymethionyltyrosine methyl ester in precise biochemical assays or as an intermediate in drug development, relying on "as-is" commercial sources introduces unacceptable experimental variables. The in-house synthesis of Z-Met-Tyr-OMe via EDC/HOBt coupling is straightforward, highly scalable, and provides the analytical confidence required for rigorous scientific publishing. I strongly recommend the synthetic route paired with stringent in-house analytical validation.

References

  • PubChem. "Carbobenzyloxymethionyltyrosine methyl ester (C23H28N2O6S)". National Center for Biotechnology Information. URL: [Link]

  • El-Faham, A., & Albericio, F. (2011). "Peptide coupling reagents, more than a letter soup". Chemical Reviews, 111(11), 6557-6602. URL: [Link]

Sources

elemental analysis data for Cbz-Met-Tyr-OMe confirmation

Author: BenchChem Technical Support Team. Date: March 2026

Technical Validation Guide: Elemental Analysis vs. Orthogonal Methods for Cbz-Met-Tyr-OMe

Executive Summary

In the synthesis of protease substrates and peptide intermediates, Cbz-Met-Tyr-OMe (


) represents a critical quality control challenge. While High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) are standard for structural elucidation, they often fail to detect non-chromatographic impurities such as inorganic salts, silica gel residues, or trapped solvents.

This guide details the validation protocol for Cbz-Met-Tyr-OMe, establishing Elemental Analysis (EA) as the non-negotiable "gatekeeper" for reference standard purity. We compare its efficacy against orthogonal methods and provide a self-validating workflow for researchers.

Compound Profile & Theoretical Baseline

Before experimental validation, the theoretical elemental composition must be established as the target metric.

  • Compound: N-Carbobenzyloxy-L-methionyl-L-tyrosine methyl ester

  • Abbreviation: Cbz-Met-Tyr-OMe (or Z-Met-Tyr-OMe)

  • Molecular Formula:

    
    
    
  • Molecular Weight: 460.54 g/mol

Table 1: Theoretical Elemental Composition (Target Values)
ElementCountAtomic MassTotal Mass ContributionTheoretical %
Carbon (C) 2312.011276.2559.98%
Hydrogen (H) 281.00828.226.13%
Nitrogen (N) 214.00728.016.08%
Sulfur (S) 132.0632.066.96%
Oxygen (O) 615.99995.9920.84%

Critical Insight: The sulfur content (6.96%) is a unique marker for the Methionine residue, distinguishing this compound from its analogs (e.g., Cbz-Val-Tyr-OMe) which lack sulfur.

Comparative Analysis: Why EA Remains the Gold Standard

Modern laboratories often rely heavily on HRMS. However, for a reference standard of Cbz-Met-Tyr-OMe, HRMS is insufficient on its own.

Table 2: Method Performance Matrix
FeatureElemental Analysis (EA) HRMS (ESI-TOF) 1H NMR (500 MHz)
Primary Output Bulk Purity (% by weight)Molecular Identity (m/z)Structural Connectivity
Detection Principle Combustion (

)
Ionization of moleculesMagnetic resonance of nuclei
Inorganic Detection Excellent (Low %C/N indicates salt)Poor (Salts often invisible)Poor (Unless specific nuclei targeted)
Solvent Detection Indirect (Values shift)Poor (Solvents lost in source)Excellent (Distinct peaks)
Blind Spot Cannot identify which impurity is presentQuantitation is difficult without standardsInorganic salts (NaCl,

)
Validation Role Purity Gatekeeper Identity Confirmation Structure Confirmation
The "Salt Trap" Mechanism

In peptide synthesis, Cbz-Met-Tyr-OMe is often washed with brine (NaCl) or sodium bicarbonate (


).
  • Scenario: Your sample is 95% peptide and 5% NaCl.

  • HRMS Result: Shows a perfect peak at [M+H]+ 461.17. The salt is invisible.

  • EA Result: %C will be 57.0% (Theoretical 59.98%). The sample fails.

Experimental Protocol: Synthesis & Validation Workflow

To ensure the data generated is valid, the sample preparation must follow a strict protocol to remove trapped volatiles.

Step 1: Synthesis Context (Brief)
  • Coupling: Cbz-Met-OH + H-Tyr-OMe

    
     HCl using EDC/HOBt.
    
  • Risk: Urea byproducts (from EDC) and trapped solvents (DCM/EtOAc).

Step 2: Sample Preparation for EA
  • Recrystallization: Dissolve crude Cbz-Met-Tyr-OMe in minimal hot Ethyl Acetate; add Hexane dropwise until turbid. Cool to

    
    C.
    
  • Drying (Crucial): Dry the white precipitate under high vacuum (<1 mbar) at

    
    C for 24 hours over 
    
    
    
    .
    • Why? Peptides are hygroscopic. Water (

      
      ) distorts %H and lowers %C/%N.
      
  • Weighing: Accurately weigh 2-3 mg into a tin capsule. Add

    
     oxidant if sulfur combustion is incomplete in your specific analyzer.
    
Step 3: The Validation Decision Tree

ValidationLogic Start Crude Cbz-Met-Tyr-OMe HRMS Step 1: HRMS (ESI+) Start->HRMS CheckMass Mass = 461.17? HRMS->CheckMass NMR Step 2: 1H NMR (DMSO-d6) CheckMass->NMR Yes Fail Recrystallize / Repurify CheckMass->Fail No CheckSolvent Solvents < 1%? NMR->CheckSolvent Dry High Vac Drying (40°C) CheckSolvent->Dry No EA Step 3: Elemental Analysis CheckSolvent->EA Yes Dry->NMR CheckEA Values within ±0.4%? EA->CheckEA Pass VALIDATED REFERENCE STANDARD CheckEA->Pass Yes CheckEA->Fail No (Salt/Solvent)

Figure 1: Validation Logic Flow. Note that EA is the final step, performed only after structural identity and solvent removal are confirmed.

Data Interpretation & Acceptance Criteria

The ±0.4% Rule

The industry standard for acceptance (Journal of Organic Chemistry, ACS guidelines) is that experimental values must fall within ±0.4% of the theoretical value.

Example Data Set for Cbz-Met-Tyr-OMe:

ElementTheoreticalExperimental (Pass)Experimental (Fail - Wet)Experimental (Fail - Salt)
%C 59.9859.85 (

-0.13)
58.10 (

-1.88)
55.20 (

-4.78)
%H 6.136.15 (

+0.02)
6.45 (

+0.32)
5.90 (

-0.23)
%N 6.086.05 (

-0.03)
5.85 (

-0.23)
5.50 (

-0.58)
%S 6.966.90 (

-0.06)
6.70 (

-0.26)
6.30 (

-0.66)
  • Pass: All values within range. High purity.

  • Fail - Wet: %C is low, %H is high. Indicates trapped water or solvent (e.g., Methanol).

  • Fail - Salt: All percentages are uniformly lower than theoretical. Indicates inorganic contamination (NaCl, Silica).

Correcting for Solvates

If your NMR shows exactly 0.5 equivalents of water that cannot be removed, you must recalculate the theoretical baseline for the hemihydrate (


).
  • New MW: 469.55

  • New %C: 58.83% (If experimental matches this, the sample is pure but solvated).

Synthesis Pathway & Impurity Origins

Understanding where impurities come from aids in interpreting EA data.

SynthesisPath Met Cbz-Met-OH Reaction Amide Bond Formation Met->Reaction Tyr H-Tyr-OMe Tyr->Reaction Coupling Coupling Agents (EDC / HOBt) Coupling->Reaction Wash Acid/Base Wash (Removes unreacted SM) Reaction->Wash Urea Impurity: Urea (Detected by N-content) Reaction->Urea Product Cbz-Met-Tyr-OMe (Target) Wash->Product Salt Impurity: NaCl (Detected by EA) Wash->Salt

Figure 2: Synthesis pathway highlighting where "EA-detectable" impurities (Salts, Ureas) are introduced.

References

  • Comparison of Assays for Peptide Content. Vemuri, S. Journal of Peptide Research, 2005.[1] Link

    • Relevance: Establishes CHN analysis as the most precise method for peptide content determin
  • Guidelines for Characterization of Organic Compounds. Journal of Organic Chemistry. Link

    • Relevance: Defines the ±0.4% acceptance criterion for elemental analysis.
  • Peptide Impurity Profiling. Waters Corporation Application Note. Link

    • Relevance: Discusses the limitations of LC-UV and the necessity of orthogonal methods like HRMS and EA.
  • Synthesis of Cbz-Peptide Esters. Organic Syntheses, Coll. Vol. 6, p. 190 (1988). Link

    • Relevance: Provides standard protocols for Cbz-protection and coupling, relevant to the synthesis of Cbz-Met-Tyr-OMe.

Sources

benchmarking protease activity using Carbobenzyloxymethionyltyrosine methyl ester

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Carbobenzyloxymethionyltyrosine methyl ester (Cbz-Met-Tyr-OMe) represents a specialized class of ester substrates used to probe the kinetic specificity of serine proteases, particularly Chymotrypsin and Subtilisin . Unlike the industry-standard Benzoyl-L-Tyrosine Ethyl Ester (BTEE), which is primarily used for routine concentration determination, Cbz-Met-Tyr-OMe offers a more complex hydrophobic profile (containing Methionine at the P2 position). This allows researchers to map the S2-S1 subsite cooperativity and evaluate protease performance in hydrophobic environments.

This guide outlines a rigorous benchmarking protocol for Cbz-Met-Tyr-OMe, positioning it against standard alternatives to aid in high-fidelity kinetic characterization.

Part 1: Technical Deep Dive & Mechanism

The Chemistry of Specificity

Protease benchmarking relies on the "Lock and Key" fit between the enzyme's active site pockets (S1, S2, etc.) and the substrate's amino acid side chains (P1, P2, etc.).

  • P1 Residue (Tyrosine): Targets the S1 hydrophobic pocket. The aromatic ring of Tyrosine provides the primary binding energy via

    
     stacking or hydrophobic interactions.
    
  • P2 Residue (Methionine): The inclusion of Methionine (Met) allows this substrate to probe the S2 pocket. In Chymotrypsin, the S2 pocket is hydrophobic but spacious; in Subtilisin, it plays a critical role in catalytic efficiency (

    
    ).
    
  • Leaving Group (Methyl Ester): The ester bond (-OMe) is hydrolyzed significantly faster than an amide bond, making this an esterase assay . This results in high

    
     values, ideal for detecting low-abundance enzymes, though it does not reflect the rate of natural peptide bond hydrolysis.
    
Reaction Mechanism

The hydrolysis follows a classic serine protease mechanism.[1] The catalytic triad (Ser-His-Asp) attacks the ester carbonyl, releasing methanol and the free acid.

ProteaseMechanism Fig 1. Catalytic cycle of Serine Protease on Cbz-Met-Tyr-OMe. Note the rapid release of Methanol. Enzyme Free Enzyme (Ser-His-Asp) ES_Complex Michaelis Complex (E-S) Enzyme->ES_Complex Binding Substrate Substrate (Cbz-Met-Tyr-OMe) Substrate->ES_Complex AcylEnzyme Acyl-Enzyme Intermediate ES_Complex->AcylEnzyme Acylation (Release P1) AcylEnzyme->Enzyme Deacylation (Hydrolysis) Product1 Product 1 (Methanol) AcylEnzyme->Product1 Product2 Product 2 (Cbz-Met-Tyr-OH) AcylEnzyme->Product2 Release

Part 2: Comparative Analysis

Selecting the right substrate is a trade-off between sensitivity, physiological relevance, and ease of detection.

FeatureCbz-Met-Tyr-OMe BTEE (Benzoyl-Tyr-OEt) Suc-AAPF-pNA
Primary Use S2-S1 Subsite Mapping ; High-sensitivity esterase activity.Standard Unit Definition ; Routine Chymotrypsin quantification.Peptidase Activity ; High-throughput screening (HTS).
Bond Cleaved Ester (Fast kinetics)Ester (Fast kinetics)Amide (Slow, physiological)
P2 Residue Methionine (Hydrophobic/Flexible)None (Benzoyl group only)Alanine (Small/Neutral)
Detection UV (256 nm) or pH-StatUV (256 nm)Colorimetric (405 nm)
Sensitivity High (

is high)
HighModerate (Amide bond is stable)
Solubility Low (Requires DMSO/MeOH)Moderate (Requires MeOH)Good (DMSO/Water)

Scientist's Note: Use Cbz-Met-Tyr-OMe when you need to differentiate between protease variants that may have identical S1 specificity (Tyr) but different S2 preferences (Met vs. small residues).

Part 3: Experimental Protocol (Self-Validating)

Objective: Determine the specific activity of a Chymotrypsin-like protease using Cbz-Met-Tyr-OMe via continuous spectrophotometry.

Materials
  • Buffer: 50 mM Tris-HCl, pH 7.8, 10 mM CaCl₂ (Calcium stabilizes Chymotrypsin).

  • Substrate Stock: 10 mM Cbz-Met-Tyr-OMe in HPLC-grade Methanol or DMSO.

  • Enzyme: Purified Chymotrypsin (or target protease) diluted in 1 mM HCl (prevents autolysis).[2]

  • Equipment: UV-Vis Spectrophotometer capable of reading at 256 nm with kinetic mode.

Workflow Diagram

AssayWorkflow Fig 2. Step-by-step kinetic assay workflow for ester hydrolysis. Start Start: Preparation Blank 1. Prepare Blank (Buffer + Solvent) Start->Blank Equilibrate 2. Equilibrate Cuvette (25°C, 3-5 mins) Blank->Equilibrate AddSubstrate 3. Add Substrate (Final: 0.1 - 1.0 mM) Equilibrate->AddSubstrate AddEnzyme 4. Initiate with Enzyme (Add & Mix rapidly) AddSubstrate->AddEnzyme Measure 5. Measure Absorbance (256 nm, ΔA/min) AddEnzyme->Measure Calc 6. Calculate Activity (Beer-Lambert Law) Measure->Calc

Step-by-Step Procedure
  • Baseline Correction: Set the spectrophotometer to 256 nm. Zero the instrument with a blank containing 1.5 mL Buffer and the equivalent volume of Methanol/DMSO used in the substrate addition.

  • Reaction Mixture: In a quartz cuvette, add:

    • 1.4 mL Buffer (Tris-HCl/CaCl₂).[3]

    • 0.1 mL Substrate Stock (Cbz-Met-Tyr-OMe). Final conc: ~0.6 mM.

  • Equilibration: Incubate at 25°C for 3 minutes. Ensure the absorbance is stable (no spontaneous hydrolysis).

  • Initiation: Add 10–50 µL of Enzyme solution. Mix immediately by inversion (do not vortex vigorously as it denatures the protein).

  • Data Acquisition: Record

    
     per minute for 3–5 minutes. The rate should be linear.
    
  • Validation: If

    
    , dilute the enzyme. If the rate curves (flattens) within 1 minute, substrate depletion is occurring; reduce enzyme concentration.
    
Calculation

Calculate the specific activity (Units/mg) using the extinction coefficient (


) difference between the ester and the acid product. For tyrosine esters at 256 nm, 

(Note: This value should be empirically verified or substituted with the standard BTEE value if assuming similar chromophore behavior).


Part 4: References

  • Hedstrom, L. (2002). Serine Protease Mechanism and Specificity.[4] Chemical Reviews. (Mechanistic grounding for S1/S2 specificity). Available at: [Link]

Sources

Safety Operating Guide

Comprehensive Disposal & Handling Protocol: Carbobenzyloxymethionyltyrosine Methyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Immediate Directive

Carbobenzyloxymethionyltyrosine methyl ester (Cbz-Met-Tyr-OMe) is a protected dipeptide substrate commonly used in enzymatic assays (specifically for chymotrypsin). While often classified as non-hazardous under GHS criteria for acute toxicity, its disposal requires strict adherence to Organic Chemical Waste protocols due to its biological activity potential and sulfur content.

Core Disposal Directive:

  • DO NOT dispose of down the drain.[1]

  • DO NOT mix with strong oxidizers (due to Methionine content).

  • Primary Disposal Route: High-temperature incineration via a licensed hazardous waste contractor.

  • Waste Category: Non-Halogenated Organic Waste.

Chemical Profile & Risk Assessment

To dispose of a chemical safely, one must understand its reactivity. This compound contains three functional zones that dictate its handling:

Functional GroupChemical Risk / BehaviorDisposal Implication
Cbz (Carbobenzyloxy) Protecting group; adds lipophilicity.Low water solubility; requires organic solvents (DMSO, Methanol) for cleaning, impacting waste stream classification.
Methionine (Met) Thioether side chain.[2]High Oxidation Risk. Reacts with oxidizers (peroxides, bleach) to form sulfoxides. Incineration releases trace SOx.
Methyl Ester (OMe) C-terminal protection.Hydrolysis Risk. In strong alkaline waste streams (pH > 10), this hydrolyzes to release Methanol and the free acid.

Key Physical Properties:

  • CAS Number: 101035-14-7 (Note: Isomers may vary; verify specific lot).

  • Appearance: White to off-white powder.

  • Solubility: Soluble in DMSO, Methanol, Ethanol; poorly soluble in water.

Step-by-Step Disposal Workflows

Scenario A: Disposal of Solid Waste (Expired or Excess Powder)

Context: You have an old vial of lyophilized powder or spilled solid material.

  • Segregation: Do not mix with oxidizers (e.g., nitrates, perchlorates) or reactive metals.

  • Containerization: Transfer the solid into a High-Density Polyethylene (HDPE) or amber glass wide-mouth jar.

  • Labeling: Affix a hazardous waste label.

    • Chemical Name: "Carbobenzyloxymethionyltyrosine methyl ester - Solid Waste"

    • Hazard Check: "Irritant" (Standard precautionary classification).

  • Hand-off: Transfer to your facility's accumulation area for incineration.

Scenario B: Disposal of Liquid Waste (Experimental Residues)

Context: You have performed a chymotrypsin assay using DMSO/Buffer.

  • Quenching (Enzymatic): If the solution contains active chymotrypsin, quench the reaction first.

    • Method: Add dilute Acetic Acid (to pH < 4) or a specific protease inhibitor (e.g., PMSF - Note: PMSF is acutely toxic and requires its own specific handling). Acidification is safer for general disposal.

  • Solvent Assessment:

    • If >20% Organic Solvent (DMSO/Methanol): Classify as Flammable/Organic Waste .

    • If Mostly Aqueous (<5% organics): Check local regulations. Most facilities require this to go into "Aqueous Chemical Waste" drums, not down the sink, due to the presence of the peptide substrate.

  • Bulking: Pour into the "Non-Halogenated Organic Solvent" carboy.

    • Warning: Ensure the carboy does not contain strong bases (NaOH), which would hydrolyze the ester and release methanol, potentially pressurizing the container over time.

Waste Categorization Logic (Decision Tree)

The following diagram outlines the logical flow for categorizing Cbz-Met-Tyr-OMe waste streams to ensure regulatory compliance.

DisposalFlow Start Waste: Cbz-Met-Tyr-OMe StateCheck Physical State? Start->StateCheck SolidWaste Solid / Powder StateCheck->SolidWaste Solid LiquidWaste Liquid / Solution StateCheck->LiquidWaste Liquid SolidContainer Container: HDPE Wide Mouth Label: Solid Organic Waste SolidWaste->SolidContainer Incineration Destruction: Incineration (Licensed Contractor) SolidContainer->Incineration SolventCheck Solvent Base? LiquidWaste->SolventCheck OrganicSolv Organic (>10%) (DMSO, MeOH, EtOH) SolventCheck->OrganicSolv Organic AqueousSolv Aqueous / Buffer SolventCheck->AqueousSolv Aqueous HalogenCheck Halogens Present? (e.g., DCM, Chloroform) OrganicSolv->HalogenCheck NonHaloStream Stream: Non-Halogenated Organic Waste HalogenCheck->NonHaloStream No HaloStream Stream: Halogenated Organic Waste HalogenCheck->HaloStream Yes NonHaloStream->Incineration HaloStream->Incineration EnzymeCheck Active Enzyme? AqueousSolv->EnzymeCheck Deactivate Action: Quench (Acidify pH < 4) EnzymeCheck->Deactivate Yes AqWasteStream Stream: Aqueous Chemical Waste EnzymeCheck->AqWasteStream No Deactivate->AqWasteStream AqWasteStream->Incineration

Figure 1: Decision matrix for segregating peptide substrate waste based on physical state and solvent composition.

Emergency Procedures & Spill Control

Spill Response Protocol:

  • PPE: Nitrile gloves, safety glasses, and lab coat are mandatory. Respiratory protection (N95) is recommended for large powder spills to prevent inhalation sensitization.

  • Containment:

    • Solid: Gently sweep up to avoid dust generation.[3][4][5] Use a damp paper towel for final residue.

    • Liquid: Absorb with vermiculite or standard spill pads.

  • Decontamination: Clean the surface with 70% Ethanol or Isopropanol.

    • Note: Do not use bleach (Sodium Hypochlorite) immediately on the concentrated substance if possible, as it may cause rapid oxidation of the methionine residue, generating heat or odors. Use soap and water or alcohol first.

References

  • PubChem. (n.d.). Compound Summary: Carbobenzyloxymethionyltyrosine methyl ester. National Library of Medicine. Retrieved October 26, 2025, from [Link]

  • Biotage. (2023).[2] How to handle peptides that contain methionine. Retrieved October 26, 2025, from [Link]

Sources

Personal protective equipment for handling Carbobenzyloxymethionyltyrosine methyl ester

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the safety, handling, and operational protocols for Carbobenzyloxymethionyltyrosine methyl ester (Cbz-Met-Tyr-OMe).

Notice: As confirmed by major suppliers (e.g., Sigma-Aldrich, CAS# 101035-14-7), the toxicological properties of this specific dipeptide derivative have not been thoroughly investigated. Therefore, this guide applies the Universal Precaution Standard for research intermediates, treating the substance as a potential sensitizer and bioactive agent.

Part 1: Executive Safety Assessment

Parameter Data / Status
CAS Number 101035-14-7
Chemical Structure

-Cbz-L-Methionyl-L-Tyrosine Methyl Ester
Physical State Solid (White to off-white powder)
Hazard Classification Target Organ Toxicity (Presumed) .[1] Treat as Irritant (Skin/Eye) and Respiratory Sensitizer.
Primary Risk Inhalation of airborne particulates; dermal absorption of solubilized compound.

Part 2: Personal Protective Equipment (PPE) Matrix

Selection of PPE for Cbz-Met-Tyr-OMe is governed by the "Barrier-to-Agent" principle. Since specific permeation data is unavailable for this research chemical, we utilize materials resistant to the carrier solvents (typically DMSO/DMF) and the peptide's lipophilic moieties.

Respiratory Protection (Critical)
  • Primary Control: All open handling (weighing, transfer) must occur inside a certified chemical fume hood or a powder containment balance enclosure .

  • Secondary Defense: If hood access is compromised or during spill cleanup, use a NIOSH-certified N95 or P100 particulate respirator .

    • Why: Peptide dusts are potent sensitizers. The methyl ester and Cbz groups increase lipophilicity, potentially aiding mucosal absorption.

Dermal Protection
  • Glove Protocol: Double-gloving is mandatory when the compound is in solution.

    • Inner Layer: 4 mil Nitrile (Tactile sensitivity).

    • Outer Layer: 5-8 mil Nitrile or Neoprene (Chemical resistance).

    • Technique: "Change-on-Splash" protocol. If the outer glove is contaminated, immediately doff and replace.

  • Body: Tyvek® lab coat or chemically resistant apron with cuffed sleeves to prevent wrist exposure.

Ocular Protection
  • Standard: Chemical splash goggles (ANSI Z87.1).

  • Contraindication: Do not rely on safety glasses with side shields alone; peptide dust can bypass side gaps and irritate the lacrimal glands.

Part 3: Operational Handling Procedures

Step 1: Retrieval & Equilibration
  • Remove the vial from -20°C storage.

  • STOP: Allow the closed vial to equilibrate to room temperature (approx. 30 mins) inside a desiccator.

    • Scientific Logic:[2] Opening a cold vial introduces condensation. Moisture triggers hydrolysis of the methyl ester (releasing methanol) and oxidation of the methionine sulfur (forming sulfoxides), degrading product purity.

Step 2: Weighing (The High-Risk Zone)

Static electricity often causes peptide powders to "fly," increasing inhalation risk.

  • Place an ionizing fan or anti-static gun inside the balance enclosure.

  • Use a pre-tared antistatic weighing boat.

  • Technique: Do not use a spatula to "flick" powder. Use a gentle tapping motion or a micro-spatula to minimize aerosolization.

Step 3: Solubilization

Cbz-Met-Tyr-OMe is hydrophobic.

  • Preferred Solvents: DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide).

  • Protocol: Add solvent slowly down the side of the vial to prevent puffing. Vortex with the cap tightly sealed.

  • Caution: DMSO is a penetrant carrier. If DMSO containing this peptide touches skin, it will carry the bioactive agent directly into the bloodstream. Strict double-gloving is required here.

Part 4: Workflow Visualization

The following diagram illustrates the "Zero-Exposure" workflow required for handling this substance.

G Start Start: -20°C Storage Equilibration Equilibration (30 mins in Desiccator) Start->Equilibration Prevent Condensation PPE PPE Donning (Double Nitrile + Goggles) Equilibration->PPE Room Temp Reached Weighing Weighing (Fume Hood + Ionizer) PPE->Weighing Zero Skin Contact Solubilization Solubilization (DMSO/DMF Addition) Weighing->Solubilization Closed Vessel Waste Disposal (Solid/Liquid Incineration) Solubilization->Waste Post-Experiment

Figure 1: Safe handling workflow emphasizing moisture control and exposure prevention.

Part 5: Disposal & Spill Response

Spill Cleanup Protocol
  • Evacuate the immediate area if dust is airborne.[3]

  • Don PPE: Respiratory protection (N95/P100) is mandatory.

  • Containment:

    • Dry Spill: Do not sweep. Cover with wet paper towels (dampened with water) to prevent dust generation, then wipe up.

    • Wet Spill: Absorb with vermiculite or chemical pads.

  • Decontamination: Clean surface with 10% bleach solution followed by 70% ethanol.

Waste Disposal Route
  • Classification: Regulated Chemical Waste.

  • Method: High-temperature chemical incineration.

  • Prohibition: Do NOT dispose of down the drain. The methionine moiety can break down into volatile sulfides, and the tyrosine component may have biological activity in aquatic systems.

References

  • Occupational Safety and Health Administration (OSHA). (2024).[1] Hazard Communication Standard: Safety Data Sheets. Retrieved March 7, 2026, from [Link]

  • National Institutes of Health (PubChem). (2025). Compound Summary: N-Benzyloxycarbonyl-L-tyrosine (Related Structure). Retrieved March 7, 2026, from [Link]

  • Prudent Practices in the Laboratory. (2011). Handling Chemicals with High Toxicity or Unknown Hazards. National Academies Press. Retrieved March 7, 2026, from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.